GLPG1837
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654725-02-6 | |
| Record name | GLPG-1837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-1837 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-1837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of GLPG1837: A Technical Overview
Introduction: Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This protein functions as a chloride ion channel in epithelial cells, and its dysfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs.[3][4] CFTR mutations are categorized into classes based on the specific defect they cause.[3] Small molecules known as CFTR modulators aim to correct these defects. These modulators include "correctors," which enhance the amount of CFTR protein at the cell surface, and "potentiators," which improve the gating function of the CFTR channel.[1][2] GLPG1837 is a novel, potent CFTR potentiator developed for the treatment of CF, particularly for patients with Class III gating mutations.[1][3]
Discovery Pathway of this compound
The discovery of this compound began with a screening campaign to identify compounds capable of restoring chloride transport through the CFTR ion channel.[1][5] This effort led to the identification and optimization of a novel chemical series, culminating in the selection of this compound as a clinical candidate.
Initial Screening and Hit Identification
The primary screening assay used was a Yellow Fluorescent Protein (YFP)-based halide assay.[1][5] This cell-based assay measures CFTR-dependent chloride influx by monitoring the quenching of YFP fluorescence.[1] A bronchial epithelial cell line derived from a CF patient (CFBE41o–) overexpressing the F508del-CFTR mutant was utilized.[1] To ensure sufficient F508del-CFTR protein at the cell membrane for potentiator activity measurement, the cells were incubated at a reduced temperature of 27°C.[1] This campaign identified several hit series, including a lead compound with a tetramethyl-tetrahydropyran (THP) scaffold, which demonstrated good potency and efficacy on both F508del and G551D CFTR mutants.[1]
Lead Optimization and Structure-Activity Relationship (SAR)
The initial THP-based hit (compound 8 in the source literature) was selected for further optimization.[1] Although potent, its phenolic moiety was a concern for potential phase II metabolism.[1] Medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) around this scaffold. Key findings from the SAR exploration include:
-
Pyrazole (B372694) Substitution: Substitution on the pyrazole ring, either at the 3 or 4 position, generally improved potency for the G551D CFTR mutant by 2- to 4-fold.[1]
-
Amide Moiety: Extensive exploration of the amide portion of the molecule was conducted to optimize potency, efficacy, and pharmacokinetic properties.[1]
This optimization process led to the identification of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide, which was nominated as this compound.[1]
Mechanism of Action
This compound is a CFTR potentiator that enhances channel gating for mutants with defective regulation, such as the Class III G551D mutation, and certain Class IV mutants like R117H.[1][3]
Allosteric Modulation
Studies suggest that this compound functions as an allosteric modulator.[6] Its mechanism involves state-dependent binding to the CFTR protein, meaning it has a higher affinity for the open state of the channel compared to the closed state.[6] By binding to and stabilizing the open conformation, this compound increases the probability of the channel being open, thereby facilitating greater chloride ion flow.[7] This action is independent of the critical steps of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis that normally control CFTR gating.[6]
Common Binding Site with Ivacaftor
Evidence indicates that this compound and the first-approved potentiator, Ivacaftor (VX-770), likely compete for the same or an overlapping binding site on the CFTR protein.[6][7] Despite differences in potency and efficacy, they potentiate CFTR gating in a remarkably similar manner.[6] Molecular docking studies have helped identify potential binding sites within the transmembrane domains (TMDs) of the CFTR protein.[7][8]
Chemical Synthesis
The synthesis of this compound is achieved through a concise route involving a key multicomponent reaction followed by an amide coupling.[1]
Synthesis of the Thienopyran Core
The core heterocyclic structure, 3-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxamide (intermediate 31 ), is synthesized via a multicomponent Gewald reaction.[1] This reaction involves the commercially available ketone 30 (tetramethyl-tetrahydropyranone), elemental sulfur, and cyanoacetamide in the presence of a base.[1]
Final Amide Coupling
The final step is the amide coupling between the synthesized thienopyran core (31 ) and 1H-pyrazole-5-carboxylic acid.[1] This coupling is typically facilitated by a coupling reagent, such as 2-chloro-1-methylpyridinium (B1202621) iodide, in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield this compound.[1]
Quantitative Data
This compound has been characterized by its potent activity in vitro and favorable pharmacokinetic profile in humans.
Table 1: In Vitro Potency of this compound on CFTR Mutants
| CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |
|---|---|---|---|---|
| F508del | YFP Halide | 3 | Not Reported | [9] |
| G551D | YFP Halide | 339 | 260% | [5][9] |
| G178R | YFP Halide | Not Reported | 154% | [5] |
| S549N | YFP Halide | Not Reported | 137% | [5] |
| R117H | YFP Halide | Not Reported | 120% | [5] |
| G551D/F508del | TECC | 159 | 173% |[5] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Absorption | Rapid | Single & Multiple Doses | [10] |
| Apparent Elimination Half-life | 6 - 15 hours | Single & Multiple Doses | [10] |
| Time to Steady State | Within 2nd dosing | Multiple Doses | [10] |
| Food Effect | Bioavailability improved with food | Single Dose | [10] |
| Safety (Phase 1) | Safe and well-tolerated | Up to 2000 mg single dose; up to 800 mg BID for 14 days |[1][10] |
Table 3: Clinical Efficacy of this compound (SAPHIRA 1 Study)
| Parameter | Baseline Value | Value after Treatment | Treatment | Reference |
|---|---|---|---|---|
| Sweat Chloride Concentration | 98 mmol/L | 66 mmol/L | 500 mg this compound | [3] |
| Lung Function (ppFEV1) | Declined after washout | Restored to pre-washout levels | this compound |[11] |
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Assay
This assay is a primary method for screening and characterizing CFTR potentiators.[1]
-
Cell Lines:
-
Cell Culture and Seeding:
-
Incubation:
-
Assay Procedure:
-
Cells are stimulated for 10 minutes with 10 µM forskolin (B1673556) (a CFTR activator) and the desired concentration of the test compound (e.g., this compound) at room temperature.[9]
-
The plate is then transferred to a plate reader where fluorescence is measured.
-
A stimulus solution containing a halide (e.g., iodide) is added.
-
The influx of halide ions through open CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity. The percent activation reflects the efficacy of the channel opening.[1]
-
Trans-epithelial Clamp Circuit (TECC)
The TECC assay provides a more physiologically relevant measure of CFTR function in primary cells derived from CF patients.[5] This method measures ion transport across a polarized epithelial cell monolayer grown on a permeable support. The assay records changes in short-circuit current, which is a direct measure of transepithelial ion movement, upon stimulation with activators and test compounds.[5] The observed activities in this assay for this compound correlated well with the results from the YFP halide assays.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (this compound), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpg.com [glpg.com]
- 11. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GLPG1837: A Deep Dive into a Novel CFTR Potentiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837, also known as ABBV-974, is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos NV, this small molecule has demonstrated significant efficacy in preclinical and clinical studies for the treatment of cystic fibrosis (CF), particularly in patients with Class III gating mutations such as G551D. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its discovery and optimization. Furthermore, it outlines the experimental protocols used to characterize its pharmacological properties and visualizes the underlying biological pathways and experimental workflows.
Structure-Activity Relationship (SAR) of this compound Analogs
The discovery of this compound stemmed from the optimization of a hit compound, focusing on improving potency, efficacy, and pharmacokinetic properties. The core scaffold, a tetramethyl-tetrahydropyran (THP), was identified as a key feature for activity. The subsequent SAR exploration focused on modifications of the amide and pyrazole (B372694) moieties.
Core Scaffold Modifications
Initial studies identified the tetramethyl-THP scaffold as crucial for the potentiator activity of this chemical series. Introduction of steric bulk with the gem-dimethyl groups on the THP ring was found to significantly enhance potency compared to less substituted analogs.[1]
Amide and Pyrazole SAR
Systematic modifications of the amide and pyrazole groups attached to the thiophene (B33073) ring of the core scaffold revealed critical determinants for activity.
Table 1: SAR of Amide Analogs on F508del CFTR [1]
| Compound | R Group | pEC50 (F508del) |
| 9 | Phenyl | < 5 |
| 10 | 4-Hydroxyphenyl | 6.4 |
| 11 | 1H-1,2,4-triazol-3-yl | < 5 |
| 12 | 1H-pyrazol-4-yl | 5.4 |
| 13 (this compound) | 1H-pyrazol-5-yl | 7.0 |
| 14 | 1-(hydroxymethyl)-1H-pyrazol-4-yl | 5.3 |
The data in Table 1 highlights the importance of the pyrazole ring and the specific regioisomer for optimal activity. The 1H-pyrazol-5-yl substituent of this compound (compound 13) demonstrated the highest potency in this series.[1]
Table 2: SAR of Pyrazole Substitutions on G551D CFTR [1]
| Compound | R1 | R2 | pEC50 (G551D) | % Activation (G551D) |
| 13 (this compound) | H | H | 6.5 | 160 |
| 24 | Me | H | 6.8 | 130 |
| 25 | H | Me | 6.9 | 140 |
As shown in Table 2, substitutions on the pyrazole ring of this compound generally led to a slight increase in potency (pEC50) but a decrease in the maximal efficacy (% Activation) for the G551D mutant.[1] This suggests that the unsubstituted pyrazole of this compound provides the best balance of potency and high efficacy.
Mechanism of Action
This compound acts as a CFTR potentiator, meaning it increases the channel open probability (Po) of the CFTR protein that is already present at the cell surface. It does not correct the underlying protein folding or trafficking defects seen in mutations like F508del. Mechanistic studies have revealed that this compound shares a common binding site with the first-generation potentiator, ivacaftor (B1684365) (VX-770), located within the transmembrane domains of CFTR.[2][3] By binding to this allosteric site, this compound stabilizes the open conformation of the channel, thereby increasing the flow of chloride ions.
References
- 1. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gating of the CFTR channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
The Core Mechanism of GLPG1837: A Technical Guide to its Action on CFTR Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 (also known as sonidelpar or ABBV-974) is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos NV in collaboration with AbbVie, this molecule has been investigated as a therapeutic agent for cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the CFTR gene. This technical guide provides an in-depth analysis of the mechanism of action of this compound on CFTR channels, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.
This compound acts by increasing the open probability (Po) of the CFTR channel, thereby enhancing the transport of chloride ions across the cell membrane. This potentiation effect has been observed for wild-type CFTR and is particularly beneficial for CF-causing mutations that impair channel gating (Class III mutations) or conductance (Class IV mutations).[1] This document will explore the molecular basis of this potentiation, the specific binding sites on the CFTR protein, and the experimental evidence that underpins our current understanding.
Mechanism of Action: Allosteric Modulation
The prevailing model for this compound's mechanism of action is allosteric modulation.[2] This model posits that this compound binds to a site on the CFTR protein distinct from the ATP-binding sites, inducing a conformational change that favors the open state of the channel. Evidence suggests that this compound exhibits state-dependent binding, with a higher affinity for the open conformation of the CFTR channel.[2] This characteristic is a hallmark of allosteric modulators and explains the compound's efficacy in potentiating channel gating.
Studies have shown that this compound and another well-characterized CFTR potentiator, VX-770 (ivacaftor), likely compete for the same binding site, as their effects are not additive.[2][3] However, this compound has demonstrated a higher efficacy than ivacaftor (B1684365) for certain mutations, such as G551D, suggesting subtle differences in their interaction with the CFTR protein.[2][3] The action of this compound is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[2][3]
Binding Sites on the CFTR Protein
In silico molecular docking studies combined with mutagenesis and functional assays have identified two potential high-affinity binding sites for this compound at the interface between the two transmembrane domains (TMDs) of the CFTR protein.[4][5][6][7] These sites are distinct from the nucleotide-binding domains, consistent with an allosteric mechanism of action.
The two top-scoring predicted binding sites are designated as Site I and Site IIN:[4][5][7]
-
Site I: Located at the interface of TMDs, this site involves the amino acid residues D924, N1138, and S1141.[4][5] Mutagenesis studies have shown that altering these residues can either decrease or increase the apparent affinity of this compound, confirming their importance in the binding interaction.[4]
-
Site IIN: This site is also situated at the interface of the TMDs and includes the residues F229, F236, Y304, F312, and F931.[4][5][7] Alanine substitutions at Y304, F312, and F931 have been shown to decrease the affinity for this compound.[5]
The identification of these binding sites provides a structural basis for understanding how this compound potentiates CFTR function and offers a roadmap for the rational design of next-generation CFTR modulators.
This compound binds to transmembrane domains of CFTR, inducing allosteric modulation.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy and potency of this compound from various in vitro and clinical studies.
Table 1: In Vitro Potency and Efficacy of this compound on Various CFTR Mutations
| CFTR Mutant | Assay Type | EC50 | Efficacy (% of VX-770) | Reference |
| F508del | YFP Halide Assay | 3 nM | - | [8] |
| G551D | YFP Halide Assay | 339 nM | 260% | [8][9] |
| G178R | YFP Halide Assay | - | 154% | [9] |
| S549N | YFP Halide Assay | - | 137% | [9] |
| R117H | YFP Halide Assay | - | 120% | [9] |
| G551D/F508del | TECC | 159 nM | 173% | [9] |
| WT-CFTR | Patch Clamp | 0.26 ± 0.04 µM | - | [4] |
| D924E-CFTR | Patch Clamp | 0.71 ± 0.07 µM | - | [4] |
| D924N-CFTR | Patch Clamp | 2.29 ± 0.78 µM | - | [4] |
| N1138L/G551D | Patch Clamp | 0.08 ± 0.02 µM | - | [6] |
| N1138F/G551D | Patch Clamp | 0.16 ± 0.05 µM | - | [6] |
| N1138Y/G551D | Patch Clamp | 0.40 ± 0.10 µM | - | [6] |
| S1141K/G551D | Patch Clamp | 0.26 ± 0.02 µM | - | [4] |
| S1141R/G551D | Patch Clamp | 0.51 ± 0.13 µM | - | [4] |
Table 2: Effects of this compound on CFTR Channel Gating (WT-CFTR)
| Parameter | Before this compound | With 3 µM this compound | Reference |
| Open Probability (Po) | 0.39 ± 0.04 | 0.78 ± 0.04 | [9] |
| Open Time (τo) | 0.97 ± 0.34 s | 1.48 ± 0.41 s | [9] |
| Closed Time (τc) | 1.35 ± 0.27 s | 0.29 ± 0.03 s | [9] |
Table 3: Clinical Efficacy of this compound (SAPHIRA 1 & 2 Trials)
| Parameter | Study Population | Baseline | After this compound Treatment | Reference |
| Sweat Chloride | G551D mutation (SAPHIRA 1) | 98 mmol/L | 66 mmol/L (at 500 mg) | [1][10] |
| Sweat Chloride | G551D mutation (SAPHIRA 1, ivacaftor pre-treated) | 98.5 mmol/L (post-washout) | 68.8 mmol/L | [11] |
| ppFEV1 | G551D mutation (SAPHIRA 1, ivacaftor pre-treated) | 68.5% (post-washout) | 73.1% (returned to pre-washout levels) | [11] |
| Sweat Chloride | S1251N mutation (SAPHIRA 2) | - | Significant dose-dependent reduction | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of in silico, in vitro, and clinical experimental approaches.
Experimental workflow for characterizing this compound's mechanism of action.
In Silico Molecular Docking
-
Objective: To predict potential binding sites of this compound on the CFTR protein.
-
Methodology:
-
A homology model of human CFTR is generated.
-
Molecular docking software (e.g., AutoDock Vina) is used to simulate the interaction between this compound and the CFTR model.
-
The program calculates the binding energy for various potential binding poses of this compound on the CFTR protein.
-
The poses with the most negative docking energy scores, indicating tighter binding, are identified as potential binding sites.[4]
-
Site-Directed Mutagenesis
-
Objective: To validate the functional importance of the predicted binding site residues.
-
Methodology:
-
Plasmids containing the cDNA for CFTR are used as a template.
-
Site-directed mutagenesis is performed to introduce specific amino acid substitutions at the residues identified in the molecular docking studies.
-
The mutated CFTR constructs are then expressed in a suitable cell line (e.g., HEK293 cells) for functional analysis.
-
YFP Halide Assay
-
Objective: A cell-based high-throughput screening assay to measure CFTR-mediated halide transport.
-
Methodology:
-
Cells (e.g., HEK293 or CFBE41o-) are co-transfected with plasmids containing the CFTR mutant of interest and a yellow fluorescent protein (YFP)-based halide sensor.[8]
-
The cells are seeded in 96-well plates.
-
After incubation, the cells are treated with a cAMP agonist (e.g., 10 µM forskolin) to activate CFTR, along with varying concentrations of the potentiator (this compound).[8]
-
The rate of I- influx, which quenches the YFP fluorescence, is measured using a fluorescence plate reader. This rate is proportional to CFTR channel activity.[12]
-
Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion current through single or multiple CFTR channels and to characterize the effects of this compound on channel gating.
-
Methodology:
-
Cells expressing the CFTR channel of interest are cultured on coverslips.
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane containing CFTR channels (inside-out patch configuration is commonly used).
-
The membrane potential is clamped at a specific voltage (e.g., -30 mV or -50 mV).[4][6]
-
CFTR channels are activated by applying PKA and ATP to the intracellular side of the membrane patch.[4][6]
-
Varying concentrations of this compound are perfused onto the patch, and the resulting changes in current are recorded.
-
Analysis of the recordings allows for the determination of parameters such as open probability (Po), open time (τo), and closed time (τc).[9]
-
Ussing Chamber (Transepithelial Clamp Circuit - TECC)
-
Objective: To measure ion transport across a polarized epithelial cell monolayer, providing a more physiologically relevant assessment of CFTR function.
-
Methodology:
-
Primary human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.[9]
-
The cell monolayer is mounted in a TECC apparatus, which separates the apical and basolateral chambers.[12]
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.
-
Endogenous sodium channel currents are inhibited with amiloride.[12]
-
CFTR is activated with forskolin, and then the potentiator (this compound) is added to both the apical and basolateral sides.[12]
-
The increase in Isc is a measure of the potentiation of CFTR activity.[12]
-
Conclusion
This compound is a potent CFTR potentiator that enhances channel function through an allosteric mechanism. By binding to specific sites within the transmembrane domains of the CFTR protein, it stabilizes the open conformation of the channel, leading to increased chloride transport. This mechanism of action has been elucidated through a combination of computational modeling and a suite of in vitro functional assays, with its clinical relevance confirmed in studies demonstrating improvements in sweat chloride concentration and lung function in CF patients with specific gating mutations. The in-depth understanding of this compound's interaction with the CFTR channel provides a solid foundation for the continued development of targeted therapies for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
GLPG1837: A Deep Dive into Preclinical and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and in vitro data for GLPG1837 (also known as ABBV-974), a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound has demonstrated significant potential in restoring the function of various CFTR mutants, offering a promising therapeutic avenue for cystic fibrosis (CF). This document synthesizes key findings on its mechanism of action, potency, and efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a CFTR potentiator, a class of molecules that enhances the channel gating function of the CFTR protein, thereby increasing the flow of chloride ions across the cell membrane.[1][2] This action helps to restore hydration of the airway surface liquid, a critical factor in the pathophysiology of cystic fibrosis.
Studies have provided evidence that this compound shares a common mechanism of action with the approved CFTR potentiator, ivacaftor (B1684365) (VX-770).[3][4] It is proposed that both compounds bind to a common site on the CFTR protein.[3][4] The potentiation effect is achieved through allosteric modulation, where the binding of this compound to the CFTR protein stabilizes the open state of the channel, independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis.[3] The apparent affinity of this compound is state-dependent, with a higher affinity for the open conformation of the CFTR channel.[3] In silico molecular docking studies have suggested potential binding sites for this compound at the interface of CFTR's two transmembrane domains (TMDs).[4][5]
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Unveiling GLPG1837: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and key experimental protocols for GLPG1837 (also known as ABBV-974), a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in cystic fibrosis research and the development of CFTR modulators.
Physicochemical Properties of this compound
A comprehensive summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in experimental settings and for the development of suitable formulations.
| Property | Value | Source |
| Chemical Name | N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide | [1] |
| Synonyms | ABBV-974 | [1] |
| Molecular Formula | C₁₆H₂₀N₄O₃S | [1] |
| Molecular Weight | 348.42 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [2] |
| Calculated Lipophilicity (cLogP) | 1.8 | [3] |
| pKa | Data not publicly available. Experimental determination for a related compound, GLPG2737, utilized potentiometric and UV methods. | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [2] |
Mechanism of Action: A CFTR Potentiator
This compound is a CFTR potentiator, a class of molecules that enhances the channel gating function of the CFTR protein.[5] In cystic fibrosis, certain mutations, particularly Class III and IV mutations, result in CFTR proteins that are present at the cell surface but have a defective opening mechanism, leading to reduced chloride ion transport.[5] this compound acts by binding directly to the CFTR protein, increasing the probability that the channel will be open and thereby augmenting the flow of chloride ions across the cell membrane.[6][7] This potentiation of CFTR function helps to restore the hydration of epithelial surfaces, a key therapeutic goal in cystic fibrosis.
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Experimental Protocols
The following sections provide detailed methodologies for two key assays used to characterize the activity of this compound.
Yellow Fluorescent Protein (YFP) Halide Assay
This cell-based assay is a high-throughput method to measure CFTR-mediated halide transport. It relies on a halide-sensitive YFP variant (YFP-H148Q/I152L) that is quenched by iodide ions. The rate of fluorescence quenching upon iodide influx is proportional to CFTR channel activity.
Materials:
-
Cell Lines: HEK293 or CFBE41o- cells stably co-expressing the desired CFTR mutant (e.g., G551D, F508del) and the YFP halide sensor.[2]
-
Culture Media: DMEM or MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and other necessary supplements for the specific cell line.[2]
-
Assay Buffer (Cl-): A buffered solution containing chloride as the primary anion.
-
Assay Buffer (I-): A buffered solution where chloride is replaced with iodide.
-
CFTR Activator: Forskolin (B1673556) (typically 10 µM) to activate CFTR through the cAMP pathway.[2]
-
Test Compound: this compound at desired concentrations.
-
Plate Reader: A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Seeding: Seed the cells in black, clear-bottom 96-well or 384-well plates and culture until they form a confluent monolayer.
-
Compound Incubation: Wash the cells with chloride-containing assay buffer and then incubate with the test compound (this compound) and a CFTR activator (forskolin) for a defined period (e.g., 10 minutes at room temperature).[2]
-
Fluorescence Measurement: Place the plate in the plate reader and measure the baseline YFP fluorescence.
-
Iodide Addition: Rapidly add the iodide-containing assay buffer to the wells.
-
Kinetic Read: Immediately start a kinetic read of YFP fluorescence over time. The rate of fluorescence quenching reflects the rate of iodide influx through the CFTR channels.
-
Data Analysis: Calculate the initial rate of fluorescence decay for each well. Compare the rates in the presence of this compound to control wells to determine the compound's potentiation activity.
The general workflow for the YFP Halide Assay is depicted below.
Transepithelial Clamp Circuit (TECC) Assay
The TECC assay, also known as an Ussing chamber experiment, measures ion transport across a polarized epithelial cell monolayer. This technique provides a direct measure of CFTR-dependent transepithelial current.
Materials:
-
Cell Lines: Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients or other suitable epithelial cell lines grown on permeable supports (e.g., Transwell inserts).[3]
-
Culture Media: Appropriate media for differentiating epithelial cells into a polarized monolayer.
-
TECC System: A transepithelial clamp circuit apparatus.
-
Ringer's Solution: A physiological salt solution.
-
ENaC Inhibitor: Amiloride (B1667095) (to block sodium channel currents).
-
CFTR Activator: Forskolin.
-
Test Compound: this compound.
-
CFTR Inhibitor: CFTRinh-172 (for specificity control).
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial resistance is formed.
-
Mounting: Mount the permeable support in the TECC chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution.
-
ENaC Inhibition: Add amiloride to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents.
-
CFTR Activation: Add forskolin to activate CFTR and establish a baseline CFTR current.
-
Compound Addition: Add this compound to the apical and/or basolateral compartments and record the change in transepithelial current. An increase in current indicates potentiation of CFTR activity.
-
Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Measure the change in short-circuit current (Isc) in response to this compound to quantify its potentiator efficacy.
The following diagram outlines the workflow for the TECC assay.
This technical guide provides a foundational understanding of this compound for research purposes. For further details, readers are encouraged to consult the cited literature.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
GLPG1837: A CFTR Potentiator for Gating Mutations - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. Gating mutations (Class III) are a specific class of CFTR mutations where the CFTR protein is present at the cell surface but fails to open and close effectively, leading to a significant reduction in ion transport. GLPG1837 is a novel, potent, and orally bioavailable CFTR potentiator developed to address the underlying defect in CF patients with gating mutations. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical efficacy data, and detailed experimental protocols for its evaluation.
Introduction to CFTR Gating Mutations and the Role of Potentiators
The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a cAMP-activated and ATP-gated anion channel. Its activity is crucial for maintaining ion and water homeostasis across epithelial surfaces. CFTR mutations are categorized into different classes based on their impact on protein synthesis, trafficking, and function. Class III mutations, also known as gating mutations, result in a CFTR protein that is correctly trafficked to the apical membrane of epithelial cells but has a severely reduced open probability (Po). This "gating" defect means the channel remains predominantly in a closed state, preventing the normal flow of chloride and bicarbonate ions.
CFTR potentiators are a class of small molecules designed to overcome this gating defect. They act by binding to the CFTR protein and increasing the likelihood of the channel being in an open conformation, thereby augmenting anion transport.
This compound: Mechanism of Action
This compound is a CFTR potentiator that has been shown to be effective in preclinical and clinical studies for individuals with specific gating mutations.[1] Its mechanism of action is understood to be through allosteric modulation of the CFTR protein.
This compound exhibits state-dependent binding, meaning it has a higher affinity for the open state of the CFTR channel compared to the closed state. This preferential binding stabilizes the open conformation, leading to a prolonged channel open time and an increased overall open probability. Research suggests that this compound and another well-known potentiator, ivacaftor, may share a common binding site or mechanism of action.
Signaling Pathway of CFTR Activation and Potentiation by this compound
The following diagram illustrates the signaling pathway leading to CFTR activation and the mechanism of action of this compound.
Efficacy of this compound on Gating Mutations
This compound has demonstrated significant efficacy in restoring the function of various CFTR gating mutations.
Preclinical Data
In vitro studies using Fischer rat thyroid (FRT) cells expressing different human CFTR mutations have been instrumental in characterizing the potency and efficacy of this compound.
| Mutation | Cell Line | Assay | Parameter | This compound Value | Ivacaftor (VX-770) Value | Reference |
| G551D | FRT | YFP-halide influx | EC50 | 181 nM | - | [2] |
| G551D | FRT | Ussing Chamber | % of WT CFTR function | >100% | ~25% | [3] |
| G178R | FRT | YFP-halide influx | % Efficacy vs. Ivacaftor | 158% | 100% | [3] |
| S549N | FRT | YFP-halide influx | % Efficacy vs. Ivacaftor | 143% | 100% | [3] |
| R117H | FRT | YFP-halide influx | % Efficacy vs. Ivacaftor | 119% | 100% | [3] |
Clinical Data: The SAPHIRA 1 Trial
The SAPHIRA 1 study was a Phase 2a, open-label, single-arm trial designed to evaluate the safety, tolerability, and efficacy of this compound in adult CF patients with at least one G551D mutation.
| Parameter | Baseline (Post-Ivacaftor Washout) | This compound 125 mg BID (Week 1) | This compound 250 mg BID (Week 2) | This compound 500 mg BID (Weeks 3 & 4) | Reference |
| Sweat Chloride (mmol/L) | 97.7 | - | - | 68.7 | [4] |
| ppFEV1 (%) | 68.5 | - | - | 73.1 (returned to pre-washout levels) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CFTR potentiator activity. The following sections provide comprehensive protocols for key in vitro assays.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently transfected with the desired CFTR mutant construct. Cells are typically incubated at a lower temperature (e.g., 27°C) for 24-48 hours post-transfection to enhance protein expression and trafficking to the cell surface.
-
Solutions:
-
Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 5 mM CaCl2, 10 mM HEPES, pH 7.4.
-
Bath Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4.
-
Activating Solution: Bath solution supplemented with 1 mM MgATP and the catalytic subunit of protein kinase A (PKA, 75 U/mL).
-
Test Compound Solution: Activating solution containing the desired concentration of this compound.
-
-
Recording:
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.
-
Inside-out patches are excised from transfected cells.
-
The membrane potential is held at a constant voltage (e.g., -50 mV).
-
Data is acquired using an appropriate patch-clamp amplifier and software.
-
-
Data Analysis:
-
The channel open probability (Po) is calculated as the total open time divided by the total recording time.
-
Open and closed time histograms are generated to determine the mean open and closed times.
-
Ussing Chamber Assay
This assay measures ion transport across a polarized epithelial monolayer.
-
Cell Culture: FRT cells stably expressing the CFTR mutation of interest or primary human bronchial epithelial cells are seeded on permeable supports and cultured until a confluent monolayer with high transepithelial resistance is formed.
-
Solutions:
-
Krebs-Bicarbonate Ringer (KBR) Solution: 117 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM D-glucose, gassed with 95% O2/5% CO2 to maintain pH 7.4.
-
-
Measurement of Short-Circuit Current (Isc):
-
The cell monolayer is mounted in the Ussing chamber and bathed in KBR solution on both the apical and basolateral sides.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is recorded.
-
The following compounds are added sequentially:
-
Amiloride (100 µM, apical) to block the epithelial sodium channel (ENaC).
-
Forskolin (10 µM, apical and basolateral) to activate CFTR.
-
This compound (at various concentrations, apical) to potentiate CFTR activity.
-
A specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM, apical) to confirm that the measured current is CFTR-dependent.
-
-
-
Data Analysis: The change in Isc in response to each compound is measured and used to quantify CFTR activity.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.
-
Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and maintained in appropriate culture medium.
-
Assay Setup:
-
Organoids are mechanically dissociated and seeded in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.
-
The organoids are allowed to recover and form 3D structures for 24-48 hours.
-
-
Drug Treatment and Imaging:
-
Organoids are pre-incubated with this compound at various concentrations for a specified period (e.g., 1-24 hours).
-
Forskolin (5 µM) is added to the culture medium to activate CFTR.
-
Brightfield or fluorescence (if using a viability dye like Calcein AM) images of the organoids are captured at regular intervals (e.g., every 15 minutes) for a duration of 1-2 hours using an automated microscope.
-
-
Data Analysis:
-
Image analysis software is used to measure the cross-sectional area of the organoids at each time point.
-
The increase in organoid area over time is calculated and plotted to determine the rate and extent of swelling. The area under the curve (AUC) is often used as a quantitative measure of CFTR function.
-
Conclusion
This compound is a potent CFTR potentiator that effectively restores the function of CFTR channels with gating mutations. Preclinical and clinical data demonstrate its ability to increase chloride transport and improve clinical outcomes in CF patients with these specific mutations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of CFTR modulators, ultimately aiming to provide therapeutic benefit to a broader population of individuals with Cystic Fibrosis.
References
An In-depth Technical Guide to the Binding Site of GLPG1837 on the CFTR Protein
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed examination of the molecular interactions between the CFTR potentiator GLPG1837 and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It integrates findings from computational, electrophysiological, and structural biology studies to define the binding site, mechanism of action, and the experimental methodologies used for these discoveries.
Executive Summary
This compound is a potent, reversible CFTR potentiator designed to treat cystic fibrosis by increasing the channel's open probability (Po). Extensive research, including molecular docking, site-directed mutagenesis, and cryo-electron microscopy (cryo-EM), has identified a specific binding site for this compound. This "hotspot" is located within the transmembrane domains (TMDs) of the CFTR protein, at the interface between the two transmembrane bundles (TMD1 and TMD2).[1][2] this compound shares this binding pocket with another well-characterized potentiator, ivacaftor (B1684365) (VX-770), despite their chemical dissimilarity, suggesting a common allosteric mechanism of action.[2][3][4][5] Binding at this site stabilizes the open conformation of the channel, leading to increased chloride ion flux.[6] This guide synthesizes the quantitative data, experimental protocols, and structural insights that define this crucial drug-protein interaction.
Identification and Characterization of the Binding Site
The binding site of this compound was initially predicted using computational methods and subsequently validated through functional assays and high-resolution structural studies.
In Silico Prediction via Molecular Docking
Initial studies used in silico molecular docking to predict potential binding sites for this compound on a homology model of the human CFTR (hCFTR) protein.[1][7][8] These predictions identified five potential sites, with the two top-scoring sites located at the interface between CFTR's two transmembrane domains.[1][7][9]
Functional validation through mutagenesis strongly supported the involvement of residues from both predicted sites, with Site IIN showing more significant effects on drug affinity.[1][7]
Cryo-Electron Microscopy (Cryo-EM) Structural Determination
Definitive localization of the binding site was achieved through cryo-EM. The structure of human CFTR in complex with this compound was resolved at 3.2-angstrom resolution.[2][5] This revealed that this compound binds to a single site within the transmembrane region, in a cleft formed by transmembrane helices 4, 5, and 8.[2]
The residues interacting with this compound in the cryo-EM structure largely overlap with those predicted for Site IIN and include:
-
Hydrogen Bonds: S308 and Y304.
-
Hydrophobic Interactions: L233, F236, F305, A309, and F312.
This binding pocket is considered a hotspot for potentiation, as it is also occupied by the potentiator ivacaftor.[2][5]
References
- 1. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.docking.org [files.docking.org]
- 6. rupress.org [rupress.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potentiator GLPG1837: An In-Depth Technical Guide to its Effect on Chloride Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes a protein that functions as a chloride and bicarbonate channel in epithelial cells. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in impaired ion transport, thickened mucus, and multi-organ damage. GLPG1837 is a novel CFTR potentiator developed to address specific CFTR mutations by enhancing the channel's opening probability and thereby increasing chloride ion transport. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on various CFTR mutations, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a CFTR potentiator that directly targets the CFTR protein to increase its open probability, a mechanism known as "gating". Unlike CFTR correctors that aim to fix protein misfolding and trafficking to the cell surface, potentiators like this compound work on CFTR channels that are already present at the cell membrane but have a defective opening mechanism (gating mutations, primarily Class III and IV). By binding to the CFTR protein, this compound helps to keep the channel in an open conformation for a longer duration, facilitating an increased flow of chloride ions across the cell membrane.[1][2]
CFTR Activation Signaling Pathway and this compound's Point of Intervention
The normal activation of the CFTR channel is a multi-step process. It begins with the activation of G-protein coupled receptors by hormones, leading to the production of cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein.[4][5][6][7][8] This phosphorylation event causes a conformational change, allowing the Nucleotide-Binding Domains (NBDs) to bind and hydrolyze ATP. The binding and subsequent dimerization of the NBDs, fueled by ATP, powers the opening of the chloride channel.[5][7] this compound acts as an allosteric modulator, binding to a site distinct from the ATP-binding sites, to further enhance the channel's open probability once it has been activated by the PKA and ATP-dependent pathway.
References
- 1. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase A phosphorylation potentiates cystic fibrosis transmembrane conductance regulator gating by relieving autoinhibition on the stimulatory C terminus of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of CFTR by PKA promotes binding of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of GLPG1837 in Cystic Fibrosis Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of GLPG1837, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, in various preclinical models of Cystic Fibrosis (CF). This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound
This compound (also known as ABBV-974) is a small molecule CFTR potentiator developed by Galapagos in collaboration with Abbvie.[1] It is designed to address the underlying cause of CF by enhancing the function of the CFTR protein, a chloride channel that is defective in individuals with the disease.[1] Specifically, this compound targets CFTR proteins that are present on the cell surface but have impaired channel gating, a characteristic of Class III and IV CFTR mutations.[1] Research has shown its potential benefit for mutations such as G551D, G178R, S549N, and R117H.[1] this compound is a potent and reversible CFTR potentiator.[2]
Mechanism of Action
This compound functions as an allosteric modulator of the CFTR protein.[3] Its mechanism involves state-dependent binding, indicating a higher affinity for the open state of the CFTR channel than the closed state.[3] This binding stabilizes the open-channel conformation, leading to a prolonged open time and a reduced closed time, thereby increasing the overall chloride ion flow across the cell membrane.[4] Studies suggest that this compound shares a common binding site and mechanism of action with another well-characterized CFTR potentiator, VX-770 (ivacaftor).[3][5] This synergistic potential with other modulators, such as correctors, highlights its promise in combination therapies for CF.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity across various CFTR mutations and experimental systems.
Table 1: In Vitro Potency (EC50) of this compound
| CFTR Mutant | Experimental System | EC50 (nM) | Reference |
| F508del | YFP Halide Assay | 3 | [2] |
| G551D | YFP Halide Assay | 339 | [2] |
| G551D | - | 181 | [2] |
| G551D/F508del | TECC in HBE cells | 159 | [4][6] |
| R334W/F508del | TECC in HBE cells | 40.7 | [6] |
HBE: Human Bronchial Epithelial; TECC: Trans-epithelial Clamp Circuit; YFP: Yellow Fluorescent Protein.
Table 2: In Vitro Efficacy of this compound Compared to VX-770
| CFTR Mutant | Experimental System | Efficacy (% of VX-770) | Reference |
| G178R | YFP Halide Assay | 154 | [4][6] |
| S549N | YFP Halide Assay | 137 | [4][6] |
| G551D | YFP Halide Assay | 260 | [4][6] |
| R117H | YFP Halide Assay | 120 | [4][6] |
| G551D/F508del | TECC in HBE cells | 173 | [4][6] |
| R334W/F508del | TECC in HBE cells | 162 | [6] |
Table 3: Clinical Trial Data (SAPHIRA 1 Study - G551D mutation)
| Parameter | Baseline | After this compound (500 mg) | Reference |
| Sweat Chloride (mmol/L) | 98 | 66 | [7] |
| ppFEV1 (%) | 74 (pre-washout) | Returned to pre-washout levels | [7] |
ppFEV1: percent predicted Forced Expiratory Volume in 1 second.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Yellow Fluorescent Protein (YFP) Halide Assay
This cell-based assay is used to screen for and characterize CFTR modulators by measuring halide transport.
-
Cell Culture: HEK293 or CFBE41o- cells are transfected with plasmids containing the specific CFTR mutant and a halide-sensitive YFP (e.g., H148Q/I152L).[2][8]
-
Seeding: Transfected cells are seeded in 96-well plates.[2][8]
-
Incubation: Cells are incubated to allow for CFTR expression. For temperature-sensitive mutants like F508del, incubation is often performed at a lower temperature (e.g., 27°C) to facilitate protein trafficking to the cell surface.[8]
-
Assay Procedure:
-
Cells are washed with a chloride-free buffer.
-
A baseline fluorescence is measured.
-
Cells are stimulated with a CFTR activator, typically forskolin (B1673556) (to increase intracellular cAMP), in the presence of varying concentrations of the test compound (this compound).[2]
-
A buffer containing iodide is then added. The influx of iodide quenches the YFP fluorescence.
-
The rate of fluorescence quenching is proportional to the CFTR-mediated halide transport.
-
-
Data Analysis: The rate of quenching is measured over time, and dose-response curves are generated to determine EC50 values.
Ussing Chamber Assay (Trans-epithelial Clamp Circuit - TECC)
This electrophysiological technique measures ion transport across epithelial cell monolayers, providing a more physiologically relevant assessment of CFTR function.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.[4][8]
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Measurement: The chamber is equipped with electrodes to measure the transepithelial potential difference (PD) and to pass a current to clamp the voltage at 0 mV (short-circuit current, Isc). The Isc is a direct measure of net ion transport.
-
Assay Procedure:
-
The baseline Isc is recorded.
-
Amiloride is often added to the apical side to block sodium channels and isolate chloride transport.
-
Forskolin is added to activate CFTR channels.[9]
-
The test compound (this compound) is added to the apical and/or basolateral side at various concentrations.[8]
-
The change in Isc (ΔIsc) reflects the potentiation of CFTR-mediated chloride current.
-
A CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-specific.[8][9]
-
-
Data Analysis: Dose-response curves of ΔIsc versus compound concentration are plotted to determine EC50 and maximal efficacy.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR function in a 3D cell culture model derived from patient tissues.
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[10][11][12]
-
Seeding: 30-80 organoids are seeded per well in a 96-well plate.[10][11][12]
-
Drug Incubation: Organoids are incubated with CFTR modulators (e.g., a corrector for 18-24 hours, followed by a potentiator like this compound).[10]
-
Assay Procedure:
-
Organoids are stained with a live-cell dye (e.g., Calcein Green).[10][12]
-
Forskolin is added to the medium to activate CFTR.[10][11][12]
-
The opening of the CFTR channel leads to fluid secretion into the organoid lumen, causing them to swell.[10][11]
-
The swelling of the organoids is monitored over time using confocal live-cell microscopy.[10][11][12]
-
-
Data Analysis: The increase in organoid size (area or volume) is quantified, and the area under the curve (AUC) is calculated as a measure of CFTR activity.[13] This assay is particularly useful for personalized medicine approaches to predict patient responses to CFTR modulators.[10][14]
Conclusion
This compound has demonstrated significant potential as a CFTR potentiator in a variety of preclinical CF models. It effectively enhances the function of several Class III and IV CFTR mutants, with an efficacy that in many cases surpasses that of the approved potentiator, ivacaftor. Data from in vitro assays and early-phase clinical trials support its continued investigation, particularly as a component of combination therapies aimed at providing broader benefits to the CF patient population. The experimental protocols detailed herein represent the standard methodologies for evaluating the therapeutic potential of such CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. huborganoids.nl [huborganoids.nl]
- 14. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of GLPG1837
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interactions of GLPG1837, a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This compound has been investigated as a therapeutic agent for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This document details the mechanism of action, binding sites, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a structured format and visualizing key concepts through diagrams.
Mechanism of Action
This compound acts as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein that is already present at the cell surface.[1][2] This action increases the probability of the channel being in an open state, thereby facilitating the transepithelial transport of chloride and bicarbonate ions.[1][3] This is particularly relevant for CF-causing mutations that impair channel gating (Class III mutations), such as the G551D mutation, and for mutations that reduce channel conductance (Class IV mutations), like the R117H mutation.[1]
Studies have demonstrated that this compound shares a common mechanism of action and a common or overlapping binding site with another well-characterized CFTR potentiator, ivacaftor (B1684365) (VX-770).[4][5][6] This is supported by evidence showing that the effects of this compound and ivacaftor are not additive when used in combination.[6] The potentiation of CFTR gating by this compound is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[4] Instead, this compound is thought to allosterically modulate the channel by binding to a site distinct from the ATP-binding sites, thereby stabilizing the open conformation of the channel.[4]
Binding Sites and Molecular Interactions
In silico molecular docking studies have been instrumental in identifying potential binding sites for this compound on the CFTR protein. These studies predicted five potential binding sites, with the two top-scoring sites located at the interface between the two transmembrane domains (TMDs) of CFTR.[5][7][8][9] These have been designated as Site I and Site IIN.[7][9]
Site I is composed of the amino acid residues Asp924 (in transmembrane helix 8), Asn1138, and Ser1141 (both in transmembrane helix 12).[5][7][8][9] It is hypothesized that the pyrazole (B372694) ring of this compound forms hydrogen bonds with the side chain of Asp924.[7]
Site IIN involves a cluster of hydrophobic and aromatic residues: Phe229, Phe236, Tyr304, Phe312, and Phe931.[5][7][8][9] This site is located on the lateral surface of the TMDs, suggesting a potential interaction with the lipid bilayer.[7]
Experimental validation through site-directed mutagenesis and electrophysiological recordings has provided evidence supporting the relevance of these predicted sites.[7]
Quantitative Data on this compound Interactions
The following tables summarize the quantitative data on the potency and efficacy of this compound in potentiating various CFTR mutants. The data is primarily presented as EC50 values, which represent the concentration of this compound required to elicit a half-maximal response.
Table 1: Potency of this compound on Different CFTR Genotypes
| CFTR Mutant | EC50 | Cell Type | Assay | Reference |
| F508del | 3 nM | Not specified | Not specified | [10] |
| G551D | 339 nM | Not specified | Not specified | [10] |
| G551D | 181 nM | Not specified | Not specified | [10] |
| Wild-Type | 88 nM | Not specified | Reporter Assay | [11] |
| F508del | 3 nM | Not specified | Reporter Assay | [11] |
| G551D | 339 nM | Not specified | Reporter Assay | [11] |
| F508del/G551D | 159 nM | Patient-derived bronchial epithelial cells | TECC | [11] |
Table 2: Effect of Mutations in Predicted Binding Sites on the Apparent Affinity of this compound
| CFTR Mutant | EC50 (µM) | Fold Change vs. WT | Binding Site | Reference |
| Wild-Type | 0.26 ± 0.04 | - | - | [8] |
| D924E | 0.71 ± 0.07 | ↑ 2.7 | Site I | [8] |
| D924N | 2.29 ± 0.78 | ↑ 8.8 | Site I | [8] |
| Q237A | 0.92 ± 0.32 | ↑ 3.5 | Site III | [7] |
| D993A | 0.36 ± 0.04 | ↑ 1.4 | Site III | [7] |
| S1149A | 0.16 ± 0.03 | ↓ 0.6 | Site III | [7] |
| S182A | 0.22 ± 0.04 | ~1 | Site IV | [7] |
| S263A | 0.27 ± 0.05 | ~1 | Site IV | [7] |
| K190A | 0.08 ± 0.01 | ↓ 0.3 | Site II | [8] |
| T360A | 0.12 ± 0.01 | ↓ 0.5 | Site II | [8] |
| S364A | 0.18 ± 0.01 | ↓ 0.7 | Site II | [8] |
Table 3: Effect of Second-Site Mutations on this compound Affinity in G551D-CFTR
| CFTR Mutant | EC50 (µM) | Fold Change vs. G551D | Binding Site | Reference |
| G551D | 2.19 ± 0.33 | - | - | [8] |
| N1138L/G551D | 0.08 ± 0.02 | ↓ 27.4 | Site I | [8] |
| N1138F/G551D | 0.16 ± 0.05 | ↓ 13.7 | Site I | [8] |
| N1138Y/G551D | 0.40 ± 0.10 | ↓ 5.5 | Site I | [8] |
| S1141K/G551D | 0.26 ± 0.02 | ↓ 8.4 | Site I | [7] |
| S1141R/G551D | 0.51 ± 0.13 | ↓ 4.3 | Site I | [7] |
| S1141T/G551D | 1.74 ± 0.31 | ↓ 1.3 | Site I | [7] |
Experimental Protocols
In Silico Molecular Docking
-
Objective: To predict the binding sites of this compound on the human CFTR (hCFTR) protein.[7]
-
Methodology:
-
A homology model of hCFTR is used as the target protein structure.[7]
-
The AutoDock Vina program is employed to perform the docking calculations.[7]
-
The entire transmembrane domain of the CFTR model is defined as the search space for potential binding pockets.
-
The docking results are ranked based on their energy scores, with more negative scores indicating a higher predicted binding affinity.[12]
-
The top-ranked binding poses and their corresponding interacting amino acid residues are then analyzed.[12]
-
Site-Directed Mutagenesis
-
Objective: To experimentally validate the importance of the amino acid residues identified in the docking studies for this compound binding.[7]
-
Methodology:
-
Plasmids containing the cDNA for wild-type or mutant CFTR are used as templates.
-
Specific mutations (e.g., alanine (B10760859) substitutions) are introduced into the CFTR sequence at the desired positions using techniques like the QuikChange Site-Directed Mutagenesis Kit.
-
The mutated plasmids are then sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
These plasmids are then used to transfect cell lines for functional assays.
-
Electrophysiology (Inside-Out Patch Clamp)
-
Objective: To measure the effect of this compound on the ion channel activity of wild-type and mutant CFTR.[7]
-
Methodology:
-
Cells expressing the CFTR channel of interest are cultured.
-
An inside-out patch of the cell membrane containing the CFTR channels is excised using a glass micropipette.
-
The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.[7]
-
Macroscopic or single-channel currents are recorded at a constant holding potential.
-
This compound at various concentrations is then added to the perfusing solution, and the change in CFTR current is measured to determine the dose-response relationship and calculate the EC50.[7]
-
Yellow Fluorescent Protein (YFP) Halide Assay
-
Objective: A cell-based assay to screen for and characterize CFTR modulators.[2]
-
Methodology:
-
HEK293 or CFBE41o- cells are co-transfected with plasmids encoding the CFTR mutant of interest and a halide-sensitive YFP.[2][10]
-
The cells are then treated with a CFTR activator like forskolin (B1673556) and varying concentrations of this compound.[2][10]
-
The influx of halide ions (e.g., iodide) through the activated CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity, allowing for the determination of this compound's potency.
-
Visualizations
Signaling Pathway: CFTR Gating Potentiation by this compound
Caption: Allosteric modulation of CFTR by this compound, leading to channel potentiation.
Experimental Workflow: Characterizing this compound-CFTR Interaction
Caption: Workflow for identifying and validating the molecular interactions of this compound.
Logical Relationship: Proposed Binding Sites of this compound on CFTR
Caption: The two primary proposed binding sites for this compound at the TMD interface of CFTR.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 7. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
GLPG1837: A Technical Guide to its Role in Restoring CFTR Protein Function
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of GLPG1837, an investigational small molecule CFTR potentiator, and its role in the restoration of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein function.
Core Mechanism of Action
This compound is a CFTR potentiator designed to address gating mutations in the CFTR protein, primarily Class III and Class IV mutations.[1] Unlike CFTR correctors that aim to increase the quantity of CFTR protein at the cell surface, potentiators work to enhance the opening probability (gating) of the CFTR channel that is already present on the cell membrane.[2][3] This leads to an increased flow of chloride ions across the cell membrane, helping to restore the normal balance of salt and water.[1]
Mechanistic studies have revealed that this compound functions as an allosteric modulator of the CFTR protein.[4] It is suggested that this compound binds to a site on the CFTR protein that is distinct from the ATP-binding sites.[4][5] This binding event is state-dependent, with a higher affinity for the open state of the channel.[4] By stabilizing the open conformation, this compound increases the likelihood and duration of channel opening, thereby potentiating its function.[5] Notably, research indicates that this compound shares a common binding site and mechanism of action with the approved CFTR potentiator, ivacaftor (B1684365) (VX-770).[4][5]
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound on Various CFTR Mutations
| CFTR Mutation | Cell Line | Assay Type | EC50 (nM) |
| G551D | HEK293 | YFP Halide Assay | 339 |
| F508del | CFBE41o- | YFP Halide Assay | 3 |
Data sourced from MedchemExpress and further detailed in cited literature.[6]
Table 2: Clinical Efficacy of this compound in the SAPHIRA 1 Trial (G551D Mutation)
| Parameter | Baseline (Post-Ivacaftor Washout) | End of this compound Treatment (500 mg BID) | Change |
| Sweat Chloride Concentration (mmol/L) | 97.7 | 68.7 | -29.0 |
| Percent Predicted FEV1 (%) | 68.5 | 73.1 | +4.6 |
The SAPHIRA 1 trial was an open-label, single-arm study involving 26 adult CF patients with at least one G551D mutation.[7] Patients who were previously on ivacaftor underwent a one-week washout period before initiating this compound treatment.[7] The treatment regimen consisted of escalating doses, with the final two weeks at 500 mg twice daily.[1][8]
Table 3: Clinical Efficacy of this compound in the SAPHIRA 2 Trial (S1251N Mutation)
| Parameter | Dosing Regimen | Key Outcome |
| Sweat Chloride Concentration | 62.5 mg BID for 14 days, followed by 125 mg BID for 14 days | Significant, dose-dependent reduction |
The SAPHIRA 2 study evaluated two sequential doses of this compound in CF patients with the S1251N mutation and reported a significant dose-dependent reduction in sweat chloride concentration, particularly at the 125 mg dose.[1]
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Assay
This in vitro assay is a common method to assess the function of the CFTR protein by measuring halide conductance.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[3][6]
-
CFBE41o- cells (a human bronchial epithelial cell line from a CF patient) are cultured in Eagle's Minimal Essential Medium (MEM) with 10% FBS, 1% penicillin/streptomycin, 1% L-glutamine, and 500 µg/mL hygromycin B.[3][6] The culture flasks are coated with a mixture of bovine serum albumin, Purecol, and human fibronectin.[3][6]
-
For experiments, HEK293 cells are transfected with plasmids containing the specific CFTR mutant (e.g., G551D, G178R, S549N, R117H) and a halide-sensitive YFP (H148Q/I152L/F47L).[3][6] CFBE41o- cells are transduced with adenoviruses containing F508del CFTR and the YFP.[3][6]
-
Transfected/transduced cells are seeded in 96-well plates.[3][6] To enhance the membrane expression of F508del CFTR, CFBE41o- cells are incubated at 27°C for 24 hours.[3]
Assay Procedure:
-
Cells are treated with 10 µM forskolin (B1673556) to activate CFTR through PKA-dependent phosphorylation.
-
Varying concentrations of the potentiator (this compound) are added, and the cells are incubated for 10 minutes at room temperature.[3][6]
-
The fluorescence of the YFP is measured. The introduction of halide ions (like iodide) into the cells through open CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
SAPHIRA 1 Clinical Trial Protocol
This Phase 2a, open-label, single-arm study was designed to evaluate the safety, efficacy, and pharmacokinetics of this compound in adult CF patients with the G551D mutation.[7][9]
Patient Population:
-
Adults (≥18 years) with a confirmed diagnosis of Cystic Fibrosis and at least one G551D mutation.[7][9]
Study Design:
-
Screening: Patients on ivacaftor were screened for eligibility.
-
Washout Period: A one-week washout period where patients discontinued (B1498344) ivacaftor treatment.[7]
-
Treatment Period (4 weeks): Patients received three sequential, escalating doses of this compound twice daily:
-
Follow-up: Patients were monitored for up to nine weeks.[1]
Endpoints:
-
Secondary:
Conclusion
This compound has demonstrated significant potential as a CFTR potentiator, effectively restoring the function of gating-defective CFTR proteins in both preclinical and clinical settings. Its mechanism as a state-dependent allosteric modulator that shares a binding site with ivacaftor provides a clear rationale for its activity. The quantitative data from in vitro assays and the SAPHIRA clinical trials underscore its ability to improve key biomarkers of CF, such as sweat chloride concentration and lung function. The detailed experimental protocols outlined herein provide a framework for the continued investigation and development of novel CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (this compound), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Efficacy Investigation of GLPG1837
Audience: Researchers, scientists, and drug development professionals.
Introduction
GLPG1837 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, developed for the treatment of Cystic Fibrosis (CF).[1] As a CFTR potentiator, this compound aims to increase the channel open probability (Po) of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[1][2] This document provides a comprehensive overview of the early-stage efficacy data for this compound, detailing its mechanism of action, in vitro and in vivo study results, and the experimental protocols employed in its evaluation.
Mechanism of Action
This compound functions as an allosteric modulator of the CFTR protein.[3] It is believed to share a common binding site with the approved CFTR potentiator, ivacaftor (B1684365) (VX-770).[3] Studies involving in silico molecular docking and mutagenesis have identified two potential binding sites for this compound at the interface of the transmembrane domains (TMDs) of the CFTR protein.[4][5][6][7][8] The proposed binding is state-dependent, with a higher affinity for the open conformation of the CFTR channel.[3] This interaction stabilizes the open state of the channel, leading to a prolonged open time and a reduced closed time, ultimately increasing the overall chloride ion flux.[2] The action of this compound is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key experimental assays used to evaluate its efficacy.
Data Presentation
In Vitro Efficacy of this compound
The in vitro potency and efficacy of this compound have been evaluated in various cell lines expressing different CFTR mutations. The following table summarizes the key findings from Yellow Fluorescent Protein (YFP) halide influx assays and patch-clamp electrophysiology studies.
| CFTR Mutant | Assay Type | Cell Line | Parameter | Value | Reference |
| F508del | YFP Halide Assay | CFBE41o- | EC50 | 3 nM | [9] |
| G551D | YFP Halide Assay | HEK293 | EC50 | 339 nM | [9] |
| G551D | YFP Halide Assay | HEK293 | Efficacy vs. VX-770 | 260% | [2] |
| G178R | YFP Halide Assay | HEK293 | Efficacy vs. VX-770 | 154% | [2] |
| S549N | YFP Halide Assay | HEK293 | Efficacy vs. VX-770 | 137% | [2] |
| R117H | YFP Halide Assay | HEK293 | Efficacy vs. VX-770 | 120% | [2] |
| G551D/F508del | TECC | Primary HBE | EC50 | 159 nM | [2] |
| G551D/F508del | TECC | Primary HBE | Efficacy vs. VX-770 | 173% | [2] |
| Wild-Type | Patch Clamp | CHO | Po Increase | 0.04 to 0.78 | [2] |
| F508del | Patch Clamp | CHO | Po Increase | 0.04 to 0.55 | [2] |
| G551D | Patch Clamp | CHO | Current Increase | ~20-fold | [3] |
EC50: Half-maximal effective concentration; Efficacy: Maximal response relative to a reference compound; TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial; Po: Open Probability.
In Vivo Efficacy of this compound (Clinical Trials)
The clinical efficacy of this compound was primarily assessed in the SAPHIRA 1 and SAPHIRA 2 Phase 2a studies. The key outcomes are summarized below.
| Study | CFTR Mutation | N | Treatment | Baseline Sweat Chloride (mmol/L) | End of Treatment Sweat Chloride (mmol/L) | Baseline ppFEV1 (%) | End of Treatment ppFEV1 (%) | Reference |
| SAPHIRA 1 (NCT02707562) | G551D | 26 | 125mg, 250mg, 500mg BID | 98 | 66 (at 500mg) | 74 | Returned to pre-washout levels | [1][10][11][12] |
| SAPHIRA 2 (NCT02690519) | S1251N | 7 | 62.5mg, 125mg BID | Not Reported | Dose-dependent reduction | Not Reported | Regained and stable | [1] |
N: Number of patients; BID: Twice daily; ppFEV1: Percent predicted forced expiratory volume in one second.
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Influx Assay
This high-throughput assay is used to functionally screen for CFTR modulators by measuring CFTR-mediated halide transport.
-
Principle: Cells are co-transfected to express both the CFTR protein and a halide-sensitive YFP. The fluorescence of this YFP variant is quenched by iodide ions. Increased CFTR channel activity leads to a faster influx of iodide and a more rapid quenching of the YFP fluorescence, which can be measured in real-time.[13][14][15][16][17]
-
General Protocol:
-
Cell Culture: HEK293 or CFBE41o- cells are seeded in 96- or 384-well plates and transfected with plasmids encoding the desired CFTR mutant and the YFP-based halide sensor.[15][16]
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control.
-
Assay Execution: The cell plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded in a buffer containing chloride.
-
Iodide Addition: An iodide-containing buffer is added to the wells, replacing the chloride buffer.[16]
-
Fluorescence Measurement: The decrease in YFP fluorescence over time is monitored. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.
-
Data Analysis: The initial rate of fluorescence decrease is calculated and used to determine the EC50 and maximal efficacy of the compound.
-
Note: Specific buffer compositions and incubation times are often proprietary and not publicly detailed. The chloride-containing buffer is typically a physiological saline solution, and the iodide buffer has a similar composition with chloride replaced by iodide.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity, providing detailed information on channel gating properties.
-
Principle: A microelectrode forms a high-resistance seal with the cell membrane, isolating a small "patch" of the membrane that ideally contains one or more CFTR channels. The electrical current passing through these channels is then recorded.
-
General Protocol:
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells or primary human bronchial epithelial (HBE) cells expressing the CFTR mutant of interest are used.
-
Pipette and Bath Solutions: The micropipette is filled with an intracellular-like solution, and the cells are bathed in an extracellular-like solution. These solutions contain ions that will be carried through the CFTR channel (primarily Cl-).
-
Seal Formation: A gigaseal is formed between the micropipette and the cell membrane.
-
Recording Configuration: The recording is typically performed in the inside-out or whole-cell configuration.
-
Channel Activation: CFTR channels are activated by the addition of Protein Kinase A (PKA) and ATP to the intracellular solution.
-
Compound Application: this compound is perfused onto the patch at various concentrations.
-
Data Acquisition and Analysis: The current passing through the channels is recorded. Analysis of this data allows for the determination of the channel's open probability (Po), open time, and closed time.[2]
-
Note: The precise composition of the intracellular and extracellular solutions can vary between labs but are designed to mimic physiological conditions while isolating the current of interest.
SAPHIRA 1 Clinical Trial (NCT02707562)
This Phase 2a, open-label, single-arm study was designed to assess the safety, efficacy, and pharmacokinetics of this compound in adult CF patients with the G551D mutation.
-
Study Design:
-
Participants: 26 adult patients with CF and at least one G551D mutation.[10][11]
-
Washout Period: Patients on ivacaftor underwent a one-week washout period before starting treatment.[10][11]
-
Dosing Regimen: Patients received three sequential, escalating doses of this compound: 125 mg BID for 7 days, followed by 250 mg BID for 7 days, and finally 500 mg BID for 14 days.[1][12]
-
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes:
-
Sweat Chloride Concentration: Measured as a biomarker of CFTR function.
-
Pulmonary Function: Assessed by measuring the percent predicted forced expiratory volume in one second (ppFEV1).
-
Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion of this compound.[10][11][18]
-
Conclusion
The early-stage investigation of this compound has demonstrated its potential as a potent and efficacious CFTR potentiator. In vitro studies have shown its ability to significantly increase the channel open probability of various CFTR mutants, including those with gating (Class III) and conductance (Class IV) defects. These findings were translated into in vivo efficacy in Phase 2a clinical trials, where this compound led to significant reductions in sweat chloride concentrations and improvements in lung function in CF patients with the G551D and S1251N mutations. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the broader CF patient population.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
GLPG1837: A Technical Overview of its Impact on Epithelial Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 (also known as ABBV-974) is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Developed by Galapagos and AbbVie, this small molecule has been investigated as a therapeutic agent for cystic fibrosis (CF), a genetic disorder characterized by defects in epithelial ion transport.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on CFTR function, and the experimental protocols used to characterize its activity.
Mechanism of Action: A CFTR Potentiator
This compound functions by directly targeting the CFTR protein, an anion channel crucial for regulating the transport of chloride and bicarbonate ions across epithelial cell membranes.[3] In individuals with specific CF-causing mutations, the CFTR protein may be present at the cell surface but exhibits impaired channel gating, meaning the channel does not open efficiently. This compound is designed to address this defect by increasing the open probability of the CFTR channel, thereby enhancing the transepithelial transport of chloride ions.[2][4] This mechanism is particularly effective for Class III and IV CFTR mutations, which affect channel gating and conductance, respectively.[2]
Research suggests that this compound shares a common mechanism of action and potentially a common binding site with ivacaftor (B1684365) (VX-770), another well-characterized CFTR potentiator.[5] Both molecules allosterically modulate the CFTR protein, stabilizing the open-channel conformation.[5][6]
The following diagram illustrates the simplified signaling pathway of epithelial ion transport and the role of this compound.
Caption: this compound potentiates the CFTR channel, enhancing chloride secretion.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound on CFTR Mutations
| CFTR Mutation | Assay Type | EC50 | Efficacy vs. VX-770 | Reference |
| F508del | YFP Halide Assay | 3 nM | - | [1] |
| G551D | YFP Halide Assay | 339 nM | 260% | [1][7] |
| G551D/F508del | TECC | 159 nM | 173% | [7] |
| G178R | YFP Halide Assay | - | 154% | [7] |
| S549N | YFP Halide Assay | - | 137% | [7] |
| R117H | YFP Halide Assay | - | 120% | [7] |
Table 2: Clinical Efficacy of this compound (SAPHIRA 1 Study - G551D Mutation)
| Parameter | Baseline (Post-Ivacaftor Washout) | End of this compound Treatment | Change | Reference |
| Mean Sweat Chloride | 97.7 mmol/L | 68.7 mmol/L | -29.0 mmol/L | [8] |
| ppFEV1 | 68.5% | 73.1% | +4.6% | [8] |
Table 3: Clinical Efficacy of this compound (SAPHIRA 2 Study - S1251N Mutation)
| Parameter | Outcome | Reference |
| Sweat Chloride | Significant dose-dependent reduction | [2] |
| Lung Function | Regained and stable | [2] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
YFP Halide Quenching Assay
This high-throughput screening assay is used to measure CFTR-mediated chloride transport in cell lines expressing mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
Methodology:
-
Cell Culture: HEK293 or CFBE41o- cells are cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.[1]
-
Transfection/Transduction: Cells are transfected with plasmids or transduced with adenoviruses containing the specific CFTR mutation and YFP.[1]
-
Cell Seeding: Transfected/transduced cells are seeded in 96-well plates.[1]
-
Compound Incubation: Cells are treated with various concentrations of this compound.
-
CFTR Activation: CFTR is activated using a cAMP agonist, typically forskolin (B1673556) (e.g., 10 µM).[1]
-
Halide Quenching: The rate of YFP fluorescence quenching upon the addition of a halide solution (e.g., iodide) is measured, which is proportional to the CFTR channel activity.
Caption: Workflow for the YFP halide quenching assay.
Ussing Chamber / Transepithelial Clamp Circuit (TECC)
This technique measures ion transport across primary epithelial cell monolayers cultured on permeable supports. It provides a more physiologically relevant assessment of CFTR activity.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.
-
Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
ENaC Inhibition: The epithelial sodium channel (ENaC) is inhibited by adding amiloride (B1667095) (e.g., 100 µM) to the apical side.[4]
-
CFTR Stimulation: CFTR is stimulated by adding forskolin (e.g., 10 µM) to both the apical and basolateral sides.[4]
-
Potentiator Addition: this compound is added to both compartments at various concentrations.
-
Measurement: The change in short-circuit current (Isc) or equivalent current (Ieq) is measured, which reflects the net ion transport across the epithelium.[4]
-
CFTR Inhibition: The specificity of the response is confirmed by adding a CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM).[4]
Caption: Ussing chamber experimental workflow for assessing CFTR activity.
Conclusion
This compound is a potent CFTR potentiator that has demonstrated significant activity in both preclinical models and clinical trials for cystic fibrosis. Its ability to enhance the function of various mutant CFTR proteins highlights its potential as a therapeutic agent. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of CFTR modulation and epithelial ion transport. Further research into the precise binding site and long-term efficacy of this compound will continue to advance our understanding of CFTR pharmacology and the development of novel therapies for cystic fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GLPG1837 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 (also known as ABBV-974) is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In cystic fibrosis (CF), mutations in the CFTR gene lead to a dysfunctional chloride channel, resulting in the production of thick, sticky mucus.[2] this compound acts by increasing the channel's open probability, thereby enhancing chloride ion transport across the cell membrane.[3] It has shown efficacy in preclinical studies on various CFTR mutations, particularly Class III gating mutations such as G551D, and has been investigated in clinical trials.[2][3][4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound.
Mechanism of Action
This compound is an allosteric modulator that enhances the gating function of the CFTR channel.[5] It is believed to share a common binding site and mechanism of action with ivacaftor (B1684365) (VX-770), another CFTR potentiator.[5][6] The binding of this compound to the CFTR protein stabilizes the open state of the channel, leading to a significant increase in chloride ion transport.[6] This potentiation of channel activity is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis.[5]
Signaling Pathway
The primary signaling pathway influenced by this compound is the CFTR-mediated ion transport pathway. In epithelial cells, activation of the CFTR channel is typically initiated by an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of CFTR, allowing the channel to be opened by ATP binding and hydrolysis at the NBDs. Potentiators like this compound directly act on the CFTR protein to increase its open probability, thus augmenting the downstream effects of this pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound on various CFTR mutations from cell-based assays.
Table 1: EC50 Values of this compound for Different CFTR Mutations
| CFTR Mutant | Cell Line | Assay Type | EC50 (nM) | Reference |
| F508del | CFBE41o- | YFP Halide Assay | 3 | [1] |
| F508del (low temp rescued) | HEK293 | YFP Halide Assay | 3.5 ± 0.2 | [3] |
| G551D | HEK293 | YFP Halide Assay | 339 | [1] |
| G551D | HEK293 | Electrophysiology | 181 | [1] |
| G551D/F508del | Primary Bronchial Epithelial | TECC | 159 | [3] |
| G178R | HEK293 | YFP Halide Assay | - | [3] |
| S549N | HEK293 | YFP Halide Assay | - | [3] |
| R117H | HEK293 | YFP Halide Assay | - | [3] |
| Wild-Type (WT) | HEK293 | YFP Halide Assay | 103.5 | [3] |
| Wild-Type (WT) | Primary Human Bronchial Epithelial | TECC | 88.0 | [3] |
Table 2: Comparative Efficacy of this compound vs. VX-770 (Ivacaftor)
| CFTR Mutant | Assay Type | Efficacy of this compound (% of VX-770) | Reference |
| G178R | YFP Halide Assay | 154% | [3] |
| S549N | YFP Halide Assay | 137% | [3] |
| G551D | YFP Halide Assay | 260% | [3] |
| R117H | YFP Halide Assay | 120% | [3] |
| G551D/F508del | TECC | 173% | [3] |
Experimental Protocols
YFP-Halide Quenching Assay for CFTR Function
This assay measures CFTR-mediated halide transport by monitoring the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG1837 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 is a potent, orally bioavailable potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is an investigational compound developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] this compound has been shown to enhance the channel gating of various CFTR mutants, thereby increasing chloride ion transport across the cell membrane. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on CFTR channel function.
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity with high temporal and voltage resolution. It is the gold standard for characterizing the effects of compounds like this compound on the biophysical properties of CFTR, including channel conductance and open probability.
Mechanism of Action
This compound acts as a CFTR potentiator, meaning it increases the open probability (Po) of the CFTR channel, leading to increased chloride transport.[2] Mechanistic studies have revealed that this compound shares a common mechanism of action with the approved CFTR potentiator, ivacaftor (B1684365) (VX-770).[3] It is believed to bind to a site on the CFTR protein that is distinct from the ATP-binding sites and allosterically modulates channel gating.[3] This action is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[3] Evidence suggests that this compound and ivacaftor may compete for the same or overlapping binding site within the transmembrane domains of CFTR.[2][3][4][5]
The potentiation of CFTR by this compound is state-dependent, with a higher affinity for the open state of the channel.[1][3] This is consistent with a classic allosteric modulation mechanism where the binding of the potentiator stabilizes the open conformation of the channel, thereby increasing the time it spends in a conductive state.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on various CFTR mutants as determined by patch-clamp and related electrophysiological assays.
Table 1: Potency (EC₅₀) of this compound on Different CFTR Mutants
| CFTR Mutant | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Wild-Type (WT) | CHO | Macroscopic Patch-Clamp | 0.23 ± 0.12 | [6] |
| G551D | HEK293 | YFP Halide Assay | 0.339 | [7] |
| G551D | CHO | Macroscopic Patch-Clamp | 0.47 ± 0.02 (in presence of dPATP) | [6] |
| F508del | CFBE41o- | YFP Halide Assay | 0.003 | [7] |
| D924E | CHO | Macroscopic Patch-Clamp | 0.71 ± 0.07 | [8] |
| D924N | CHO | Macroscopic Patch-Clamp | 2.29 ± 0.78 | [8] |
| N1138L/G551D | CHO | Macroscopic Patch-Clamp | 0.08 ± 0.02 | [9] |
| N1138F/G551D | CHO | Macroscopic Patch-Clamp | 0.16 ± 0.05 | [9] |
| N1138Y/G551D | CHO | Macroscopic Patch-Clamp | 0.40 ± 0.10 | [9] |
| S1141K/G551D | CHO | Macroscopic Patch-Clamp | 0.26 ± 0.02 | [9] |
| S1141R/G551D | CHO | Macroscopic Patch-Clamp | 0.51 ± 0.13 | [9] |
| S1141T/G551D | CHO | Macroscopic Patch-Clamp | 1.74 ± 0.31 | [9] |
Table 2: Efficacy of this compound on CFTR Mutants (Fold-Increase in Current)
| CFTR Mutant | This compound Concentration | Fold-Increase in Macroscopic Current (mean ± SEM) | Reference |
| G551D | 3 µM | 19.85 ± 0.94 | [6] |
| G551D | 20 µM (saturating) | 35.62 ± 5.42 | [6] |
| G551D (in presence of 20 µM dPATP) | Dose-dependent | Further potentiation observed | [6] |
Experimental Protocols
This section provides detailed protocols for cell culture, solutions, and whole-cell patch-clamp recording to study the effects of this compound on CFTR.
Cell Culture and Transfection
HEK293 cells are a suitable expression system for exogenous CFTR and are commonly used in patch-clamp studies.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Transfection:
-
Plate HEK293 cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the desired human CFTR mutant and a fluorescent reporter gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression before performing patch-clamp experiments. For temperature-sensitive mutants like F508del, an incubation at a lower temperature (e.g., 27°C) for 16-24 hours can increase membrane expression.
-
Solutions for Whole-Cell Patch-Clamp Recording
Extracellular (Bath) Solution:
| Component | Concentration (mM) |
| NaCl | 145 |
| KCl | 4 |
| CaCl₂ | 1 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose.
Intracellular (Pipette) Solution:
| Component | Concentration (mM) |
| CsCl | 140 |
| MgCl₂ | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 3-5 |
| GTP-Tris | 0.2 |
Adjust pH to 7.2 with CsOH. Adjust osmolarity to ~290 mOsm with sucrose. Aliquot and store at -20°C. Thaw and add Mg-ATP and GTP fresh on the day of the experiment.
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
Forskolin (FSK): Prepare a 10 mM stock solution in DMSO. Store at -20°C. Forskolin is used to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR through PKA-dependent phosphorylation.
-
Genistein (Gst): Prepare a 50 mM stock solution in DMSO. Store at -20°C. Genistein is a general tyrosine kinase inhibitor that can also directly potentiate CFTR.
-
CFTRinh-172: Prepare a 10 mM stock solution in DMSO. Store at -20°C. This is a specific inhibitor of CFTR and can be used to confirm that the measured currents are mediated by CFTR.
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Visualization: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Gigaohm Seal Formation: Approach a fluorescently labeled (e.g., GFP-positive) cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows for electrical access to the entire cell and control of the intracellular environment.
-
Voltage-Clamp Protocol:
-
Set the amplifier to voltage-clamp mode.
-
Hold the membrane potential at -40 mV.
-
To elicit CFTR currents, apply a voltage-step protocol. A typical protocol consists of stepping the membrane potential from a holding potential of -40 mV to a range of test potentials from -100 mV to +100 mV in 20 mV increments for 400 ms.
-
-
Data Acquisition:
-
Record currents before and after the application of activating agents.
-
First, establish a stable baseline recording in the extracellular solution.
-
Activate CFTR by perfusing the chamber with an extracellular solution containing an activator cocktail, typically 10 µM Forskolin and 30-50 µM Genistein. Wait until the current reaches a stable, activated level.
-
-
This compound Application:
-
Once a stable activated CFTR current is established, perfuse the chamber with the extracellular solution containing the desired concentration of this compound in the continued presence of the activator cocktail.
-
Record the current until a new steady-state is reached to determine the potentiating effect of this compound.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Washout and Inhibition:
-
To assess the reversibility of the this compound effect, wash out the compound by perfusing with the activator-containing extracellular solution.
-
At the end of the experiment, apply the CFTR-specific inhibitor, CFTRinh-172 (10 µM), to confirm that the measured current is mediated by CFTR.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action on the CFTR channel.
Experimental Workflow for Patch-Clamp Study
Caption: General workflow for a patch-clamp experiment with this compound.
References
- 1. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 9. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG1837 in Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 is a potent and selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is an investigational compound developed for the treatment of Cystic Fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[2][3] this compound enhances the channel-gating function of the CFTR protein, increasing the flow of chloride ions across the cell membrane.[2] This document provides detailed application notes and protocols for the use of this compound in Ussing chamber experiments to assess its efficacy on CFTR function in various cellular models.
Ussing chambers are a vital tool for studying epithelial ion transport in vitro.[4] By mounting a monolayer of epithelial cells or a section of epithelial tissue between two chambers, it is possible to measure the net ion transport as a short-circuit current (Isc). This technique is particularly valuable for characterizing the function of CFTR and the effect of modulator compounds like this compound.
Mechanism of Action of this compound
This compound is a CFTR potentiator that increases the open probability of the CFTR channel.[4] It has been shown to be effective on various Class III and IV CFTR gating mutations, such as G551D, G178R, S549N, and R117H.[2][4] The mechanism of action of this compound is believed to be similar to that of the approved CFTR potentiator, ivacaftor (B1684365) (VX-770), and they may compete for the same binding site on the CFTR protein.
Data Presentation
The following tables summarize the potency and efficacy of this compound on different CFTR mutations in primary human bronchial epithelial (HBE) cells as measured by transepithelial clamp circuit (TECC) in Ussing chamber experiments.
Table 1: Potency (EC50) of this compound on Various CFTR Mutations in Primary HBE Cells
| CFTR Mutation | This compound EC50 (nM) |
| G551D/F508del | 159[4] |
| R334W/F508del | 40.7[4] |
| Wild-Type | 88.0[4] |
Table 2: Efficacy of this compound Compared to VX-770 in Primary HBE Cells
| CFTR Mutation | This compound Efficacy (% of VX-770) |
| G551D/F508del | 173%[4] |
| R334W/F508del | 162%[4] |
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on CFTR function using the Ussing chamber technique. The protocol is designed for use with primary human bronchial epithelial cells cultured on permeable supports, but can be adapted for other cell types such as CFBE41o-.
Materials and Reagents
-
Human bronchial epithelial cells cultured on permeable supports (e.g., Transwell®)
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Forskolin
-
This compound
-
CFTRinh-172
-
Gas mixture: 95% O2 / 5% CO2
-
Water bath or heating blocks (37°C)
Experimental Workflow
Detailed Protocol
-
Preparation of Solutions:
-
Prepare Krebs-Bicarbonate Ringer (KBR) solution and warm to 37°C.
-
Continuously bubble the KBR solution with 95% O2 / 5% CO2 to maintain pH at approximately 7.4.
-
Prepare concentrated stock solutions of amiloride, forskolin, this compound, and CFTRinh-172 in a suitable solvent (e.g., DMSO).
-
-
Ussing Chamber Setup:
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Fill the apical and basolateral chambers with pre-warmed and gassed KBR solution.
-
Carefully mount the permeable support with the cultured epithelial cell monolayer between the two chambers, ensuring a tight seal.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 20-30 minutes at 37°C.
-
Under voltage-clamp conditions (clamped to 0 mV), record the stable baseline short-circuit current (Isc).
-
-
Sequential Drug Addition:
-
Amiloride: Add amiloride to the apical chamber to a final concentration of 10-100 µM to block the epithelial sodium channel (ENaC). Record the decrease in Isc until a new stable baseline is reached.
-
Forskolin: Add forskolin to both the apical and basolateral chambers to a final concentration of 10 µM to activate adenylate cyclase, increase intracellular cAMP, and subsequently activate CFTR. Record the increase in Isc.
-
This compound: Add this compound to the apical chamber to the desired final concentration. A concentration range of 100 nM to 3 µM is recommended for initial experiments, with 3 µM often used to assess maximal efficacy.[4] Record the further increase in Isc, which represents the potentiation of CFTR activity.
-
CFTRinh-172: To confirm that the observed current is CFTR-specific, add CFTRinh-172 to the apical chamber to a final concentration of 10 µM. A significant decrease in Isc indicates that the current was indeed mediated by CFTR.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) after the addition of each compound.
-
The this compound-mediated potentiation of CFTR is determined by the ΔIsc following its addition to forskolin-stimulated cells.
-
Express the results as the mean ± standard error of the mean (SEM) from multiple experiments.
-
Logical Relationships in CFTR Function Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of GLPG1837 Using a YFP Halide Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] Mutations can lead to a dysfunctional protein, resulting in impaired ion transport across epithelial cell membranes.[2] One therapeutic strategy is the use of CFTR potentiators, small molecules that enhance the channel gating of CFTR proteins present at the cell surface.[3] GLPG1837 is a novel CFTR potentiator that has shown higher efficacy for certain CFTR mutations compared to other approved therapies.[1]
This application note describes a robust and quantitative high-throughput screening (HTS) method to identify and characterize CFTR potentiators, such as this compound, using a cell-based Yellow Fluorescent Protein (YFP) halide assay.[4][5] This assay relies on the principle that the fluorescence of a halide-sensitive YFP (YFP-H148Q/I152L) is quenched by iodide ions.[6][7] Cells co-expressing a CFTR mutant and the YFP-based halide sensor are used. Activation of CFTR channels by a potentiator facilitates the influx of iodide into the cell, leading to a decrease in YFP fluorescence.[8] The rate of fluorescence quenching is directly proportional to the CFTR channel activity.[6]
Mechanism of Action of this compound
This compound is a CFTR potentiator that increases the open probability of the CFTR channel.[9] It has been shown to be effective on Class III and IV CFTR mutations, such as the G551D mutation.[3][10] Studies suggest that this compound and another potentiator, VX-770 (ivacaftor), likely compete for the same binding site on the CFTR protein, indicating a similar mechanism of action.[1][9][11] This allosteric modulation enhances the channel's gating function, independent of nucleotide-binding domain dimerization and ATP hydrolysis.[1][9]
Data Presentation
The following table summarizes the potency (EC50) of this compound on various CFTR mutants as determined by the YFP halide assay. This data demonstrates the efficacy of this compound as a potentiator for different disease-causing mutations.
| CFTR Mutant | This compound EC50 (nM) | Reference Compound (VX-770) EC50 (nM) | Cell Line |
| G551D | 159 | - | HEK293 |
| G178R | - | - | HEK293 |
| S549N | - | - | HEK293 |
| R117H | - | - | HEK293 |
| F508del (low temp corrected) | - | - | CFBE41o- |
Data adapted from various sources.[10][12] Note: Direct comparative EC50 values for all mutants were not consistently available in the searched literature.
Experimental Protocols
Cell Line and Culture
Human Embryonic Kidney (HEK293) cells or cystic fibrosis bronchial epithelial (CFBE41o-) cells are suitable for this assay.[12][13] Cells are stably or transiently co-transfected with a plasmid encoding the CFTR mutant of interest and a plasmid for the halide-sensitive YFP (YFP-H148Q/I152L/F47L).[12] Cells should be cultured in appropriate media (e.g., DMEM for HEK293) supplemented with 10% FBS and 1% penicillin/streptomycin.[12] For some mutants like F508del, a low-temperature incubation (e.g., 27°C for 24-48 hours) may be necessary to facilitate protein trafficking to the cell membrane.[5][12]
YFP Halide Assay Protocol
This protocol is adapted for a 96-well plate format, suitable for HTS.[2][5]
Materials:
-
Transfected cells (HEK293 or CFBE41o-)
-
Black, clear-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Iodide Buffer (PBS with 100 mM NaI replacing 100 mM NaCl)[4]
-
Forskolin (B1673556) (to activate CFTR through PKA-mediated phosphorylation)[14]
-
This compound (or other test compounds)
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP (Excitation ~500 nm, Emission ~535 nm)
Procedure:
-
Cell Plating: Seed the transfected cells into black, clear-bottom 96-well plates at a density of 20,000-70,000 cells per well and culture for 24-72 hours.[5][12]
-
Compound Incubation:
-
Prepare serial dilutions of this compound and control compounds in PBS.
-
Wash the cells three times with 200 µl of PBS.[5]
-
After the final wash, leave a residual volume of 40-60 µl of PBS in each well.[5][13]
-
Add the compound dilutions to the wells and incubate for a specified time (e.g., 20 minutes) at 37°C.[13] Include a DMSO control.
-
-
CFTR Activation:
-
Fluorescence Reading and Iodide Addition:
-
Place the 96-well plate in a fluorescence plate reader.
-
Set the reader to acquire fluorescence readings every 1-2 seconds.
-
Establish a baseline fluorescence reading for 5-10 seconds.
-
Using an automated injector, add an equal volume of Iodide Buffer to each well.
-
Continue to record the fluorescence for at least 30-60 seconds to monitor the quenching.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.
-
Calculate the initial rate of quenching for each well.
-
Normalize the data to the DMSO control.
-
Plot the normalized rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
CFTR Activation and Signaling Pathway
Caption: CFTR channel activation pathway and the role of this compound.
YFP Halide Assay Experimental Workflow
Caption: Step-by-step workflow for the YFP halide assay.
References
- 1. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 7. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. prezi.com [prezi.com]
Application Note and Protocol: Generation of a GLPG1837 Dose-Response Curve in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to the production of a dysfunctional protein that regulates ion and water transport across cell membranes.[2] this compound acts by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby restoring chloride ion flux.[3][4] This mechanism has shown therapeutic potential for CF patients with specific gating mutations, such as the G551D mutation.[2][5]
This document provides a detailed protocol for generating a dose-response curve for this compound in Human Embryonic Kidney 293 (HEK293) cells expressing a mutant CFTR protein. The described methodology utilizes a fluorescence-based membrane potential assay, a common and effective method for assessing CFTR channel function in a high-throughput format.[6][7]
Signaling Pathway and Mechanism of Action
This compound is an allosteric modulator of the CFTR protein.[3] Its mechanism of action involves binding to a site on the CFTR protein that is distinct from the ATP-binding sites.[3][4] This binding event stabilizes the open conformation of the CFTR channel, leading to increased chloride ion transport. The activity of this compound is dependent on the conformational state of the channel, showing a higher affinity for the open state.[3] The potentiation of CFTR by this compound is independent of Nucleotide-Binding Domain (NBD) dimerization and ATP hydrolysis.[3]
Figure 1: Simplified signaling pathway of this compound action on the CFTR channel.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 Cells expressing G551D-CFTR | (e.g., ATCC) | (Specify) |
| Dulbecco's Modified Eagle Medium (DMEM) | (e.g., Gibco) | (Specify) |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | (Specify) |
| Penicillin-Streptomycin | (e.g., Gibco) | (Specify) |
| Trypsin-EDTA (0.25%) | (e.g., Gibco) | (Specify) |
| Poly-D-Lysine | (e.g., Sigma-Aldrich) | (Specify) |
| This compound | MedchemExpress | HY-100053 |
| Forskolin | (e.g., Sigma-Aldrich) | (Specify) |
| Membrane Potential Assay Kit (e.g., FLIPR) | (e.g., Molecular Devices) | (Specify) |
| Black, clear-bottom 96-well plates | (e.g., Corning) | (Specify) |
| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (Specify) |
Cell Culture
-
Culture HEK293 cells stably expressing the G551D-CFTR mutant in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1][8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Passage the cells at 80-90% confluency using 0.25% Trypsin-EDTA.[10]
Dose-Response Curve Generation Workflow
Figure 2: Experimental workflow for generating a this compound dose-response curve.
Detailed Protocol
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[11]
-
Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM).[4][11] It is recommended to use at least 7-9 different concentrations for a robust curve.[12]
-
Prepare a stock solution of forskolin in DMSO (e.g., 10 mM) and dilute it to the final working concentration (e.g., 10 µM) in the assay buffer.[8]
-
-
Membrane Potential Assay:
-
Prepare the membrane potential-sensitive dye according to the manufacturer's protocol.
-
Remove the culture medium from the wells and add the dye solution to each well.
-
Incubate the plate at room temperature for the time specified by the dye manufacturer (typically 30-60 minutes).
-
Using a fluorescence plate reader (e.g., FlexStation), add the different concentrations of this compound to the respective wells.
-
After a short incubation with this compound (e.g., 10 minutes), add forskolin to all wells to activate the CFTR channels.[8]
-
Immediately begin measuring the fluorescence signal at appropriate excitation and emission wavelengths over time. The activation of CFTR will lead to chloride influx and a change in membrane potential, which is detected as a change in fluorescence.[6]
-
Data Presentation and Analysis
Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) after the addition of forskolin.
-
Normalize the data by expressing the response at each this compound concentration as a percentage of the maximal response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the EC50 value. The equation for the curve is typically:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))[12]
-
Quantitative Data Summary
The following table summarizes hypothetical data for a dose-response experiment with this compound on HEK293 cells expressing G551D-CFTR.
| This compound Concentration (nM) | Log Concentration | Normalized Response (%) (Mean ± SEM) |
| 1 | 0 | 2.5 ± 0.8 |
| 10 | 1 | 15.2 ± 2.1 |
| 50 | 1.7 | 45.8 ± 3.5 |
| 100 | 2 | 75.3 ± 4.2 |
| 200 | 2.3 | 92.1 ± 2.8 |
| 500 | 2.7 | 98.5 ± 1.5 |
| 1000 | 3 | 100.0 ± 1.2 |
| 3000 | 3.47 | 101.2 ± 1.8 |
Calculated EC50 for this compound (G551D-CFTR): Approximately 60 nM (This is a hypothetical value for illustrative purposes. Actual values may vary). Published EC50 values for this compound on G551D-CFTR are in the range of 159-339 nM.[1][5]
Conclusion
This application note provides a comprehensive protocol for generating a dose-response curve for the CFTR potentiator this compound in HEK293 cells. The use of a fluorescence-based membrane potential assay offers a robust and scalable method for characterizing the potency of CFTR modulators. Accurate determination of dose-response relationships is a critical step in the preclinical evaluation of novel therapeutic candidates for Cystic Fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFTR interactome mapping using the mammalian membrane two‐hybrid high‐throughput screening system | Molecular Systems Biology [link.springer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human CFTR Knockout Cell Line-HEK293T (CSC-RT2753) - Creative Biogene [creative-biogene.com]
- 10. static.igem.org [static.igem.org]
- 11. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing GLPG1837 on Primary Bronchial Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GLPG1837 is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In individuals with specific classes of CFTR mutations, such as gating (Class III) and conductance (Class IV) mutations, the CFTR protein is present on the cell surface but exhibits defective channel function, leading to impaired ion and water transport across epithelial cell membranes.[1] this compound aims to restore this function by increasing the probability of the CFTR channel being in an open state, thereby facilitating chloride ion transport.[1][2] These application notes provide a detailed experimental framework for testing the efficacy of this compound on primary human bronchial epithelial cells (HBECs), the gold standard in vitro model for studying CFTR function in the context of the lung.[3]
Mechanism of Action
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial surfaces.[1] In healthy individuals, the CFTR channel plays a crucial role in maintaining the hydration of the airway surface liquid layer.[4] Mutations can lead to a dysfunctional protein, resulting in thick, sticky mucus in the lungs and other organs.[1] this compound is a CFTR potentiator that directly targets the dysfunctional CFTR protein at the cell membrane.[1][2] It has been shown to be effective on Class III mutations (e.g., G551D, G178R, S549N) and Class IV mutations (e.g., R117H).[1][5] By binding to the CFTR protein, this compound helps to keep the channel gate open for longer periods, thereby increasing the flow of chloride ions and helping to restore airway surface liquid hydration.[1]
Data Presentation
The following tables summarize the reported effects of this compound from in vitro and clinical studies.
Table 1: In Vitro Efficacy of this compound on Various CFTR Mutations
| CFTR Mutation | Cell Type | Assay | Efficacy Metric | This compound Result | Reference |
| G551D/F508del | Primary Human Bronchial Epithelial Cells | TECC | EC50 | 159 nM | [6] |
| G551D/F508del | Primary Human Bronchial Epithelial Cells | TECC | Efficacy vs. VX-770 | 173% | [6] |
| R334W/F508del | Primary Human Bronchial Epithelial Cells | TECC | Efficacy vs. VX-770 | Higher than VX-770 | [6] |
| G178R | HEK293 | YFP Halide Assay | Efficacy vs. VX-770 | 154% | [6] |
| S549N | HEK293 | YFP Halide Assay | Efficacy vs. VX-770 | 137% | [6] |
| G551D | HEK293 | YFP Halide Assay | Efficacy vs. VX-770 | 260% | [6] |
| R117H | HEK293 | YFP Halide Assay | Efficacy vs. VX-770 | 120% | [6] |
Table 2: Summary of Clinical Trial Data for this compound (SAPHIRA 1 Study)
| Parameter | Patient Population | Baseline (Post-Ivacaftor Washout) | End of this compound Treatment | Change from Baseline | Reference |
| Mean Sweat Chloride Concentration | G551D mutation | 97.7 mmol/L | 68.7 mmol/L | -29.0 mmol/L | [7][8][9] |
| Percent Predicted FEV1 | G551D mutation | 68.5% | 73.1% | +4.6% | [7][8] |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (HBECs) at the Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBECs to form a polarized, mucociliary epithelial layer, which is essential for studying CFTR function.
Materials:
-
Primary HBECs (from CF patients with relevant mutations and non-CF donors)
-
Bronchial Epithelial Growth Medium (BEGM) or equivalent (e.g., PneumaCult™-Ex Plus)[10][11][12]
-
PneumaCult™-ALI Medium[12]
-
Collagen-coated flasks and permeable supports (e.g., Transwell® inserts)[10]
-
Trypsin-EDTA and Trypsin inhibitor[12]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free[12]
-
Antibiotics/antimycotics[11]
Protocol:
-
Expansion Phase (Submerged Culture):
-
Thaw cryopreserved primary HBECs and seed them onto collagen-coated T-75 flasks in BEGM.[10][11]
-
Incubate at 37°C in a humidified incubator with 5% CO2.[11]
-
Change the medium every 2 days until the cells reach 80-90% confluency.[10][12]
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with a trypsin inhibitor.[12]
-
Seed the cells onto collagen-coated permeable supports at a high density.[10]
-
-
Differentiation Phase (Air-Liquid Interface):
-
Continue to culture the cells submerged in PneumaCult™-ALI medium in both the apical and basal chambers until they reach 100% confluency (typically 2-4 days).[12]
-
Once confluent, establish the air-liquid interface by removing the medium from the apical chamber, leaving the basal chamber with fresh PneumaCult™-ALI medium.[12]
-
Change the basal medium every 2-3 days.[12]
-
The cells will differentiate over 3-4 weeks, forming a polarized epithelium with cilia and mucus production. Periodically wash the apical surface with warm PBS to remove excess mucus.[12]
-
Ussing Chamber Electrophysiology for Measuring CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[13][14] This protocol measures changes in short-circuit current (Isc) in response to CFTR activators and potentiators.
Materials:
-
Differentiated HBEC cultures on permeable supports
-
Ussing chamber system
-
Ringer's solution (apical and basolateral)
-
Amiloride (B1667095) (to block ENaC channels)
-
Forskolin (B1673556) (to activate CFTR via cAMP)
-
This compound (test compound)
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Equilibrate the tissue with pre-warmed Ringer's solution on both sides while measuring the transepithelial voltage and resistance.
-
Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC) and obtain the baseline CFTR-independent current.
-
Add forskolin to the basolateral chamber to activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Add this compound to the apical chamber at various concentrations to assess its potentiator activity. A further increase in Isc indicates potentiation of CFTR function.
-
Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is indeed CFTR-dependent.
Mandatory Visualizations
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cff.org [cff.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. med.unc.edu [med.unc.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. stemcell.com [stemcell.com]
- 13. cff.org [cff.org]
- 14. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Assessing GLPG1837 Target Engagement in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel crucial for ion and fluid homeostasis in various epithelial tissues.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a multi-organ genetic disease.[2][3] this compound acts as a CFTR modulator, specifically by increasing the channel's open probability (gating), thereby enhancing chloride transport in mutant CFTR proteins, particularly Class III and IV mutations.[1][2] Assessing the target engagement of this compound in cellular models is critical for understanding its mechanism of action and for the development of CF therapies.
These application notes provide detailed protocols for key cellular assays to quantify the engagement of this compound with its target, the CFTR protein. The methodologies described herein are essential for researchers in both academic and industrial settings working on CFTR modulator discovery and development.
Signaling Pathway and Mechanism of Action
This compound is an allosteric modulator of CFTR.[1] The CFTR channel is activated by phosphorylation via Protein Kinase A (PKA) and subsequent binding of ATP to its Nucleotide-Binding Domains (NBDs), which leads to channel gating.[1] this compound enhances CFTR function by binding to the protein and stabilizing the open-channel conformation, thereby increasing the probability of the channel being open for ion conduction.[1][4] It is believed to share a common binding site with the potentiator ivacaftor (B1684365) (VX-770).[1][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the potency of this compound on different CFTR mutations as measured by various cellular assays.
| CFTR Mutant | Assay Type | Cell Line | EC50 | Reference |
| F508del | YFP Halide Assay | CFBE41o- | 3 nM | [5] |
| G551D | YFP Halide Assay | HEK293 | 339 nM | [5] |
| G551D | Electrophysiology | CHO | ~200-2000 nM | [1] |
| G178R | YFP Halide Assay | HEK293 | - | [5] |
| S549N | YFP Halide Assay | HEK293 | - | [5] |
| R117H | YFP Halide Assay | HEK293 | - | [5] |
Experimental Protocols
Electrophysiological Assessment of CFTR Function
Electrophysiology provides a direct measure of CFTR channel activity. The patch-clamp technique is the gold standard for studying ion channel function at the single-channel and whole-cell level.
This protocol is adapted from studies investigating the mechanism of this compound.[1][4]
Objective: To measure this compound-potentiated macroscopic CFTR currents in transfected mammalian cells.
Materials:
-
Chinese Hamster Ovary (CHO) or HEK293 cells
-
Plasmids encoding the desired CFTR mutant and a reporter like GFP
-
Transfection reagent (e.g., PolyFect)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Pipette solution (intracellular): 130 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP, pH 7.2
-
Bath solution (extracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, pH 7.4
-
PKA catalytic subunit
-
This compound stock solution (in DMSO)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO or HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids carrying the CFTR mutant and GFP using a suitable transfection reagent.
-
Incubate transfected cells at a permissive temperature (e.g., 27°C) for 2-6 days to promote CFTR trafficking to the membrane.[4]
-
-
Patch-Clamp Recording:
-
Pull and polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with pipette solution.
-
Identify transfected cells by GFP fluorescence.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -30 mV.[4]
-
Perfuse the cell with bath solution containing PKA to phosphorylate and activate CFTR channels.
-
Once a stable baseline current is established, perfuse with the bath solution containing the desired concentration of this compound.
-
Record the increase in current, which represents the potentiation of CFTR activity.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
At the end of the experiment, apply a CFTR inhibitor to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Measure the peak current at each this compound concentration.
-
Normalize the potentiated current to the baseline current.
-
Plot the normalized current against the this compound concentration and fit the data to a Hill equation to determine the EC50.
-
Fluorescence-Based Assessment of CFTR Function
Fluorescence-based assays are amenable to high-throughput screening and are widely used to identify and characterize CFTR modulators.[6][7]
This assay measures iodide influx into cells, which quenches the fluorescence of co-expressed YFP. The rate of quenching is proportional to CFTR-mediated anion transport.[7]
Objective: To measure this compound-mediated potentiation of CFTR-dependent iodide influx.
Materials:
-
HEK293 or CFBE41o- cells
-
Plasmids for co-expression of the CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
Black, clear-bottom 96-well plates
-
Poly-D-lysine
-
Fluorescence plate reader
-
Assay buffer (e.g., PBS)
-
Iodide buffer (PBS with NaCl replaced by NaI)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding and Transfection:
-
Coat 96-well plates with poly-D-lysine.
-
Seed cells at an appropriate density (e.g., 70,000 cells/well for HEK293).[5]
-
Transfect cells with plasmids encoding the CFTR mutant and YFP.
-
Incubate cells for 24-48 hours to allow for protein expression. For temperature-sensitive mutants like F508del, incubate at a lower temperature (e.g., 27°C) for 24 hours.[5][7]
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add assay buffer containing forskolin (to activate CFTR) and the desired concentration of this compound to the wells.
-
Incubate for 10-20 minutes at room temperature.[5]
-
Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Rapidly add iodide buffer to the wells.
-
Continue to record fluorescence over time. The influx of iodide will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each well.
-
Normalize the rates to a positive control (e.g., maximal stimulation) and a negative control (e.g., no stimulation).
-
Plot the normalized rates against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Organoid-Based Assessment of CFTR Function
Patient-derived organoids, particularly intestinal organoids, have emerged as a powerful ex vivo model to assess CFTR function and the response to modulators.[8][9][10]
This assay measures the increase in organoid size due to CFTR-mediated fluid secretion into the lumen.[10]
Objective: To quantify the effect of this compound on the swelling of patient-derived intestinal organoids.
Materials:
-
Patient-derived intestinal organoids cultured in Matrigel
-
Basal culture medium
-
Forskolin
-
This compound stock solution (in DMSO)
-
Live-cell imaging system with environmental control
Procedure:
-
Organoid Culture:
-
Culture intestinal organoids derived from rectal biopsies according to established protocols.
-
-
Assay Setup:
-
Plate organoids in Matrigel in a multi-well plate suitable for imaging.
-
Pre-incubate the organoids with this compound at various concentrations for a defined period (e.g., 1-24 hours).
-
-
FIS Measurement:
-
Place the plate on a live-cell imaging system.
-
Acquire baseline images of the organoids (t=0).
-
Add forskolin to the medium to stimulate CFTR activity and induce swelling.
-
Acquire images at regular intervals for several hours.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of the organoids at each time point.
-
Calculate the area under the curve (AUC) of the swelling response for each condition.
-
Normalize the AUC values to the forskolin-only control.
-
Plot the normalized swelling against the this compound concentration to assess its potentiating effect.
-
Conclusion
The methods detailed in these application notes provide a robust framework for assessing the target engagement of this compound in various cellular models. The choice of assay will depend on the specific research question, required throughput, and the desired level of physiological relevance. Electrophysiological assays offer a direct and detailed view of channel function, while fluorescence-based and organoid assays provide higher throughput and ex vivo predictive power, respectively. Consistent and rigorous application of these protocols will facilitate the continued investigation and development of CFTR modulators like this compound.
References
- 1. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo | MDPI [mdpi.com]
Application Notes and Protocols for Studying G551D and Other CFTR Mutations with GLPG1837
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride ion channel.[1][2] Class III mutations, such as the G551D mutation, lead to defective channel gating, impairing ion transport across the cell membrane.[1] GLPG1837 is a novel and potent CFTR potentiator that has demonstrated higher efficacy in restoring the function of G551D-CFTR compared to the first-generation potentiator, Ivacaftor (VX-770).[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the G551D and other CFTR mutations.
This compound acts as a CFTR potentiator by increasing the channel's open probability, thereby enhancing chloride ion transport.[1][4] Studies suggest that this compound and VX-770 share a common mechanism of action and likely compete for the same or an overlapping binding site on the CFTR protein.[2][5] The action of this compound is independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of the CFTR channel.[2][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy and potency of this compound on various CFTR mutations from in vitro and clinical studies.
Table 1: In Vitro Efficacy and Potency of this compound on G551D-CFTR
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 | 159 nM | G551D/F508del primary human bronchial epithelial cells (TECC) | [4] |
| 2.19 ± 0.33 µM | G551D-CFTR (Patch-clamp) | [6][7] | |
| Efficacy | 173% of VX-770 | G551D/F508del primary human bronchial epithelial cells (TECC) | [4] |
| ~20-fold increase in current (at 3 µM) | G551D-CFTR (Patch-clamp) | [5] | |
| 35.62 ± 5.42-fold increase in current (at 20 µM) | G551D-CFTR (Patch-clamp) | [5] | |
| 260% of VX-770 | G551D-CFTR (YFP halide assay) | [4][8] |
Table 2: In Vitro Potency (EC50) of this compound on Various CFTR Mutations
| CFTR Mutant | EC50 (µM) | Reference |
| WT | 0.26 ± 0.04 | [6] |
| G551D | 2.19 ± 0.33 | [6][7] |
| N1138L/G551D | 0.08 ± 0.02 | [6][7] |
| N1138F/G551D | 0.16 ± 0.05 | [6][7] |
| N1138Y/G551D | 0.40 ± 0.10 | [6][7] |
| S1141K/G551D | 0.26 ± 0.02 | [6][7] |
| S1141R/G551D | 0.51 ± 0.13 | [6][7] |
| S1141T/G551D | 1.74 ± 0.31 | [6][7] |
Table 3: Clinical Efficacy of this compound in Patients with G551D Mutation (SAPHIRA 1 Trial)
| Parameter | Baseline (Post-Ivacaftor Washout) | After this compound Treatment (500 mg) | Reference |
| Mean Sweat Chloride Concentration | 97.7 mmol/L | 68.7 mmol/L | [9] |
| Percent Predicted FEV1 (ppFEV1) | 68.5% | 73.1% (returned to pre-washout levels) | [9] |
Experimental Protocols
YFP-Based Halide Ion Transport Assay
This assay measures CFTR-mediated halide transport by monitoring the quenching of YFP fluorescence by iodide influx.
Materials:
-
HEK293 or CFBE41o- cells stably expressing the desired CFTR mutant (e.g., G551D) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
Stimulation solution: Assay buffer containing forskolin (B1673556) (e.g., 10 µM) to activate CFTR.
-
Test compound solution: Stimulation solution containing various concentrations of this compound.
-
Quenching solution: NaI buffer (e.g., 137 mM NaI, 2.7 mM KI, 1.7 mM KH2PO4, 10.1 mM Na2HPO4, 5 mM D-glucose).[3]
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Seed cells in the microplates and grow to confluence.
-
Wash the cells with assay buffer.
-
Add the test compound solution (containing forskolin and this compound) to the wells and incubate for 10 minutes at room temperature.[3]
-
Place the plate in the fluorescence reader and record the baseline YFP fluorescence.
-
Rapidly add the NaI quenching solution to the wells.
-
Immediately start recording the YFP fluorescence at short intervals for a defined period (e.g., 7 seconds for CFBE41o- or 2 minutes for HEK293 cells).[3]
-
The rate of fluorescence decay is proportional to the iodide influx and thus CFTR activity.
-
Calculate the initial rate of quenching for each concentration of this compound.
-
Plot the rate of quenching against the this compound concentration to determine the EC50.
Ussing Chamber Electrophysiology
This technique measures ion transport across an epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting short-circuit current (Isc), which is a direct measure of net ion transport.
Materials:
-
Primary human bronchial epithelial (HBE) cells from CF patients (e.g., G551D/F508del) cultured on permeable supports (e.g., Transwell inserts).
-
Ussing chamber system.
-
Ringer's solution.
-
Forskolin (to activate CFTR).
-
This compound.
-
CFTR inhibitor (e.g., CFTRinh-172).
Protocol:
-
Mount the permeable support with the confluent HBE cell monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Measure the baseline transepithelial potential (PD) and resistance (Rt).
-
Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).
-
After the baseline Isc stabilizes, add forskolin to the apical and basolateral solutions to activate CFTR.
-
Once the forskolin-stimulated Isc reaches a plateau, add this compound to the apical and basolateral solutions in a cumulative, dose-dependent manner.
-
Record the change in Isc (ΔIsc) after the addition of each concentration of this compound.
-
At the end of the experiment, add a CFTR inhibitor to confirm that the measured current is CFTR-dependent.
-
Calculate the increase in Isc as a measure of increased CFTR activity and plot against this compound concentration to determine EC50 and maximal efficacy.[3]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a small patch of the cell membrane. The inside-out configuration is particularly useful for studying the effects of intracellularly applied compounds like this compound.
Materials:
-
Cells expressing the CFTR mutant of interest (e.g., G551D).
-
Patch-clamp rig with an inverted microscope.
-
Pipette solution (extracellular) and bath solution (intracellular).
-
ATP and Protein Kinase A (PKA) to activate CFTR channels.
-
This compound.
-
CFTR inhibitor (e.g., CFTRinh-172).
Protocol:
-
Grow cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage, filled with bath solution.
-
Form a high-resistance (>40 GΩ) seal between the patch pipette and the cell membrane.[6]
-
Excise the membrane patch to achieve the inside-out configuration.
-
Position the pipette tip in the stream of a multi-barrel perfusion system for rapid solution changes.[6]
-
Perfuse the intracellular face of the patch with a solution containing PKA and ATP to activate the CFTR channels.
-
Record baseline channel activity at a fixed holding potential (e.g., -30 mV).[7]
-
Apply different concentrations of this compound in the continuous presence of ATP.[6][7]
-
Record the macroscopic currents in response to each this compound concentration.
-
At the end of the recording, apply a CFTR inhibitor to confirm the identity of the channels.[6][7]
-
Analyze the data to determine the fold-increase in current and the dose-response relationship for this compound.
Signaling Pathway and Mechanism of Action
The G551D mutation impairs the ATP-dependent gating of the CFTR channel, reducing its open probability.[10] this compound acts as an allosteric modulator, binding to a site on the CFTR protein that is distinct from the ATP-binding sites.[5] This binding stabilizes the open conformation of the channel, thereby increasing the chloride ion flow. The effect of this compound is state-dependent, with a higher affinity for the open state of the channel.[2][5]
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
Application Notes and Protocols: GLPG1837 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Developed through high-throughput screening (HTS), it has demonstrated significant efficacy in restoring the function of various CFTR mutants, particularly Class III gating mutants like G551D.[1][3][4] These application notes provide detailed protocols for utilizing this compound in common HTS assays to identify and characterize CFTR modulators.
This compound's mechanism of action involves binding to the CFTR protein and increasing the channel's open probability, thereby enhancing chloride ion transport.[3][5][6] It is believed to share a common binding site with another well-known potentiator, Ivacaftor (VX-770), at the interface of CFTR's transmembrane domains.[5][7][8][9] This makes this compound a valuable tool for cystic fibrosis research and drug discovery.
Signaling Pathway: CFTR Potentiation
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional chloride and bicarbonate channel.[4][10] this compound acts as a potentiator, a class of molecules that enhances the gating function of the CFTR channel present at the cell surface. The pathway involves the direct interaction of this compound with the CFTR protein, leading to an increased channel open probability and subsequent restoration of ion flow.
Caption: CFTR Potentiation Pathway by this compound.
Quantitative Data
The following tables summarize the potency (EC50) and efficacy of this compound against various CFTR mutants as determined by different cellular assays.
Table 1: Potency of this compound on CFTR Mutants (YFP Halide Assay)
| CFTR Mutant | Cell Line | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| F508del (low temp) | CFBE41o- | 3 | - | [2] |
| G551D | HEK293 | 339 | 260% | [2][3] |
| G178R | HEK293 | - | 154% | [3] |
| S549N | HEK293 | - | 137% | [3] |
| R117H | HEK293 | - | 120% | [3] |
Table 2: Potency of this compound in Electrophysiological Assays
| CFTR Mutant | Assay | Cell Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| G551D/F508del | TECC | Primary HBE | 159 | 173% | [3] |
| R334W/F508del | TECC | Primary HBE | - | - | [3] |
| G551D | Patch Clamp | - | 181 | - | [2] |
| Wild-Type (WT) | Patch Clamp | - | 260 | - | [9] |
| D924N | Patch Clamp | - | 2290 | - | [9] |
Experimental Protocols
YFP-Halide Quenching High-Throughput Screening Assay
This assay is a cell-based method to quantitatively screen for CFTR chloride transport agonists. It relies on the quenching of Yellow Fluorescent Protein (YFP) by halide ions. Increased CFTR activity leads to a faster influx of halides and, consequently, a more rapid quenching of the YFP signal.
Experimental Workflow
Caption: YFP-Halide Quenching Assay Workflow.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells transfected with plasmids containing the desired CFTR mutant and a halide-sensitive YFP, or CFBE41o- cells overexpressing F508del CFTR and YFP.[1]
-
Seed the cells in black, clear-bottom 96-well plates coated with poly-D-lysine at a density of approximately 70,000 cells per well.[2]
-
-
Incubation:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound to achieve the desired final concentrations.
-
Add 10 µM forskolin (to activate CFTR via PKA) and the desired concentrations of this compound to the cells.[2]
-
Incubate for 10 minutes at room temperature.[2]
-
-
Halide Quenching and Measurement:
-
Place the 96-well plate into a fluorescence plate reader.
-
Program the plate reader to inject a halide-containing solution (e.g., NaI) and immediately begin recording YFP fluorescence over time.
-
The rate of fluorescence decay is proportional to the rate of halide influx through CFTR channels.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Plot the rate of quenching against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Transepithelial Electrical Current Clamp (TECC) Assay
This assay provides a more physiologically relevant measure of CFTR function in polarized epithelial cells, such as primary human bronchial epithelial (HBE) cells. It measures the equivalent short-circuit current (Ieq) as an indicator of ion transport across the epithelial monolayer.
Detailed Protocol:
-
Cell Culture:
-
Culture primary HBE cells from CF patients on permeable supports (e.g., Transwell inserts) to allow for polarization and formation of a monolayer.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.
-
-
Measurement of CFTR Activity:
-
Inhibit the endogenous epithelial sodium channel (ENaC) currents by adding amiloride (B1667095) (100 µM) to the apical side.[1]
-
Stimulate CFTR by adding forskolin (10 µM) to both the apical and basolateral sides.[1]
-
Add varying concentrations of this compound to both sides to measure its potentiating effect.[1]
-
Measure the transepithelial potential (PD) and resistance (Rt) in an open-circuit configuration.
-
Calculate the equivalent short-circuit current (Ieq) using Ohm's law (Ieq = PD / Rt).[1]
-
Record measurements over a 20-minute time frame, with readings every 2 minutes.[1]
-
-
Data Analysis:
Conclusion
This compound is a well-characterized CFTR potentiator that serves as an essential tool for high-throughput screening and detailed mechanistic studies in the field of cystic fibrosis research. The protocols outlined above provide robust methods for identifying and characterizing novel CFTR modulators, with the YFP-halide assay being particularly suited for primary HTS campaigns and the TECC assay offering a more physiologically relevant secondary validation. These assays, in conjunction with this compound as a reference compound, can significantly advance the discovery of new therapeutic agents for cystic fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (this compound), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 7. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating GLPG1837 in Combination with CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a chloride and bicarbonate channel.[1] These mutations lead to a dysfunctional protein, resulting in a multisystem disease. The development of CFTR modulators, specifically correctors and potentiators, has transformed CF treatment.[1] Correctors aim to rescue the trafficking of misfolded CFTR protein to the cell surface, while potentiators enhance the channel gating function of CFTR proteins that are present at the cell membrane.[2][3]
GLPG1837 (also known as ABBV-974) is a potent and reversible CFTR potentiator.[4] It has been shown to be effective on various CFTR gating mutations and can be used in combination with CFTR correctors to achieve a greater therapeutic effect for patients with mutations that affect both protein trafficking and function, such as the common F508del mutation.[5][6] These application notes provide detailed protocols for evaluating the efficacy of this compound in combination with CFTR correctors in preclinical cell-based models.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound on Various CFTR Mutations
| CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Cell Line | Reference |
| F508del | YFP Halide Assay | 3 | - | CFBE41o- | [4] |
| G551D | YFP Halide Assay | 339 | 260% | HEK293 | [4][5] |
| G551D/F508del | TECC | 159 | 173% | hBE | [5] |
| G178R | YFP Halide Assay | - | 154% | HEK293 | [5] |
| S549N | YFP Halide Assay | - | 137% | HEK293 | [5] |
| R117H | YFP Halide Assay | - | 120% | HEK293 | [5] |
YFP: Yellow Fluorescent Protein; TECC: Transepithelial Chloride Conductance; hBE: human Bronchial Epithelial; EC50: Half-maximal effective concentration.
Table 2: Summary of Clinical Trial Data for this compound in G551D Patients (SAPHIRA1 Study)
| Parameter | Baseline (Post-Ivacaftor Washout) | End of this compound Treatment |
| Mean Sweat Chloride (mmol/L) | 97.7 | 68.7 |
| Mean Sweat Chloride in Ivacaftor pre-treated (mmol/L) | 98.5 | 68.8 |
Data from the SAPHIRA1 open-label, single-arm, phase 2a study.[7]
Experimental Protocols
Protocol 1: Assessment of CFTR-Mediated Chloride Transport using a YFP-Based Fluorescence Assay
This high-throughput assay quantitatively measures CFTR-mediated halide transport in cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP).[8][9]
Materials:
-
CFBE41o- or HEK293 cells stably co-expressing the CFTR mutant of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[4]
-
Cell culture medium (e.g., DMEM for HEK293, MEM for CFBE41o-) supplemented with fetal bovine serum and antibiotics.[4]
-
Black, clear-bottom 96-well plates, coated with poly-D-lysine.[4]
-
Phosphate-buffered saline (PBS).
-
Iodide-containing solution (e.g., PBS with 100 mM NaI replacing NaCl).
-
Forskolin (B1673556) (to activate CFTR through cAMP).
-
This compound and the CFTR corrector(s) of interest.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the YFP-CFTR expressing cells into black, clear-bottom 96-well plates at an appropriate density (e.g., 70,000 cells/well for HEK293) and culture overnight.[4]
-
Corrector Incubation: For combination studies, treat the cells with the CFTR corrector(s) at various concentrations for 24-48 hours at 37°C to allow for rescue of the mutant CFTR protein to the cell surface. For temperature-sensitive mutants like F508del, incubation at a lower temperature (e.g., 27°C) for 24 hours can be used as a positive control for protein trafficking.[3]
-
Assay Preparation: Wash the cells once with PBS.
-
Potentiator and Activator Addition: Add a solution containing forskolin (e.g., 10 µM) and varying concentrations of this compound to the wells. Incubate for 10 minutes at room temperature.[4]
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Iodide Addition and Quenching: Program the plate reader to inject the iodide-containing solution into each well and immediately begin recording the YFP fluorescence over time. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.[8][9]
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. Calculate the initial slope of the fluorescence decay for each well. Plot the rate of decay against the concentration of this compound to determine the EC50.
Protocol 2: Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers and provides a detailed assessment of CFTR function in a more physiologically relevant context.[2][10][11]
Materials:
-
Primary human bronchial epithelial (hBE) cells cultured on permeable supports (e.g., Transwell inserts).[2]
-
Ussing chamber system with voltage-clamp apparatus.[11]
-
Amiloride (B1667095) (ENaC inhibitor).[2]
-
Forskolin and IBMX (cAMP agonists).[2]
-
This compound and CFTR corrector(s).
-
CFTRinh-172 (a specific CFTR inhibitor).[2]
Procedure:
-
Cell Culture: Culture primary hBE cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Corrector Incubation: Treat the hBE cell monolayers with the CFTR corrector(s) for 24-48 hours prior to the experiment.
-
Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed and gassed (95% O2/5% CO2) KBR solution.[11]
-
Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).[2]
-
CFTR Activation and Potentiation:
-
Add the CFTR corrector(s) and this compound to the appropriate chambers (typically apical for potentiators).
-
Stimulate CFTR-dependent chloride secretion by adding forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the basolateral chamber.
-
Record the change in Isc.
-
-
CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 20 µM) to the apical chamber to confirm that the observed current is CFTR-specific.[2][12]
-
Data Analysis: The magnitude of the forskolin-stimulated and this compound-potentiated Isc, which is inhibited by CFTRinh-172, represents the CFTR activity. Compare the Isc from corrector-treated and untreated cells to determine the efficacy of the combination therapy.
Protocol 3: Western Blot Analysis of CFTR Protein Maturation
Western blotting is used to assess the effect of CFTR correctors on the processing and trafficking of mutant CFTR protein from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.[10]
Materials:
-
Cells expressing the CFTR mutant of interest (e.g., CFBE41o- or HEK293).
-
CFTR corrector(s).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Primary antibody against CFTR.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with the CFTR corrector(s) at various concentrations for 24-48 hours.
-
Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes CFTR.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) migrates faster on the gel than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi.[10] Quantify the intensity of Band B and Band C. An effective corrector will increase the ratio of Band C to Band B, indicating improved protein processing and trafficking.
Mandatory Visualizations
Caption: Signaling pathway for this compound potentiation of the CFTR channel.
Caption: Experimental workflow for evaluating a CFTR corrector and this compound combination.
Caption: Logical relationship of experimental outcomes in corrector-potentiator studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
- 11. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Measuring GLPG1837's Effect on Sweat Chloride Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1837 is an investigational CFTR potentiator designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in individuals with specific CFTR mutations.[1][2] Cystic fibrosis (CF) is characterized by dysfunctional or absent CFTR protein, leading to impaired chloride ion transport across epithelial cell membranes.[3][4] This defect results in the production of thick, sticky mucus in various organs and an elevated concentration of chloride in sweat, a hallmark of the disease.[3] this compound acts by keeping the gated passageway of the CFTR protein open for longer durations, thereby facilitating the flow of chloride ions.[1] This document provides detailed application notes and protocols for measuring the in vivo effect of this compound on CFTR protein function by quantifying changes in sweat chloride concentration.
Mechanism of Action of this compound
This compound is a CFTR potentiator that directly targets the CFTR protein. In individuals with certain CFTR mutations, such as the G551D gating mutation, the CFTR protein is present on the cell surface but does not open and close properly to allow chloride ion transport.[1][2] this compound binds to the CFTR protein and modifies its conformation to increase the probability of the channel being in an open state.[5] This potentiation of channel gating increases transepithelial chloride transport, which can be measured as a decrease in sweat chloride concentration.[6][7]
Caption: Mechanism of this compound as a CFTR potentiator.
Quantitative Data from Clinical Studies
Clinical trials have demonstrated a significant, dose-dependent reduction in sweat chloride concentration in CF patients treated with this compound. The following tables summarize key findings from the SAPHIRA 1 and SAPHIRA 2 studies.
Table 1: Sweat Chloride Concentration in the SAPHIRA 1 Study (G551D mutation) [6][7][8]
| Treatment Phase | Mean Sweat Chloride (mmol/L) |
| Screening (on ivacaftor) | 42.5 |
| Baseline (after ivacaftor (B1684365) washout) | 98.5 |
| End of this compound Treatment | 68.8 |
Table 2: Dose-Dependent Effect of this compound on Sweat Chloride in the SAPHIRA 1 Study [1][8]
| This compound Dose (twice daily) | Duration | Mean Sweat Chloride (mmol/L) |
| 125 mg | 7 days | Not specified |
| 250 mg | 7 days | Not specified |
| 500 mg | 14 days | 66 (at 9 weeks from baseline of 98) |
Experimental Protocol: Quantitative Pilocarpine (B147212) Iontophoresis Sweat Test
The quantitative pilocarpine iontophoresis sweat test, often referred to as the "sweat test," is the gold standard for assessing CFTR function in vivo and is the primary method for measuring the pharmacodynamic effect of CFTR modulators like this compound.[9][10]
Objective: To quantitatively measure the chloride concentration in sweat to assess the in vivo activity of this compound on CFTR function.
Principle: Pilocarpine, a cholinergic agent, is delivered to a small area of the skin via a mild electrical current (iontophoresis) to stimulate sweat production.[3][11] The collected sweat is then analyzed for its chloride content. A decrease in sweat chloride concentration following treatment with this compound indicates an improvement in CFTR function.
Materials:
-
Pilocarpine-containing electrodes
-
Iontophoresis device (battery-powered)
-
Gauze or filter paper, or a Macroduct® sweat collection system
-
Distilled or deionized water
-
Alcohol swabs
-
Parafilm or waterproof tape
-
Analytical balance
-
Chloridometer or other approved quantitative chloride analysis instrument
Procedure:
-
Patient Preparation:
-
Ensure the patient is adequately hydrated.
-
Select a suitable skin area for testing, typically the forearm or thigh.[9] The skin should be clean, dry, and free of lesions or inflammation.
-
Clean the selected area with distilled or deionized water and dry thoroughly.
-
-
Sweat Stimulation (Iontophoresis):
-
Place the pilocarpine-soaked electrode on the prepared skin area.[11]
-
Place the second electrode at another site to complete the circuit.[3]
-
Connect the electrodes to the iontophoresis device and apply a mild electrical current for the duration specified by the device manufacturer (typically 5 minutes).[12][9]
-
-
Sweat Collection:
-
After iontophoresis, remove the electrodes and clean the stimulated area with distilled water, then dry carefully.
-
Place a pre-weighed piece of filter paper or gauze over the stimulated area and cover it with parafilm or waterproof tape to prevent evaporation.[3][11]
-
Alternatively, use a Macroduct® sweat collection system.
-
Collect sweat for a standardized period, typically 30 minutes.[9]
-
-
Sample Handling and Analysis:
-
Carefully remove the filter paper or gauze and immediately weigh it to determine the amount of sweat collected. A minimum of 75 mg of sweat on gauze/filter paper or 15 µL in a Macroduct® coil is required for accurate analysis.[9]
-
Elute the sweat from the collection medium into a known volume of a suitable buffer.
-
Quantitatively analyze the chloride concentration in the sweat sample using an approved method such as coulometric titration with a chloridometer.[12][13]
-
Data Interpretation:
-
Sweat chloride concentrations are expressed in mmol/L.
-
A baseline sweat chloride measurement should be taken before the initiation of this compound treatment.
-
Subsequent measurements are taken at specified time points during and after treatment to assess the change from baseline.
-
A statistically significant decrease in sweat chloride concentration from baseline is indicative of a positive treatment effect.
Caption: Experimental workflow for the sweat chloride test.
Quality Control and Best Practices
-
All procedures should adhere to the guidelines established by the Cystic Fibrosis Foundation and the Clinical and Laboratory Standards Institute (CLSI).[9][10][13]
-
Duplicate sweat collections and analyses are recommended to ensure the accuracy and reproducibility of the results.[9]
-
Regular calibration and maintenance of all equipment, particularly the iontophoresis device and chloridometer, are essential.
-
Personnel performing the sweat test should be thoroughly trained and demonstrate proficiency.
-
A quantity not sufficient (QNS) rate should be monitored and kept below 10% for infants and 5% for older individuals.[14]
These application notes and protocols provide a framework for the accurate and reliable measurement of this compound's effect on sweat chloride concentration. Adherence to these standardized procedures is critical for obtaining high-quality data in both research and clinical settings.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sweat test - Wikipedia [en.wikipedia.org]
- 4. emjreviews.com [emjreviews.com]
- 5. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. Sweat Test Clinical Care Guidelines | Cystic Fibrosis Foundation [cff.org]
- 10. Chloride Sweat Testing for Cystic Fibrosis | CLSI [clsi.org]
- 11. testing.com [testing.com]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. sflung.com [sflung.com]
- 14. biochemia-medica.com [biochemia-medica.com]
Application Notes and Protocols: GLPG1837 Treatment of Fischer Rat Thyroid Cells Expressing CFTR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of GLPG1837 on Fischer rat thyroid (FRT) cells stably expressing the cystic fibrosis transmembrane conductance regulator (CFTR).
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1][2][3] this compound is a CFTR potentiator designed to increase the channel open probability (Po) of CFTR proteins at the cell surface, thereby restoring ion flow.[1][2] Fischer rat thyroid (FRT) cells are a well-established epithelial cell line for studying CFTR function because they form polarized monolayers with high transepithelial resistance and lack endogenous cAMP-regulated chloride channels.[4] This makes them an ideal model system to assess the potency and efficacy of CFTR modulators like this compound.[4][5]
Mechanism of Action
This compound is a potentiator that directly interacts with the CFTR protein to enhance its gating function.[3][6] Its mechanism is independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis steps that control the channel's opening and closing.[3][6] Evidence suggests that this compound and another potentiator, VX-770 (ivacaftor), likely compete for the same or overlapping binding sites on the CFTR protein.[3][6][7] The binding of this compound to the CFTR protein is state-dependent, with a higher affinity for the open state of the channel, which is consistent with an allosteric modulation mechanism.[3][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on various CFTR mutations. While some of this data was generated in other cell lines, such as human bronchial epithelial (HBE) cells or CHO cells, the relative effects are informative for studies in FRT cells.
Table 1: In Vitro Efficacy of this compound on Various CFTR Mutants
| CFTR Mutant | Cell Line | Assay | Parameter | This compound Effect | Reference |
| G551D | Human Bronchial Epithelial (HBE) | TECC | EC50 | 159 nM | [8] |
| G551D | Human Bronchial Epithelial (HBE) | TECC | Efficacy vs. VX-770 | 173% | [8] |
| G551D | Not Specified | Patch Clamp | Current Increase | ~20-fold to 35.6-fold | [6] |
| R334W/F508del | Human Bronchial Epithelial (HBE) | TECC | EC50 | 40.7 nM | [8] |
| R334W/F508del | Human Bronchial Epithelial (HBE) | TECC | Efficacy vs. VX-770 | 162% | [8] |
| F508del (low temp rescued) | Not Specified | YFP Halide Assay | EC50 | 3.5 ± 0.2 nM | [8] |
Table 2: Effect of this compound on CFTR Channel Gating Properties (from Patch-Clamp Studies)
| CFTR Form | Condition | Channel Open Probability (Po) | Mean Open Time (τo) | Mean Closed Time (τc) | Reference |
| Wild Type (WT) | Pre-stimulation | 0.39 ± 0.04 | 0.97 ± 0.34 s | 1.35 ± 0.27 s | [8] |
| Wild Type (WT) | 3 µM this compound | 0.78 ± 0.04 | 1.48 ± 0.41 s | 0.29 ± 0.03 s | [8] |
| F508del | Pre-stimulation | 0.04 ± 0.01 | 1.16 ± 0.15 s | 17.86 ± 1.90 s | [8] |
| F508del | 3 µM this compound | 0.55 ± 0.05 | 3.29 ± 0.82 s | 2.18 ± 0.52 s | [8] |
Experimental Protocols
Protocol 1: Culture and Maintenance of FRT Cells Stably Expressing CFTR
-
Cell Culture: Culture FRT cells expressing the desired CFTR mutant in Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Selection: If the FRT cells were transduced with a viral vector containing a selection marker (e.g., puromycin (B1679871) resistance), include the appropriate antibiotic in the culture medium to maintain a pure population of CFTR-expressing cells.
-
Polarized Monolayers: For transport studies, seed the FRT-CFTR cells onto permeable filter supports (e.g., Transwell inserts) at a high density. Allow the cells to grow and form a polarized monolayer over several days. The formation of a high transepithelial electrical resistance (TEER), measured using a voltohmmeter, indicates monolayer confluence and polarization.
Protocol 2: Ussing Chamber Assay for Measuring CFTR-Mediated Chloride Current
This protocol is for measuring ion transport across the polarized FRT-CFTR cell monolayer.
-
Chamber Setup: Mount the Transwell inserts containing the confluent FRT-CFTR monolayers in an Ussing chamber. Bathe both the apical and basolateral sides of the monolayer with a physiological saline solution (e.g., NaCl-Ringer solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
ENaC Inhibition: To isolate CFTR-mediated chloride currents, inhibit the endogenous epithelial sodium channel (ENaC) by adding amiloride (B1667095) (e.g., 100 µM) to the apical bath.[2]
-
CFTR Stimulation: Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (B1673556) (e.g., 10 µM), to both the apical and basolateral baths.[2] This will activate the CFTR channels.
-
This compound Treatment: After stabilizing the forskolin-stimulated current, add this compound at the desired concentrations to the apical and/or basolateral baths.
-
Data Acquisition: Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium. An increase in Isc after the addition of this compound indicates potentiation of CFTR-mediated chloride secretion.
-
CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
Protocol 3: Single-Channel Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the gating properties of individual CFTR channels.
-
Cell Preparation: Plate FRT-CFTR cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill them with a suitable pipette solution.
-
Patch Excision: Obtain a high-resistance seal (>40 GΩ) on a single cell and then excise the patch of membrane into the inside-out configuration.[9]
-
Channel Activation: Perfuse the intracellular face of the patch with a solution containing Protein Kinase A (PKA) and ATP to phosphorylate and activate the CFTR channels.
-
This compound Application: Perfuse the patch with the same activating solution containing the desired concentration of this compound.
-
Data Recording and Analysis: Record single-channel currents at a holding potential (e.g., -50 mV).[10] Analyze the recordings to determine the channel open probability (Po), mean open time (τo), and mean closed time (τc). An increase in Po and τo, and a decrease in τc, are indicative of CFTR potentiation.
Visualizations
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of cystic fibrosis transmembrane conductance regulator in a model epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Analysis of cystic fibrosis–associated P67L CFTR illustrates barriers to personalized therapeutics for orphan diseases [insight.jci.org]
- 6. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GLPG1837: Application in Xenopus Oocyte Expression Systems for CFTR Research
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
The Xenopus laevis oocyte expression system is a robust and widely utilized platform for the functional characterization of ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] This system's large cell size facilitates the microinjection of cRNA and subsequent electrophysiological measurements.[1] GLPG1837 is a potent, reversible potentiator of the CFTR protein, the chloride channel that is defective in cystic fibrosis (CF).[3][4] It enhances the channel's open probability, thereby increasing chloride ion transport.[5][6] This document provides detailed application notes and protocols for the use of this compound in Xenopus oocytes expressing human CFTR, serving as a guide for researchers investigating CFTR function and pharmacology.
Mechanism of Action
This compound acts as a CFTR potentiator, meaning it helps to keep the CFTR channel's gate open for longer periods, thus increasing the flow of chloride ions across the cell membrane.[4] Studies suggest that this compound shares a common mechanism with another well-known potentiator, VX-770 (ivacaftor), and they likely compete for the same binding site on the CFTR protein.[5][7] The binding of this compound is state-dependent, with a higher affinity for the open state of the channel, which is consistent with an allosteric modulation mechanism.[5][7] Its action is independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various CFTR mutations as determined in studies utilizing the Xenopus oocyte expression system and other models.
Table 1: Potentiation of G551D-CFTR by this compound
| Parameter | Value | Reference |
| Fold Increase in Current (3 µM this compound) | ~20-fold (19.85 ± 0.94) | [5] |
| Maximal Fold Increase in Current (20 µM this compound) | 35.62 ± 5.42 | [5] |
| EC50 | 339 nM | [3] |
Table 2: Apparent Affinity (EC50) of this compound for Wild-Type and Mutant CFTR
| CFTR Variant | EC50 (µM) | Reference |
| Wild-Type (WT) | 0.26 ± 0.04 | [8] |
| G551D | 2.19 ± 0.33 | [9] |
| D924E | 0.71 ± 0.07 | [8] |
| D924N | 2.29 ± 0.78 | [8] |
| N1138L/G551D | 0.08 ± 0.02 | [9] |
| N1138F/G551D | 0.16 ± 0.05 | [9] |
| N1138Y/G551D | 0.40 ± 0.10 | [9] |
| S1141K/G551D | 0.26 ± 0.02 | [8] |
| S1141R/G551D | 0.51 ± 0.13 | [8] |
| S1141T/G551D | 1.74 ± 0.31 | [8] |
Signaling Pathway and Experimental Workflow
CFTR Potentiation by this compound.
Experimental Workflow for this compound in Xenopus Oocytes.
Experimental Protocols
1. Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a Ca2+-free ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Manually separate the oocytes into smaller clumps.
-
To defolliculate, incubate the oocytes in a solution of collagenase type II (2 mg/mL) in Ca2+-free ND96 solution for 60-90 minutes with gentle agitation.
-
Wash the oocytes thoroughly with Ca2+-free ND96 solution to remove the collagenase and follicular cell debris.
-
Manually select stage V-VI oocytes with a uniform animal pole.
-
Store the oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 100 µg/mL gentamicin (B1671437) at 16-18°C.
2. cRNA Preparation and Microinjection
-
Linearize the plasmid DNA containing the human CFTR coding sequence with an appropriate restriction enzyme downstream of the insert.
-
Synthesize capped cRNA in vitro using a commercially available T7 or SP6 transcription kit.[10]
-
Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.
-
Pull injection needles from glass capillaries to have a tip diameter of 10-20 µm.
-
Load the cRNA solution (typically 50-100 ng/µL) into the injection needle.
-
Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-4 days at 16-18°C to allow for protein expression.
3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.[10]
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode serves to measure the membrane potential, and the other injects current.[11]
-
Clamp the oocyte membrane potential at a holding potential of -30 mV to -60 mV.
-
Record baseline currents in the ND96 solution.
-
To activate CFTR, perfuse the oocyte with a solution containing a cAMP agonist cocktail, typically 10 µM forskolin (B1673556) and 1 mM isobutylmethylxanthine (IBMX), to phosphorylate and open the CFTR channels.[11]
-
Once a stable CFTR-mediated current is achieved, apply this compound at various concentrations to the perfusion solution to determine its potentiating effect.
-
Construct dose-response curves by normalizing the current potentiation at each this compound concentration to the maximal effect and fit the data to a Hill equation to determine the EC50.
-
At the end of each experiment, a CFTR inhibitor such as CFTRinh-172 (5-10 µM) can be applied to confirm that the measured current is specific to CFTR.[5]
Solutions and Reagents
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
-
Ca2+-free ND96 Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
-
Collagenase Solution: 2 mg/mL collagenase type II in Ca2+-free ND96.
-
Forskolin Stock Solution: 10 mM in DMSO.
-
IBMX Stock Solution: 100 mM in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
CFTRinh-172 Stock Solution: 10 mM in DMSO.
Data Analysis
The primary output of these experiments is the whole-cell current measured by TEVC. The potentiation of CFTR activity by this compound is quantified as the fold increase in current over the activated baseline current (in the presence of forskolin and IBMX). Dose-response data should be plotted with the logarithm of the this compound concentration on the x-axis and the normalized response on the y-axis. The resulting sigmoidal curve can be fitted with the Hill equation to determine the EC50, which represents the concentration of this compound that produces half of its maximal effect.
These protocols provide a framework for the application of this compound in the Xenopus oocyte expression system. Researchers should optimize these protocols based on their specific experimental needs and equipment.
References
- 1. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Xenopus Oocytes - Your Gateway to Advanced Biological Research [vipergen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cftr: Covalent Modification of Cysteine-Substituted Channels Expressed in Xenopus Oocytes Shows That Activation Is Due to the Opening of Channels Resident in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
troubleshooting GLPG1837 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with GLPG1837, focusing on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In cystic fibrosis (CF), mutations in the CFTR gene can lead to a dysfunctional protein, causing a disruption in ion and water transport across cell membranes.[2] this compound works by binding to the CFTR protein and increasing the probability that the channel is open, thereby enhancing the flow of chloride ions and improving cellular function.[2] It is particularly effective for CF-causing mutations that result in defective channel gating (Class III mutations) or reduced channel conductance (Class IV mutations).[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
This compound has low thermodynamic solubility in aqueous solutions at both neutral and acidic pH.[3] It has been described as a "brick dust" molecule due to its high melting point (>300 °C), which contributes to its poor solubility.[3] This is a known characteristic of the compound, and direct dissolution in aqueous buffers is often challenging.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, with a solubility of at least 250 mg/mL.[1][4]
Q4: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer?
The thermodynamic solubility of this compound in aqueous buffer is quite low. For example, at pH 7.4, the solubility is 8.6 µM, and at pH 3.0, it is 11 µM.[3] In practical experimental settings, a maximum concentration of 40 µM in a standard inside-out perfusate (pH 7.4) has been used, although this was noted to be limited by solubility. Therefore, for most cell-based assays, working concentrations should be kept within this low micromolar range to avoid precipitation.
Q5: How can I prepare a working solution of this compound in my aqueous buffer from a DMSO stock without it precipitating?
To minimize precipitation when diluting a DMSO stock solution into an aqueous buffer, it is crucial to perform a serial dilution. Add the DMSO stock to pre-warmed (37°C) buffer or cell culture medium dropwise while gently vortexing. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Q6: I observed a precipitate in my cell culture media after adding this compound. What should I do?
If you observe a precipitate, it is likely that the concentration of this compound has exceeded its solubility limit in the media. You should discard the precipitated solution and prepare a fresh one at a lower final concentration. To determine the maximum soluble concentration in your specific media, you can perform a solubility test by preparing a serial dilution and observing the highest concentration that remains clear over time.
Q7: Were any strategies developed to improve the in vivo solubility and bioavailability of this compound?
Yes, to overcome the low aqueous solubility of this compound for in vivo applications, a phosphate (B84403) prodrug and a nanosuspension formulation were developed.[3] The phosphate prodrug was designed to be cleaved by alkaline phosphatases in the gut, releasing the active parent compound.[3] Both strategies were shown to be effective in increasing the exposure of this compound at higher doses.[3]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | pH | Temperature | Solubility |
| Aqueous Buffer | 7.4 | Not Specified | 8.6 µM[3] |
| Aqueous Buffer | 3.0 | Not Specified | 11 µM[3] |
| DMSO | Not Applicable | Not Specified | ≥ 250 mg/mL (≥ 717.52 mM)[1][4] |
| Standard Perfusate | 7.4 | Room Temperature | Up to 40 µM (limited by solubility) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 348.42 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to reach the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of media: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media. This results in a 100 µM intermediate solution. b. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to achieve the final 10 µM concentration.
-
During each dilution step, add the more concentrated solution dropwise to the diluent while gently vortexing or swirling to ensure proper mixing and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the working solution.
Visualizations
Caption: Signaling pathway of this compound as a CFTR potentiator.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing GLPG1837 Concentration for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GLPG1837 in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ABBV-974) is an investigational small molecule that functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.[1][2] In individuals with cystic fibrosis (CF), mutations in the CFTR gene can lead to a dysfunctional CFTR protein, which is a channel responsible for transporting chloride ions across cell membranes.[1] this compound works by binding to the CFTR protein and increasing the probability of the channel being open, thereby enhancing the flow of chloride ions.[1][3] This action helps to restore the protein's function, particularly for gating mutations (Class III) and some conductance mutations (Class IV).[1]
Q2: For which CFTR mutations is this compound most effective?
A2: this compound has demonstrated significant efficacy for Class III gating mutations, such as G551D, G178R, and S549N, often showing higher efficacy than the first-generation potentiator, Ivacaftor.[1][4][5] It has also been shown to be effective for the Class IV mutation, R117H.[1][5]
Q3: What is the recommended starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound is highly dependent on the specific CFTR mutation and the cell system being used. Based on published EC50 values, a starting point for a dose-response experiment would be to test a wide range of concentrations from the low nanomolar to the micromolar range (e.g., 0.1 nM to 10 µM).[6][7] For the F508del mutation, this compound is potent, with reported EC50 values as low as 3 nM.[6] For the G551D mutation, the EC50 is higher, in the range of 159-339 nM.[6][8]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in newly opened, anhydrous DMSO to minimize the impact of hygroscopic effects on solubility.[6][9] The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] For experiments, the stock solution can be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the known binding site for this compound on the CFTR protein?
A5: Research suggests that this compound and another potentiator, VX-770 (Ivacaftor), share a common binding site and mechanism of action.[3][10] Molecular docking and mutagenesis studies have identified two potential binding sites at the interface between CFTR's transmembrane domains.[10][11] One key site involves interactions with amino acid residues such as D924, N1138, and S1141.[10][12]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various CFTR mutations as reported in the literature.
Table 1: EC50 Values of this compound for Various CFTR Mutations
| CFTR Mutation | Assay Type | Cell Line | Reported EC50 | Reference |
| F508del | YFP Halide Assay | CFBE41o- | 3 nM - 3.5 nM | [6][8] |
| G551D | YFP Halide Assay | HEK293 | 339 nM | [6] |
| G551D/F508del | TECC | Primary HBE | 159 nM | [5][8] |
| G178R | YFP Halide Assay | HEK293 | N/A (Potency > VX-770) | [5] |
| S549N | YFP Halide Assay | HEK293 | N/A (Potency > VX-770) | [5] |
| R117H | YFP Halide Assay | HEK293 | N/A (Potency > VX-770) | [5] |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit; YFP: Yellow Fluorescent Protein.
Table 2: Comparative Efficacy of this compound vs. Ivacaftor (VX-770)
| CFTR Mutation | Assay Type | Efficacy of this compound (Relative to VX-770) | Reference |
| G551D/F508del | TECC | 173% | [5][8] |
| G178R | YFP Halide Assay | 154% - 158% | [4][5] |
| S549N | YFP Halide Assay | 137% - 143% | [4][5] |
| R117H | YFP Halide Assay | 119% - 120% | [4][5] |
| G551D | YFP Halide Assay | 260% | [5][8] |
Experimental Protocols & Methodologies
1. YFP-Halide Quenching Assay for Potentiator Activity
This high-throughput assay is used to measure CFTR-mediated halide transport in cells co-expressing a CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP).[4][13]
-
Cell Culture and Seeding:
-
Culture CFBE41o- cells (for F508del) or HEK293 cells (for other mutations) under standard conditions.[6] CFBE41o- cells are typically grown on flasks coated with BSA, Purecol, and human fibronectin.[6]
-
Transduce (CFBE41o-) or transfect (HEK293) cells with plasmids containing the desired CFTR mutant and YFP.[6]
-
Seed cells in black, clear-bottom 96-well plates. For HEK293 cells, plates are often coated with poly-d-lysine.[6]
-
To enhance F508del-CFTR trafficking to the cell surface, incubate CFBE41o- cells at a reduced temperature (27°C) for 24 hours prior to the assay.[4][13] HEK293 cells are typically incubated at 37°C.[6]
-
-
Assay Procedure:
-
Wash the cells with a standard buffer (e.g., PBS).
-
Add a buffer containing 10 µM forskolin (B1673556) (to activate CFTR via cAMP) and the desired concentrations of this compound.[4][6]
-
Incubate for 10-20 minutes at room temperature.[4]
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add a high-concentration iodide buffer (e.g., NaI buffer) to initiate quenching.[4]
-
Immediately record the rate of YFP fluorescence quenching over time. The rate of quenching is proportional to the CFTR channel activity.[4]
-
-
Data Analysis:
-
Calculate the initial rate of quenching for each concentration of this compound.
-
Plot the rate of quenching against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]
-
2. Ussing Chamber Assay (Transepithelial Clamp Circuit - TECC)
This assay measures ion transport across a polarized epithelial cell monolayer and is considered a more physiologically relevant method for assessing CFTR function.[4][15]
-
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwells).
-
Allow cells to differentiate and form a polarized monolayer with high transepithelial resistance (Rte).
-
-
Assay Procedure:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.
-
Measure the baseline short-circuit current (Isc), which reflects net ion transport.
-
Add a cAMP agonist (e.g., 10 µM forskolin) to the apical side to stimulate CFTR.
-
Acutely add varying concentrations of this compound to both the apical and basolateral sides.[4]
-
Record the change in Isc over a 20-minute period. The increase in Isc (ΔIsc) is a direct measure of CFTR-mediated chloride secretion.[4]
-
At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the observed current is CFTR-specific.[4]
-
-
Data Analysis:
-
Calculate the ΔIsc for each this compound concentration.
-
Plot the ΔIsc against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 and maximal efficacy.[4]
-
Visualizations: Pathways and Workflows
Caption: Signaling pathway of CFTR potentiation by this compound.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
- 15. cff.org [cff.org]
Technical Support Center: GLPG1837 Application in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GLPG1837 in cell culture experiments, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is an investigational drug that has been studied for the treatment of cystic fibrosis.[2][3][4] Its mechanism of action involves binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby enhancing the transport of chloride ions across the cell membrane.[2]
Q2: What are the solubility properties of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is poorly soluble in aqueous solutions, including cell culture media.[1] This low aqueous solubility is the primary reason for the precipitation issues encountered during cell culture experiments.
Q3: In which cell lines and culture media has this compound been used?
This compound has been used in various cell lines, most notably Human Embryonic Kidney 293 (HEK293) cells and the cystic fibrosis bronchial epithelial cell line (CFBE41o-).[1][5] The commonly used cell culture media for these experiments are Dulbecco's Modified Eagle Medium (DMEM) and Eagle's Minimal Essential Medium (MEM), typically supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[1][5]
Q4: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound in cell culture medium is a common issue stemming from its low aqueous solubility. The primary cause is often "solvent shock," which occurs when a concentrated DMSO stock solution of this compound is rapidly diluted into the aqueous environment of the cell culture medium. This sudden change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Visual Identification of Precipitation
This compound precipitation may appear as a fine, crystalline-like solid or a cloudy haze in the cell culture medium. It is crucial to visually inspect the medium under a microscope after adding the compound to ensure no precipitation has occurred.
Key Factors Influencing this compound Solubility
| Factor | Impact on Solubility | Recommendations |
| Solvent | This compound is highly soluble in DMSO and poorly soluble in aqueous media. | Prepare a high-concentration stock solution in 100% anhydrous DMSO. |
| Final DMSO Concentration | While DMSO aids solubility, high final concentrations are toxic to cells. | Keep the final DMSO concentration in the culture medium at or below 0.1% (v/v). A concentration up to 0.5% may be tolerated by some cell lines, but must be validated. |
| Temperature | Temperature fluctuations can affect compound solubility. | Pre-warm the cell culture medium to 37°C before adding the this compound solution. |
| Serum Presence | Serum proteins, like albumin, can bind to hydrophobic compounds and increase their apparent solubility. | Whenever possible, perform dilutions in serum-containing medium. |
| pH of Medium | The pH of the culture medium can influence the ionization state and solubility of a compound. | Ensure the cell culture medium is properly buffered and at the correct physiological pH. |
Step-by-Step Protocol to Avoid Precipitation
This protocol outlines the recommended procedure for preparing and adding this compound to cell culture to minimize the risk of precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galapagos starts SAPHIRA Phase 2 study with this compound in cystic fibrosis patients | Drug Discovery News [drugdiscoverynews.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Dose-Response Curves for the CFTR Potentiator GLPG1837
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CFTR potentiator, GLPG1837. The information herein is designed to assist with experimental design, execution, and data interpretation, particularly concerning dose-response relationships.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule that acts as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.[1] Its primary function is to increase the channel open probability (Po) of the CFTR protein at the cell surface.[1][2] This means it helps to keep the CFTR channel's "gate" open for longer periods, facilitating the transport of chloride ions across the cell membrane.[2] Mechanistic studies suggest that this compound shares a common binding site and mechanism of action with another well-characterized CFTR potentiator, VX-770 (ivacaftor).[3][4] It is believed to bind to the transmembrane domains (TMDs) of the CFTR protein, stabilizing the open conformation of the channel.[5]
Q2: What is a biphasic dose-response curve, and is it expected for this compound?
A biphasic, or non-monotonic, dose-response curve is one in which the response increases with dose up to a certain point, and then decreases with further increases in dose, often resulting in a "U" or inverted "U" shape.[6] While such curves are observed for some pharmacological compounds, they are not a generally reported or expected characteristic for the potentiating effect of this compound on CFTR activity. Standard in vitro assays typically show a monophasic, sigmoidal dose-response relationship where increasing concentrations of this compound lead to a saturable increase in CFTR channel activity.[7][8]
Q3: The literature mentions a "biphasic current decay" in the presence of this compound. Is this the same as a biphasic dose-response?
No, this is a distinct phenomenon. The "biphasic current decay" is a kinetic observation from patch-clamp electrophysiology experiments.[3][9] It is observed after the removal of ATP from the experimental solution while the cell membrane patch is still exposed to this compound.[3][9] This biphasic decay is thought to reflect the complex gating kinetics of the CFTR channel, possibly related to the differential dissociation of ATP from its two binding sites on the nucleotide-binding domains (NBDs).[3] It is a temporal effect related to channel gating kinetics, not a steady-state response to varying drug concentrations.
Q4: What are the typical EC50 values for this compound?
The half-maximal effective concentration (EC50) of this compound varies depending on the specific CFTR mutation being studied and the experimental system. Below is a summary of reported EC50 values.
| CFTR Mutant | Experimental System | Reported EC50 (µM) |
| Wild-Type (WT) | Patch-clamp | 0.26 ± 0.04 |
| G551D | Patch-clamp | 2.19 ± 0.33 |
| G551D/F508del | TECC on HBE cells | 0.159 |
| G178R | YFP Halide Assay | More potent than VX-770 |
| S549N | YFP Halide Assay | More potent than VX-770 |
| R117H | YFP Halide Assay | More potent than VX-770 |
| D924E | Patch-clamp | 0.71 ± 0.07 |
| D924N | Patch-clamp | 2.29 ± 0.78 |
| N1138L/G551D | Patch-clamp | 0.08 ± 0.02 |
| S1141K/G551D | Patch-clamp | 0.26 ± 0.02 |
Note: Values are compiled from multiple sources and experimental conditions may vary.[7][8][10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered when generating and interpreting dose-response curves for this compound.
Issue 1: Atypical or non-sigmoidal dose-response curve observed.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to a decrease in the effective concentration and a plateau or drop in the observed response. | 1. Visually inspect solutions with the highest concentrations for any signs of precipitation. 2. Prepare fresh serial dilutions for each experiment. 3. Consider the use of a vehicle like DMSO to maintain solubility, but keep the final DMSO concentration constant and low (typically <0.5%) across all wells. |
| Cell Health and Viability: High concentrations of the compound or vehicle (DMSO) may induce cytotoxicity, leading to a decrease in the measured signal that can be misinterpreted as a biphasic response. | 1. Perform a cytotoxicity assay (e.g., MTS or LDH assay) in parallel with your functional assay using the same cell type and compound concentrations. 2. Visually inspect cells under a microscope at the end of the experiment for signs of stress or death. |
| Off-Target Effects: At very high concentrations, compounds can have off-target effects that may interfere with the assay signal or cell physiology. | 1. Consult literature for known off-target effects of this compound or similar compounds. 2. Use a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm that the measured signal is specific to CFTR activity. |
| Assay Artifacts: In fluorescence-based assays (e.g., YFP halide assay), high concentrations of a compound could interfere with the fluorescent signal (e.g., quenching or autofluorescence). | 1. Run a control experiment with the compound in a cell-free system to test for direct effects on the fluorescent reporter. 2. Test the compound on cells that do not express CFTR to check for non-specific effects on the assay signal. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding: Uneven cell density across the plate can lead to significant variability in the magnitude of the response. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use a multichannel pipette for cell seeding and ensure consistent technique. |
| Pipetting Errors: Inaccurate serial dilutions or additions of the compound will lead to variability. | 1. Calibrate pipettes regularly. 2. Use fresh pipette tips for each dilution and addition. 3. Prepare a master mix of reagents where possible to reduce pipetting steps. |
| Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and the assay performance. | 1. Avoid using the outer wells of the plate for experimental data. 2. Fill the outer wells with sterile water or media to create a humidity barrier. |
Issue 3: No response or a very weak response to this compound.
| Possible Cause | Troubleshooting Steps |
| Low CFTR Expression or Trafficking: The specific CFTR mutant being tested may have a severe trafficking defect, resulting in insufficient protein at the cell surface for a potentiator to act upon. | 1. Confirm the expression and localization of your CFTR construct (e.g., by Western blot or immunofluorescence). 2. For trafficking-deficient mutants like F508del, pre-treat cells with a CFTR corrector (e.g., VX-809) or incubate at a lower temperature (e.g., 27°C) to promote cell surface expression. |
| Suboptimal Assay Conditions: The concentration of the CFTR activator (e.g., forskolin) may be too low or too high, or the timing of compound addition and measurement may not be optimal. | 1. Titrate the concentration of the primary activator (e.g., forskolin) to find the optimal concentration for your cell system. 2. Optimize the incubation time with this compound before measuring the response. |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Store the compound as recommended by the supplier. 2. Prepare fresh stock solutions and aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
YFP-Halide Quenching Assay for CFTR Potentiation
This assay measures CFTR-mediated iodide influx by the quenching of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP).
Methodology:
-
Cell Culture and Seeding:
-
Use a cell line (e.g., HEK293 or CFBE41o-) stably co-expressing the desired CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
For trafficking-deficient mutants (e.g., F508del), incubate the cells at a permissive temperature (e.g., 27°C) for 24-48 hours prior to the assay to promote CFTR trafficking to the cell surface. A corrector compound can also be added during this time.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS with Ca2+/Mg2+). Also prepare a vehicle control (e.g., buffer with DMSO) and a positive control (e.g., a known CFTR activator like genistein (B1671435) or VX-770).
-
Wash the cells gently with PBS.
-
Add the this compound dilutions and controls to the wells, along with a CFTR agonist such as forskolin (B1673556) (e.g., 10 µM) to activate the channel via PKA-dependent phosphorylation.
-
Incubate at room temperature for 10-20 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with injectors.
-
Set the excitation and emission wavelengths for YFP (e.g., ~500 nm excitation, ~535 nm emission).
-
Record a baseline fluorescence reading for 5-10 seconds.
-
Inject a concentrated iodide solution (e.g., NaI in PBS) into each well.
-
Immediately begin recording the decrease in YFP fluorescence over time (the "quenching") for 1-2 minutes.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity.
-
Calculate the initial rate of quenching for each well (e.g., the steepest slope of the fluorescence vs. time curve).
-
Plot the quenching rate against the log of the this compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50.
-
Patch-Clamp Electrophysiology for CFTR Channel Gating
This technique provides a direct measure of CFTR channel activity (ion current) and is the gold standard for studying channel gating kinetics.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the CFTR mutant of interest on small glass coverslips.
-
On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
-
Pipette and Solutions:
-
Pull recording micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
The pipette solution (extracellular) should contain N-methyl-D-glucamine (NMDG)-Cl as the primary salt.
-
The bath solution (intracellular) should contain NMDG-Cl, MgCl2, EGTA, and ATP (e.g., 2 mM). The catalytic subunit of protein kinase A (PKA) is added to the bath solution to phosphorylate and activate CFTR.
-
-
Recording:
-
Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration, or excise the patch to obtain an inside-out configuration. The inside-out configuration is common for studying direct effects of compounds on the channel.
-
Apply a constant holding potential (e.g., -50 mV).
-
Once a stable CFTR current is activated by PKA and ATP, perfuse the bath with solutions containing various concentrations of this compound.
-
-
Data Analysis:
-
Measure the steady-state current at each this compound concentration.
-
Normalize the current to the maximal response.
-
Plot the normalized current against the log of the this compound concentration and fit to a sigmoidal dose-response equation to calculate the EC50.
-
For single-channel recordings, analyze the open and closed time constants to determine the effect of this compound on the channel's open probability (Po).
-
Visualizations
References
- 1. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 2. cff.org [cff.org]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Monotonic Dose Responses & Endocrine Disruptors | Pesticide Facts [pesticidefacts.org]
- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Experimental Variability and Reproducibility with GLPG1837
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing experimental variability and ensuring reproducibility when working with the CFTR potentiator, GLPG1837.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It functions by increasing the channel open probability (Po) of CFTR, thereby enhancing the transport of chloride ions across the cell membrane.[3] Mechanistically, this compound is believed to share a common binding site with ivacaftor (B1684365) (VX-770) and acts as an allosteric modulator, showing a higher binding affinity for the open state of the CFTR channel.[4]
Q2: For which CFTR mutations is this compound effective?
This compound has demonstrated efficacy for Class III gating mutations, such as G551D, G178R, and S549N, as well as the Class IV conductance mutation, R117H.[5] It has also been shown to potentiate wild-type and F508del-CFTR.[2]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For in vitro experiments, it is recommended to prepare stock solutions in high-purity, anhydrous DMSO.[1][6] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] The solid form of this compound is stable for at least four years when stored at -20°C.[2]
Q4: What is the known potency of this compound on different CFTR mutations?
The half-maximal effective concentration (EC50) of this compound varies depending on the CFTR mutation and the experimental system. A summary of reported EC50 values is provided in the table below.
| CFTR Mutation | Cell Line/System | Assay Type | EC50 (nM) |
| F508del | CFBE41o- | YFP Halide Assay | 3 |
| G551D | HEK293 | YFP Halide Assay | 339 |
| G551D | - | - | 181 |
| G551D/F508del | Patient-derived bronchial epithelial cells | TECC | 159 |
| Wild-type | FRT | YFP Halide Assay | 88 |
This table summarizes data from multiple sources.[1][2][3]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
High variability in dose-response experiments is a common challenge that can often be traced back to issues with compound solubility and handling.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation: this compound has low aqueous solubility and has been described as a "brick dust" molecule, making it prone to precipitation in aqueous buffers and cell culture media.[5] | - Visually inspect all solutions containing this compound for any signs of precipitation before and during the experiment. - Prepare fresh dilutions from a concentrated DMSO stock for each experiment. - Minimize the final DMSO concentration in the assay to the lowest effective level (typically ≤ 0.5%) to reduce solvent-induced artifacts. - Consider pre-warming assay plates and buffers to the experimental temperature before adding the compound. |
| Inaccurate Pipetting of Serial Dilutions: Small errors in pipetting can be magnified through a serial dilution series. | - Use calibrated pipettes and high-quality tips. - Prepare a larger volume of each dilution than immediately needed to minimize errors from pipetting small volumes. - Vortex each dilution thoroughly before proceeding to the next. |
| Inconsistent Cell Seeding Density: Variations in cell number per well can lead to differences in the total amount of CFTR protein available, affecting the magnitude of the response. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette or an automated cell dispenser for seeding to improve consistency across the plate. - Perform a cell viability/density check on a representative number of wells before starting the assay. |
| Forskolin (B1673556) Degradation: Forskolin, a common adenylate cyclase activator used to stimulate CFTR, can degrade in aqueous solutions. | - Prepare fresh forskolin solutions from a DMSO stock for each experiment. - Store forskolin stock solutions at -20°C and use within three months to maintain potency.[7] |
Issue 2: Low Signal or No Response in the YFP Halide Assay
A weak or absent signal in the YFP halide assay can indicate a problem with one or more components of the experimental system.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low CFTR Expression or Trafficking: The cell line may not be expressing sufficient levels of the CFTR mutant at the plasma membrane. | - For temperature-sensitive mutants like F508del-CFTR, ensure proper low-temperature correction (e.g., 27°C for 24-48 hours) to promote trafficking to the cell surface.[5] - Verify CFTR expression levels using methods like Western blotting. - If using a transient transfection system, optimize transfection efficiency. |
| Suboptimal Forskolin Concentration: Insufficient cAMP stimulation will result in a weak CFTR response. | - Titrate the forskolin concentration to determine the optimal level for your specific cell line and experimental conditions. - Ensure the forskolin stock solution is potent and has not degraded. |
| Issues with Iodide Influx: Problems with the iodide-containing buffer or the plate reader settings can lead to a poor signal. | - Confirm the correct formulation and concentration of the iodide buffer. - Optimize the plate reader settings (e.g., excitation/emission wavelengths, read interval, and duration) for the specific YFP variant being used. |
| Cell Health: Unhealthy or dying cells will not respond appropriately. | - Regularly check cell morphology and viability. - Ensure proper cell culture conditions, including CO2 levels, temperature, and humidity. |
Issue 3: Instability or "Rundown" of Currents in Patch-Clamp Experiments
Maintaining stable CFTR currents is crucial for accurate patch-clamp recordings. Current "rundown" can be a significant source of variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dephosphorylation of CFTR: The activity of CFTR is dependent on PKA phosphorylation. The presence of phosphatases in the excised patch can lead to dephosphorylation and current rundown. | - Include a sufficient concentration of the catalytic subunit of PKA (e.g., 75-200 nM) and ATP in the intracellular solution to maintain CFTR phosphorylation.[8] - Continuously monitor channel activity to ensure data is collected during periods of stable recording.[8] |
| Unhealthy Cells: Poor cell health can lead to unstable membranes and difficulty in obtaining and maintaining a giga-ohm seal. | - Use cells from a healthy, sub-confluent culture. - Ensure proper oxygenation and pH of the bath solution. |
| Pipette Issues: Clogged or improperly fire-polished pipettes can lead to unstable seals and noisy recordings. | - Use freshly pulled and fire-polished pipettes for each recording. - Ensure the pipette solution is filtered and free of particulates. |
| Mechanical Instability: Vibrations or movement of the setup can disrupt the patch. | - Use an anti-vibration table and ensure all components of the rig are securely fastened. |
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Assay
This protocol is adapted from methodologies used in the characterization of this compound and other CFTR modulators.[5]
Materials:
-
HEK293 or CFBE41o- cells stably expressing the desired CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.
-
Black, clear-bottom 96-well plates.
-
Phosphate-buffered saline (PBS).
-
Chloride-containing buffer (e.g., PBS).
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI).
-
This compound stock solution in DMSO.
-
Forskolin stock solution in DMSO.
-
Fluorescence plate reader.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and culture until they form a confluent monolayer. For temperature-sensitive mutants, incubate at a permissive temperature (e.g., 27°C) for 24-48 hours prior to the assay.
-
On the day of the assay, wash the cells with PBS.
-
Add the chloride-containing buffer to each well.
-
Prepare serial dilutions of this compound in the chloride-containing buffer, along with a constant concentration of forskolin (e.g., 10 µM).
-
Add the compound dilutions to the wells and incubate for a specified time (e.g., 10-30 minutes) at the desired temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Rapidly add the iodide-containing buffer to each well to initiate the halide exchange.
-
Continue recording the fluorescence quenching over time.
-
Analyze the rate of fluorescence quenching to determine CFTR activity.
Electrophysiology (Patch-Clamp)
This protocol provides a general framework for whole-cell or excised-patch recordings of CFTR channels.
Materials:
-
Cells expressing the CFTR mutant of interest.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (intracellular) containing an appropriate salt (e.g., NMDG-Cl), buffer (e.g., HEPES), Mg-ATP, and the catalytic subunit of PKA.
-
Bath solution (extracellular) containing an appropriate salt (e.g., NMDG-Cl) and buffer (e.g., HEPES).
-
This compound and forskolin stock solutions in DMSO.
Procedure:
-
Prepare the intracellular and extracellular solutions and filter them.
-
Pull and fire-polish patch pipettes to the desired resistance (e.g., 2-5 MΩ).
-
Fill the pipette with the intracellular solution.
-
Establish a giga-ohm seal with a cell.
-
Rupture the membrane to achieve the whole-cell configuration or excise the patch for an inside-out recording.
-
Record baseline CFTR currents.
-
Activate CFTR by perfusing the cell with a solution containing forskolin and ATP.
-
Apply different concentrations of this compound via the perfusion system and record the potentiation of the CFTR current.
-
Analyze the current amplitude and/or open probability to determine the effect of this compound.
Visualizations
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: Workflow for the YFP Halide Assay to measure CFTR function.
Caption: Troubleshooting logic for high variability in dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forskolin For use in molecular biology applications 66575-29-9 [sigmaaldrich.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating GLPG1837 off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GLPG1837 in in-vitro assays. The information is tailored for scientists and drug development professionals to help identify and mitigate potential off-target effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Its primary mechanism of action is to increase the open probability of the CFTR channel, thereby enhancing chloride ion transport across the cell membrane. It has been shown to be effective on various CFTR mutants, including G551D and F508del.[1][2] this compound shares a common binding site with the CFTR potentiator VX-770 (ivacaftor).[3]
Q2: What are the known off-target effects of this compound?
Q3: What are the most common in-vitro assays used to assess this compound activity?
A3: The two most common in-vitro assays to evaluate the activity of this compound are the Yellow Fluorescent Protein (YFP) halide assay and the Transepithelial Clamp Circuit (TECC) assay.[2][4] The YFP halide assay is a cell-based fluorescence quenching assay that measures halide influx through CFTR channels.[4] The TECC assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR function.[4]
Q4: How can I distinguish between a true on-target effect and a potential off-target effect in my assay?
A4: Distinguishing between on-target and off-target effects is critical. Here are a few strategies:
-
Use of control compounds: Include a structurally unrelated CFTR potentiator (e.g., VX-770) to see if it produces a similar effect. A known inactive compound or a vehicle control should also be used.
-
Use of CFTR inhibitors: Pre-treatment with a specific CFTR inhibitor, such as CFTRinh-172, should block the effect of this compound if it is on-target.[4]
-
Cell line controls: Use a cell line that does not express CFTR or expresses a non-functional mutant to see if this compound has any effect.
-
Dose-response curves: A classic sigmoidal dose-response curve is indicative of a specific target interaction. Off-target effects may present with atypical curve shapes.
-
Counter-screening: Test this compound in assays for other known ion channels or cellular pathways that might be active in your cell model.
Troubleshooting Guides
YFP Halide Assay
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence/Low signal-to-noise ratio | 1. Suboptimal cell density. 2. Incomplete washing. 3. Autofluorescence of the compound. | 1. Optimize cell seeding density to achieve a confluent monolayer. 2. Ensure thorough but gentle washing steps to remove extracellular halide ions without detaching cells. 3. Measure the fluorescence of this compound alone in the assay buffer to determine its intrinsic fluorescence and subtract this from the experimental values. |
| No response or weak response to this compound | 1. Low CFTR expression or function in the cell line. 2. Incorrect concentration of forskolin (B1673556) or other activators. 3. Degradation of this compound. | 1. Verify CFTR expression by Western blot or qPCR. Use a positive control potentiator like VX-770 to confirm assay functionality. 2. Titrate the concentration of forskolin to ensure maximal CFTR activation. 3. Prepare fresh solutions of this compound for each experiment. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Results not reproducible | 1. Cell line passage number. 2. Variation in incubation times or temperatures. 3. Inconsistent reagent preparation. | 1. Use cells within a defined passage number range as CFTR expression can change over time. 2. Strictly adhere to the optimized incubation times and temperatures for cell culture and compound treatment. 3. Prepare fresh reagents and use a consistent protocol for all experiments. |
Transepithelial Clamp Circuit (TECC) Assay
| Problem | Possible Cause | Recommended Solution |
| Low transepithelial resistance (TEER) | 1. Incomplete cell monolayer formation. 2. Cell toxicity due to this compound or other reagents. 3. Bacterial or mycoplasma contamination. | 1. Allow sufficient time for cells to form a tight monolayer (typically 7-21 days for primary human bronchial epithelial cells). Monitor TEER daily. 2. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the optimal non-toxic concentration of this compound. 3. Regularly test cell cultures for contamination. |
| No change in short-circuit current (Isc) upon this compound addition | 1. Low CFTR expression or activity. 2. Insufficient stimulation with forskolin. 3. Problems with the Ussing chamber setup or electrodes. | 1. Confirm CFTR expression and function using a positive control. 2. Optimize the forskolin concentration to achieve maximal cAMP stimulation. 3. Ensure proper sealing of the inserts in the Ussing chamber and that the electrodes are correctly calibrated and functioning. |
| Drifting baseline Isc | 1. Temperature fluctuations. 2. Changes in buffer composition (e.g., pH, osmolarity). 3. Unstable cell monolayer. | 1. Maintain a constant temperature in the Ussing chamber throughout the experiment. 2. Use freshly prepared, pre-warmed buffers and ensure consistent pH and osmolarity. 3. Ensure the cell monolayer is healthy and has a stable TEER before starting the experiment. |
| Artifactual Isc response | 1. Compound precipitation. 2. Interaction of the compound with the chamber or electrodes. | 1. Check the solubility of this compound in the assay buffer. If necessary, use a lower concentration or a different solvent (with appropriate vehicle controls). 2. Test the effect of this compound in a cell-free insert to rule out any direct interaction with the apparatus. |
Quantitative Data Summary
The following table summarizes the reported in-vitro activity of this compound on different CFTR mutants.
| CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| F508del | YFP Halide | 3 | N/A | [1] |
| G551D | YFP Halide | 339 | 260% | [1][2] |
| G551D/F508del | TECC | 159 | 173% | [2] |
| G178R | YFP Halide | N/A | 154% | [2] |
| S549N | YFP Halide | N/A | 137% | [2] |
| R117H | YFP Halide | N/A | 120% | [2] |
Experimental Protocols
YFP-Based Halide Influx Assay
This protocol is a generalized procedure for measuring CFTR activity using a YFP-based halide influx assay.
-
Cell Culture:
-
Plate HEK293 or other suitable cells stably expressing the desired CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in black, clear-bottom 96-well plates.
-
Culture the cells until they form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in a suitable assay buffer (e.g., PBS with Ca2+/Mg2+).
-
-
Assay Procedure:
-
Wash the cell monolayer twice with assay buffer.
-
Add the this compound dilutions and a CFTR activator (e.g., 10 µM forskolin) to the wells.
-
Incubate for 10-20 minutes at 37°C.
-
Measure the baseline fluorescence using a plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Add a concentrated halide solution (e.g., NaI) to each well to initiate the halide influx.
-
Immediately start kinetic fluorescence reading for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Plot the rate of quench against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Transepithelial Clamp Circuit (TECC) Assay with Primary Human Bronchial Epithelial (HBE) Cells
This protocol outlines the key steps for performing a TECC assay using primary HBE cells.
-
HBE Cell Culture:
-
Culture primary HBE cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to allow for differentiation into a polarized epithelium.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the differentiated HBE cells in an Ussing chamber system.
-
Fill the apical and basolateral chambers with pre-warmed Krebs-bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
-
Electrophysiological Recordings:
-
Measure the transepithelial potential difference (Vt) and resistance (Rt).
-
Clamp the voltage to 0 mV and measure the short-circuit current (Isc).
-
-
Compound Addition and Measurement:
-
Allow the baseline Isc to stabilize.
-
Add a CFTR activator, such as forskolin (e.g., 10 µM), to the apical and basolateral sides to stimulate CFTR activity.
-
Once a stable stimulated Isc is achieved, add this compound to the apical side in a cumulative concentration-dependent manner.
-
Record the change in Isc after each addition.
-
At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to this compound at each concentration.
-
Plot the ΔIsc against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: this compound signaling pathway for CFTR potentiation.
Caption: Experimental workflows for YFP Halide and TECC assays.
Caption: Logic diagram for troubleshooting unexpected assay results.
References
GLPG1837 stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of GLPG1837. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct temperature conditions. Based on information from suppliers, the following storage recommendations are provided.[1][2]
| Storage Condition | Duration |
| -20°C | ≥ 4 years |
| 4°C | Up to 2 years |
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity and ensuring reproducible experimental results.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 250 mg/mL (717.52 mM).[1] It is recommended to use newly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility and stability.[1]
-
Stock Solution Preparation: For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is advisable to weigh out the desired quantity for preparing the stock solution.
-
Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[3] These aliquots should be stored at low temperatures.
| Storage Condition | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Q3: What is the known physical stability of this compound?
A3: While detailed long-term stability studies are not publicly available, this compound has a high melting point of >300 °C, which suggests it is a physically stable molecule. This high melting point is attributed to strong intermolecular hydrogen bonds.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
Inconsistent results in cellular assays can arise from various factors related to the handling of this compound or the experimental setup itself.
-
Possible Cause 1: Compound Degradation. Improper storage of stock solutions can lead to degradation of this compound, reducing its effective concentration.
-
Possible Cause 2: Solvent Effects. The solvent used to dissolve this compound, typically DMSO, can have effects on cells at certain concentrations.
-
Troubleshooting Step: Verify that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity or off-target effects.[3] Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any solvent effects.
-
-
Possible Cause 3: Experimental Variability. General experimental variability can also lead to inconsistent outcomes.
-
Troubleshooting Step: Review your experimental protocol for consistency in cell seeding density, incubation times, and reagent concentrations. Ensure all equipment is properly calibrated.
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
While specific degradation pathway studies for this compound are not publicly available, a general workflow for conducting forced degradation studies for a small molecule is outlined below. This can serve as a template for researchers wishing to assess stability under their specific experimental conditions.
Forced Degradation Experimental Workflow
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions. Common conditions include:
-
Acidic: 0.1 N Hydrochloric Acid
-
Basic: 0.1 N Sodium Hydroxide
-
Oxidative: 3% Hydrogen Peroxide
-
Thermal: Elevated temperature (e.g., 60°C)
-
Photolytic: Exposure to UV light
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify any degradation products.
Forced Degradation Workflow Diagram
Caption: General workflow for a forced degradation study.
This compound Signaling Pathway Context
This compound is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It acts on CFTR mutants with gating defects (Class III) or conductance issues (Class IV) to increase chloride ion transport across the cell membrane.
Simplified CFTR Potentiator Signaling Pathway
Caption: Mechanism of action of this compound as a CFTR potentiator.
References
troubleshooting unexpected results in GLPG1837 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLPG1837 in cystic fibrosis transmembrane conductance regulator (CFTR) functional assays. The information is tailored to researchers, scientists, and drug development professionals to help address unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and reversible CFTR potentiator.[1] It works by increasing the channel open probability (P_o) of the CFTR protein, thereby enhancing chloride ion transport across the cell membrane.[2][3] This mechanism of action is similar to that of ivacaftor (B1684365) (VX-770), and it is believed that they may share a common binding site on the CFTR protein.[2] this compound has shown efficacy in potentiating various CFTR mutants, including Class III and IV mutations.[2][3]
Q2: What are the key functional assays to assess this compound activity?
The most common functional assays to evaluate the efficacy of this compound are:
-
Forskolin-Induced Swelling (FIS) Assay: This assay is performed on 3D organoid cultures (e.g., intestinal or airway organoids). Forskolin (B1673556) is used to increase intracellular cAMP levels, which in turn activates CFTR. The potentiation by this compound leads to increased chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is a measure of CFTR function.[4][5][6][7]
-
Ussing Chamber Electrophysiology: This is considered a gold-standard technique for measuring ion transport across epithelial monolayers.[8][9] Cells expressing CFTR are grown on permeable supports and mounted in an Ussing chamber. The short-circuit current (Isc) is measured as an indicator of net ion transport. Addition of forskolin and then this compound will result in an increase in Isc, reflecting CFTR-mediated chloride secretion.[10][11]
-
YFP-Halide Assay: This is a cell-based fluorescence assay used in high-throughput screening. Cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and CFTR are used. The potentiation of CFTR by this compound enhances iodide influx, which quenches the YFP fluorescence. The rate of quenching is proportional to CFTR activity.[12]
Q3: What are the expected EC50 values for this compound?
The half-maximal effective concentration (EC50) of this compound varies depending on the CFTR mutation being studied. The following table summarizes reported EC50 values from in vitro studies.
| CFTR Mutant | Assay Type | Reported EC50 | Reference |
| F508del (low temperature rescued) | YFP-Halide Assay | 3.5 ± 0.2 nM | [3] |
| G551D | YFP-Halide Assay | 339 nM | [1] |
| G551D | Electrophysiology | 181 nM | [1] |
Q4: Is this compound soluble and stable in aqueous solutions for in vitro assays?
This compound has low thermodynamic solubility at neutral and acidic pH.[12] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[13] When preparing working solutions, it is crucial to ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on the cells. If precipitation is observed upon dilution in aqueous buffers, consider vortexing the solution thoroughly and preparing fresh dilutions immediately before use. For long-term storage, this compound powder should be stored at -20°C.[13]
Troubleshooting Guides
Forskolin-Induced Swelling (FIS) Assay
Issue 1: Little to no organoid swelling observed after treatment with forskolin and this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Organoid Health or Differentiation | - Ensure organoids are fully differentiated and have formed a polarized epithelium with a clear lumen before starting the assay.[4] - Check for signs of cell death or debris in the culture. High levels of debris can underestimate swelling.[7] - Confirm the budding of intestinal crypts, as this is an indicator of healthy growth.[14] |
| Inactive Forskolin or this compound | - Prepare fresh solutions of forskolin and this compound from powder stocks. - Aliquot and store stock solutions at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. |
| Low CFTR Expression | - For cell lines, verify the expression level of the specific CFTR mutant. - For patient-derived organoids, the endogenous CFTR expression level may be low. |
| Incorrect Assay Conditions | - Ensure the assay is performed at 37°C and 5% CO2.[4] - Use a Krebs-Ringer Bicarbonate (KBR) buffer, as swelling is more pronounced in KBR compared to standard culture medium.[5] - Include amiloride (B1667095) in the assay buffer to block ENaC channels and maximize the swelling response.[4] |
| Image Analysis Issues | - Use appropriate image analysis software to quantify the change in organoid area.[5] - Ensure proper background correction and thresholding to accurately segment the organoids.[15] |
Issue 2: High variability in swelling between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Organoid Seeding | - Ensure a consistent number and size of organoids are seeded in each well. - Gently mix the organoid suspension before plating to ensure a homogenous distribution. |
| Edge Effects in the Plate | - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile PBS or water to maintain humidity. |
| Inaccurate Pipetting | - Use calibrated pipettes and ensure accurate and consistent addition of reagents to each well. |
| Biological Variability | - Intersubject variability can be significant in patient-derived organoids.[16] Increase the number of technical and biological replicates to account for this. |
Ussing Chamber Experiments
Issue 3: Low or no increase in short-circuit current (Isc) after this compound addition.
| Potential Cause | Troubleshooting Steps |
| Poor Epithelial Monolayer Integrity | - Measure the transepithelial electrical resistance (TEER) before starting the experiment. Low TEER values indicate a "leaky" epithelium.[8] - Ensure cells have formed a confluent and polarized monolayer with tight junctions.[10] |
| Inactive Reagents | - Prepare fresh solutions of forskolin, this compound, and other pharmacological agents. |
| Low CFTR Expression or Function | - Verify CFTR expression in the cell line or primary cells being used. - For certain CFTR mutants, the baseline function may be very low, resulting in a small response. |
| Incorrect Buffer Composition or Conditions | - Use a physiological Ringer's solution and maintain the temperature at 37°C.[11] - Ensure the buffers are continuously gassed with 95% O2 / 5% CO2 if using a bicarbonate-based buffer system.[11] |
| Compound Adsorption to Plastic | - Some compounds can adsorb to the plastic surfaces of the Ussing chamber, which can affect the results of subsequent experiments. Thoroughly wash the chambers between experiments.[8] |
Issue 4: Unstable baseline Isc or significant drift.
| Potential Cause | Troubleshooting Steps |
| Electrode or Salt Bridge Issues | - Check for air bubbles in the agar (B569324) bridges and ensure they are properly filled with KCl. - Re-chloridize Ag/AgCl electrodes if they appear discolored. |
| Temperature Fluctuations | - Ensure the water bath or heating block is maintaining a stable temperature. |
| Leaky Chamber or Insert | - Inspect the Ussing chamber and the cell culture insert for any leaks. |
| Cell Monolayer Damage | - Handle the cell culture inserts with care to avoid damaging the monolayer. |
Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay Protocol
This protocol is adapted from STEMCELL Technologies.[4][5]
Materials:
-
Differentiated organoid cultures in a 24- or 96-well plate
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
Forskolin (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Amiloride (100 mM stock in DMSO)
-
CFTRinh-172 (10 mM stock in DMSO, for negative control)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Prepare Assay Solutions:
-
Vehicle Control: KBR buffer with 0.1% DMSO.
-
Forskolin Stimulation: KBR buffer with 10 µM forskolin and 100 µM amiloride.
-
This compound Potentiation: KBR buffer with 10 µM forskolin, 100 µM amiloride, and the desired concentration of this compound.
-
Inhibitor Control: KBR buffer with 10 µM forskolin, 100 µM amiloride, and 10 µM CFTRinh-172.
-
-
Pre-warm all assay solutions to 37°C.
-
Acquire Baseline Images (Time 0): Place the plate in the imaging system and take brightfield images of the organoids in each well.
-
Add Assay Solutions: Carefully remove the culture medium from each well and replace it with the appropriate pre-warmed assay solution.
-
Time-Lapse Imaging: Acquire images of the organoids at regular intervals (e.g., every 30 minutes) for 2-4 hours.
-
Image Analysis: Use image analysis software to measure the cross-sectional area of the organoids at each time point. Calculate the percentage increase in area relative to Time 0 for each well.
Ussing Chamber Assay Protocol
This protocol is a generalized procedure for measuring CFTR activity in polarized epithelial cells.
Materials:
-
Polarized epithelial cell monolayers on permeable supports (e.g., Transwells®)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs-Ringer Bicarbonate)
-
Forskolin (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Amiloride (100 mM stock in DMSO)
-
CFTRinh-172 (10 mM stock in DMSO)
-
95% O2 / 5% CO2 gas supply
Procedure:
-
Prepare and Equilibrate Buffers: Prepare apical and basolateral Ringer's solutions. Pre-warm to 37°C and continuously gas with 95% O2 / 5% CO2.
-
Mount the Epithelium: Carefully mount the permeable support with the cell monolayer in the Ussing chamber, ensuring a good seal.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Block ENaC: Add amiloride (final concentration 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Activate CFTR: Add forskolin (final concentration 10 µM) to both the apical and basolateral chambers to raise intracellular cAMP and activate CFTR.
-
Potentiate CFTR: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber at the desired concentration.
-
Inhibit CFTR: At the end of the experiment, add CFTRinh-172 (final concentration 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.
-
Data Analysis: Record the changes in Isc throughout the experiment. The magnitude of the Isc increase after this compound addition represents the potentiator's effect.
Visualizations
Caption: CFTR activation and potentiation pathway.
Caption: Troubleshooting workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Troubleshooting workflow for Ussing chamber experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 7. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 9. cff.org [cff.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. “CFTR Modulator Theratyping: Current Status, Gaps and Future Directions” - PMC [pmc.ncbi.nlm.nih.gov]
impact of DMSO concentration on GLPG1837 activity
Welcome to the technical support center for GLPG1837. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In individuals with certain CFTR mutations, the protein channel does not open efficiently, leading to a decrease in ion flow across the cell membrane. This compound acts by binding to the CFTR protein and increasing the probability that the channel will be open, thereby restoring the flow of chloride ions.[2][3] Research suggests that this compound shares a common mechanism of action and binding site with another CFTR potentiator, ivacaftor (B1684365) (VX-770).[2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[5][6] It is highly soluble in DMSO, with concentrations of 10 mM or even up to ≥ 250 mg/mL being achievable.[1][6][7]
Q3: How should stock solutions of this compound be prepared and stored?
A3: this compound stock solutions are typically prepared in DMSO.[1][4] For example, a 10 mM stock solution is commonly used.[4][7] It is recommended to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guides
Issue: My experimental results with this compound are inconsistent or show high variability.
This issue can arise from several factors, many of which may be related to the use of DMSO as a solvent.
-
Possible Cause 1: DMSO Concentration Effects. Even at low concentrations, DMSO can have off-target effects on cells, including altering signaling pathways and gene expression. These effects can be heterogeneous and vary between different cell lines.
-
Troubleshooting Steps:
-
Maintain Consistent Final DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all experimental wells or conditions, including vehicle controls.
-
Perform a DMSO Dose-Response Control: To understand the impact of the solvent on your specific assay and cell line, perform a control experiment where cells are treated with a range of DMSO concentrations equivalent to those used in your this compound dilutions.
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically well below 0.5%) to minimize its off-target effects.
-
-
-
Possible Cause 2: this compound Precipitation. Although highly soluble in DMSO, diluting the stock solution into aqueous buffers can sometimes lead to precipitation of the compound, especially at higher concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the final dilution of this compound for any signs of precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of this compound in DMSO before the final dilution in aqueous buffer to minimize the risk of precipitation.
-
Solubility in Assay Media: Confirm the solubility of this compound in your specific cell culture medium.
-
-
-
Possible Cause 3: Purity and Storage of DMSO. The quality of the DMSO and storage conditions of the stock solution can impact results.
-
Troubleshooting Steps:
-
Use High-Purity DMSO: Always use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
-
Proper Stock Solution Storage: Aliquot stock solutions and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[1] Avoid repeated freeze-thaw cycles.
-
-
Issue: I am observing cytotoxicity or unexpected cellular effects at higher concentrations of this compound.
-
Possible Cause: Combined Effect of this compound and DMSO. The observed effect could be due to the pharmacological activity of this compound, the cytotoxic effects of DMSO at higher concentrations, or a combination of both.
-
Troubleshooting Steps:
-
Deconvolute the Effects: Run parallel experiments with this compound in a constant, low concentration of DMSO and a vehicle control with varying concentrations of DMSO. This will help distinguish between the effects of the compound and the solvent.
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) with your DMSO vehicle control to determine the toxicity threshold of DMSO for your specific cell line.
-
-
Quantitative Data
Table 1: In Vitro Potency of this compound on Various CFTR Mutants
| CFTR Mutant | Assay Type | EC50 (nM) |
| F508del | YFP Halide Assay | 3 |
| G551D | YFP Halide Assay | 339 |
| Wild-Type | Reporter Assay | 88 |
| F508del | Reporter Assay | 3 |
| G551D | Reporter Assay | 339 |
| G551D (patient-derived bronchial epithelial cells) | TECC Assay | 159 |
Data sourced from MedChemExpress and Cayman Chemical product descriptions.[1][5]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL (~717.52 mM) |
| DMSO | ≥ 100 mg/mL |
Data sourced from MedChemExpress and AbMole BioScience product descriptions.[1][6]
Experimental Protocols
1. Yellow Fluorescent Protein (YFP) Halide Assay
This assay is used to measure CFTR-mediated chloride transport.
-
Cell Seeding:
-
Cell Culture:
-
Assay Procedure:
-
Cells are treated with a CFTR activator, such as 10 µM forskolin, to stimulate the channel.[1][8]
-
Immediately following stimulation, various concentrations of this compound (or vehicle control) are added.[1][8]
-
The change in YFP fluorescence, which is quenched by halide influx, is measured over time using a plate reader.
-
2. Transepithelial Clamp Circuit (TECC) Assay
This assay measures ion transport across a polarized epithelial cell monolayer.
-
Cell Culture:
-
Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.
-
-
Assay Procedure:
-
The cell monolayers are mounted in an Ussing chamber.
-
A short-circuit current (Isc) is measured to quantify ion flow.
-
Compounds, including a CFTR activator (e.g., forskolin) and this compound, are added to the apical and/or basolateral sides of the monolayer.
-
The change in Isc is recorded to determine the effect of this compound on CFTR activity.[8]
-
Visualizations
Caption: Mechanism of action of this compound as a CFTR potentiator.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. February 2018 – CFTR cystic fibrosis transmembrane conductance regulator [morainetownshipdems.org]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
refining GLPG1837 patch clamp recording conditions for stable readings
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve stable patch clamp recordings when studying the CFTR potentiator GLPG1837.
General FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[1][2][3] It enhances the activity of the CFTR protein, a chloride and bicarbonate channel that is defective in cystic fibrosis.[2] this compound functions as an allosteric modulator, meaning it binds to a site on the CFTR protein distinct from the ATP-binding or pore domains.[4][5] This binding stabilizes the open state of the channel, thereby increasing the probability of the channel being open and facilitating greater ion flow.[4][5] Its mechanism is similar to that of Ivacaftor (VX-770), and evidence suggests they may compete for the same binding site.[4][5]
Q2: Which CFTR mutations are relevant for this compound studies?
A2: this compound has shown efficacy on various CFTR mutations, particularly Class III (gating) mutations and some Class IV (conductance) mutations.[2] Notable mutations where this compound has demonstrated significant potentiation include G551D, S1251N, F508del, G178R, S549N, and R117H.[1][2][4] The EC50 values vary depending on the specific mutation being studied.[1]
Q3: What are the typical concentrations of this compound and other reagents used in patch clamp experiments?
A3: The optimal concentrations can vary based on the experimental goals and the specific CFTR mutant. However, the following table summarizes commonly used concentration ranges.
| Reagent | Typical Concentration | Purpose | Notes |
| This compound | 0.1 µM - 30 µM | CFTR Potentiator | EC50 is mutation-dependent; a dose-response curve is recommended. For G551D, a ~20-fold current increase is seen at 3 µM.[4] |
| ATP (MgATP) | 1 mM - 5 mM | CFTR Gating | Required for channel gating. Included in the intracellular pipette solution.[5] |
| PKA | 25 IU/mL - 200 nM | CFTR Activation | Catalytic subunit of Protein Kinase A, required for CFTR phosphorylation. Added to the intracellular solution.[5][6] |
| Forskolin (Fsk) | 10 µM | CFTR Activation | Often used in whole-cell or Ussing chamber experiments to raise intracellular cAMP and activate PKA.[7][8] |
| Genistein (Gst) | 30 µM - 50 µM | CFTR Potentiator | A general CFTR potentiator, sometimes used as a positive control.[7] |
| CFTRinh-172 | 5 µM - 10 µM | CFTR Inhibitor | Used to confirm that the observed current is specific to CFTR.[4][7] |
Troubleshooting Guide for Stable Readings
Q4: I'm not seeing any channel activity after applying this compound. What could be the problem?
A4: This is a common issue that can stem from several factors. Follow this checklist:
-
CFTR Phosphorylation: Ensure CFTR is adequately phosphorylated. For excised inside-out patches, the catalytic subunit of PKA must be in the intracellular solution along with ATP.[5][6] For whole-cell recordings, pre-incubation with an adenylyl cyclase activator like Forskolin may be necessary.[7]
-
ATP Presence: CFTR gating is strictly dependent on ATP.[4] Verify that MgATP is present in your intracellular solution at a sufficient concentration (typically 1-5 mM).
-
Cell Health & Expression: Confirm that the cells are healthy and expressing the CFTR mutant of interest. Poor cell health leads to unstable membranes and difficulty in forming giga-ohm seals.[9]
-
Compound Viability: Ensure your this compound stock solution is properly stored (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.[1]
Q5: My giga-ohm seal is unstable and the recording is noisy. How can I improve stability?
A5: Achieving a stable, high-resistance seal is critical for high-quality recordings.
-
Pipette Quality: Use freshly pulled glass pipettes with a resistance of 4-8 MΩ.[7][9] Fire-polishing the tip can help create a smoother surface for sealing.
-
Solution Quality: Filter all solutions (intracellular and extracellular) on the day of the experiment using a 0.22 µm filter.[10] Ensure the osmolarity of your solutions is correctly balanced.[9][11]
-
Mechanical Stability: Use an anti-vibration table and a Faraday cage to minimize mechanical and electrical noise.[12]
-
Cell Condition: Only patch onto healthy, smooth-surfaced cells. Avoid cells that are overly confluent or appear damaged.[9]
Q6: The current "runs down" or decreases over time after an initial response to this compound. What causes this?
A6: Current rundown can be frustrating. Here are potential causes:
-
ATP Washout: In the whole-cell configuration, essential intracellular components can dialyze into the pipette, leading to a loss of activity. Ensure ATP concentration is maintained.[9]
-
Dephosphorylation: Phosphatases present in the cell or membrane patch can dephosphorylate CFTR over time, reducing its activity. Including phosphatase inhibitors in the pipette solution can sometimes help.
-
Channel Instability: Some CFTR mutants exhibit thermal instability.[7] If conducting experiments at physiological temperatures, this could be a factor. Performing recordings at room temperature may increase stability.[7]
Experimental Protocols
Protocol 1: Excised Inside-Out Patch Clamp Recording
This protocol is ideal for studying the direct effects of this compound on CFTR channel kinetics.
-
Solution Preparation:
-
Pipette (Extracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM TES, pH 7.4.
-
Bath (Intracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, 1 mM EGTA, pH 7.4.
-
Activating Solution: Bath solution supplemented with 1 mM MgATP and 75-200 nM PKA catalytic subunit.
-
-
Cell Preparation: Plate cells expressing the CFTR mutant of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with pipette solution.
-
Seal Formation: Approach a single, healthy cell and apply light suction to form a giga-ohm seal (>1 GΩ).
-
Excision: Retract the pipette from the cell to excise the membrane patch into the "inside-out" configuration.
-
Baseline Recording: Perfuse the patch with the standard bath solution to record a baseline with no channel activity.
-
Activation: Switch the perfusion to the activating solution (containing ATP and PKA). Observe the appearance of CFTR channel openings. Hold the membrane potential at -50 mV or as required.[5]
-
This compound Application: Once a stable baseline of activated CFTR activity is achieved, perfuse the patch with the activating solution containing the desired concentration of this compound.
-
Data Acquisition: Record the increase in channel open probability (Po). Perform a washout with the activating solution to observe the reversibility of the compound.
-
Inhibition Control: At the end of the experiment, apply a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm the recorded currents are from CFTR.
Protocol 2: Whole-Cell Patch Clamp Recording
This configuration is useful for assessing the overall cellular response to this compound.
-
Solution Preparation:
-
External (Bath) Solution: 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4.[13]
-
Internal (Pipette) Solution: 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl₂, 5 mM MgATP, 10 mM HEPES, pH 7.2.
-
-
Cell Preparation: As described for the excised-patch protocol.
-
Seal and Rupture: Form a giga-ohm seal on a selected cell. Apply further brief, strong suction to rupture the membrane patch, achieving the whole-cell configuration.[9]
-
Baseline Activation: Hold the cell at -40 mV and apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments).[7][14] Perfuse the cell with an external solution containing 10 µM Forskolin to activate CFTR channels.
-
This compound Application: Once a stable baseline current is established, co-apply the desired concentration of this compound with Forskolin in the external solution.
-
Data Analysis: Record the current-voltage (I-V) relationship. The potentiation by this compound will be observed as a significant increase in the whole-cell current amplitude.
-
Washout & Inhibition: Perform a washout to check for reversibility and use a CFTR inhibitor to confirm current specificity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ussing Chamber Experiments with GLPG1837
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline drift in Ussing chamber experiments involving the CFTR potentiator, GLPG1837.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift in an Ussing chamber experiment?
A1: Baseline drift refers to a gradual and continuous upward or downward shift in the measured short-circuit current (Isc) or transepithelial potential difference (PD) that is not related to the biological activity of the epithelial tissue being studied.[1] An ideal baseline should be stable and close to zero before the addition of any experimental compounds.
Q2: Is baseline drift a known issue specifically with this compound?
A2: While there is no direct evidence in published literature specifically identifying baseline drift as a common problem with this compound, issues can arise from various factors in the experimental setup. It is important to note that some high-potency CFTR potentiators, like ivacaftor, have been observed to potentially adhere to electrodes, which could impact subsequent experiments and contribute to baseline instability.[1] Given that this compound is also a potent CFTR modulator, similar issues could theoretically occur.
Q3: What are the common causes of baseline drift in Ussing chamber experiments?
A3: The most common causes of baseline drift are related to the experimental setup and can be categorized as follows:
-
Electrode Problems: Asymmetry in Ag/AgCl electrodes, old or improperly prepared agar (B569324) bridges, and electrode polarization.[2]
-
Temperature Fluctuations: Inconsistent or unstable temperature of the buffer solutions. The bath temperature should be stable within ±0.1°C.[1]
-
Buffer and Gas Issues: Changes in pH due to inadequate buffering, microbubbles in the perfusion lines, or inconsistent gassing rates.[2][3]
-
Mechanical Instability: Leaks in the chamber, improper tissue mounting, or vibrations affecting the setup.[2]
-
Compound-Related Effects: The vehicle (solvent) used to dissolve the compound may have an effect on the baseline. Additionally, the compound itself might interact with the chamber materials or electrodes.
Troubleshooting Guide for Baseline Drift
If you are experiencing baseline drift during your Ussing chamber experiments with this compound, follow this step-by-step troubleshooting guide.
Step 1: Pre-Experiment System Check
A stable baseline begins with a properly calibrated and maintained system. Before introducing your tissue and this compound, perform the following checks:
-
Electrode and Bridge Preparation:
-
System Equilibration:
-
Temperature and Fluidics Control:
Step 2: Troubleshooting Workflow During the Experiment
If baseline drift occurs after the addition of this compound, consider the following potential causes and solutions.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for addressing baseline drift after this compound addition.
Step 3: Data Interpretation and Acceptance Criteria
It is crucial to define acceptable limits for baseline drift to ensure the quality of your data.
| Parameter | Acceptable Limit | Action if Exceeded |
| Pre-Compound Baseline Drift | < 0.01 µA/min over 10 minutes[1] | Do not proceed with the experiment until the system is stabilized. |
| Post-Compound Baseline Drift | < 2% of the maximal response to this compound per minute | Data may be unreliable. Consider repeating the experiment after troubleshooting. |
| Vehicle Control Drift | Should not be significantly different from the pre-compound baseline drift. | If the vehicle causes drift, the solvent or its concentration needs to be re-evaluated. |
Experimental Protocol: Measuring CFTR Activity with this compound
This protocol outlines a typical experiment to measure the effect of this compound on CFTR-mediated ion transport in primary human bronchial epithelial cells.
-
Preparation:
-
Prepare Ringer's solution (in mM: 115 NaCl, 2.5 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, 25 NaHCO3, 10 Glucose) and gas with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Prepare stock solutions of this compound, Forskolin (a CFTR activator), and a CFTR inhibitor (e.g., CFTRinh-172) in a suitable solvent (e.g., DMSO).
-
-
Ussing Chamber Setup:
-
Mount the epithelial cell monolayer in the Ussing chamber slider.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Allow the tissue to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.
-
-
Experimental Procedure:
-
Record the stable baseline Isc.
-
Add a CFTR activator, such as Forskolin (e.g., 10 µM), to the apical side to activate CFTR channels.
-
Once the Forskolin-stimulated Isc has reached a stable plateau, add this compound to the apical chamber at the desired concentration.
-
Record the change in Isc until a new stable plateau is reached.
-
At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side to confirm that the observed current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to this compound by subtracting the stable Isc before its addition from the peak Isc after its addition.
-
Normalize the ΔIsc to the surface area of the epithelial monolayer (µA/cm²).
-
This compound Signaling Pathway
This compound is a CFTR potentiator. It acts directly on the CFTR protein to increase the probability of the channel being in an open state, thereby increasing chloride ion transport across the cell membrane. It does not directly interact with upstream signaling pathways that regulate CFTR, such as the cAMP/PKA pathway, but rather enhances the function of already activated channels.
Caption: Mechanism of action of this compound as a CFTR potentiator.
References
GLPG1837 Delivery to Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of GLPG1837 to primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Its primary mechanism of action is to increase the channel open probability (Po) of the CFTR protein, thereby enhancing the transport of chloride ions across the cell membrane.[3][4] This is particularly relevant for CFTR mutations where the protein is present at the cell surface but has a defective gating mechanism (Class III and IV mutations), such as the G551D mutation.[3][5] this compound is believed to share a common binding site and mechanism of action with the approved drug ivacaftor (B1684365) (VX-770).[3][4]
Q2: What are the key physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₄O₃S | [1][6] |
| Molecular Weight | 348.42 g/mol | [1][6] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [1][6] |
| Appearance | Light yellow to yellow solid | [1] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the solid compound in fresh, anhydrous DMSO. It is crucial to use newly opened DMSO as it can be hygroscopic, which can impact solubility.[1] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is a typical effective concentration range for this compound in primary cell cultures?
A4: The effective concentration of this compound can vary depending on the primary cell type and the specific CFTR mutation being studied. The EC₅₀ values for F508del and G551D CFTR have been reported as 3 nM and 339 nM, respectively, in cell-based assays.[1][2] In studies using primary human bronchial epithelial (HBE) cells with the G551D mutation, a potency of 181 nM was observed.[7] A good starting point for dose-response experiments in primary cells would be a range spanning from 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | - Low thermodynamic solubility of this compound in aqueous solutions.[7]- Final DMSO concentration in the medium is too high. | - Ensure the final DMSO concentration in the culture medium is non-toxic and does not exceed 0.5%, with an ideal concentration of ≤0.1%.- Prepare intermediate dilutions of the this compound stock in pre-warmed culture medium before adding to the cells.- Gently mix the medium immediately after adding the compound. |
| High Cell Death or Cytotoxicity | - The concentration of this compound is too high.- The final DMSO concentration is toxic to the primary cells.- Primary cells are sensitive to the treatment.[8] | - Perform a dose-response cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration of both this compound and the DMSO vehicle.- Reduce the incubation time with the compound.- Ensure the primary cells are healthy and in a logarithmic growth phase before treatment.[8] |
| No Observable or Low Potency Effect | - The concentration of this compound is too low.- Instability of the compound in the culture medium over time.- Low expression or absence of the target CFTR protein in the primary cells.- Insufficient incubation time. | - Test a wider and higher concentration range of this compound.- Verify the expression and localization of the CFTR protein in your primary cell culture model.- Optimize the incubation time; for potentiator effects, shorter incubation times (e.g., 10 minutes to a few hours) may be sufficient.[1]- Consider the stability of this compound in your specific culture medium over the course of the experiment. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors when adding the compound.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use a consistent pattern for cell seeding and compound addition.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile medium or PBS. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution: Dissolve 3.48 mg of this compound (MW: 348.42 g/mol ) in 1 mL of anhydrous DMSO.
-
Aliquot and store: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare intermediate dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed primary cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.
Protocol 2: this compound Treatment of Primary Human Bronchial Epithelial (HBE) Cells
-
Cell Seeding: Seed primary HBE cells on an appropriate culture surface (e.g., collagen-coated transwell inserts) and culture until a confluent monolayer is formed and differentiated at an air-liquid interface.[7][9]
-
Prepare this compound dilutions: Prepare a series of 2X concentrated working solutions of this compound in the appropriate culture medium.
-
Treatment: Carefully remove the apical medium. Add the 2X this compound working solutions to the basolateral compartment of the transwells. Add an equal volume of medium without the compound to the apical side if maintaining an air-liquid interface, or to both compartments for submerged cultures. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.
-
Functional Assay: Perform a functional assay to measure CFTR activity, such as a Ussing chamber assay or a membrane potential assay.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing GLPG1837 Experimental Artifacts in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts when using GLPG1837 in electrophysiology studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[1] It functions by binding directly to the CFTR protein and stabilizing its open conformation, thereby increasing the probability of the channel being open and facilitating the flow of chloride ions across the cell membrane.[2][3] This action is independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[3]
Q2: Does this compound have a similar mechanism to other CFTR potentiators like Ivacaftor (VX-770)?
A2: Yes, studies have shown that this compound shares a common mechanism of action and likely a common binding site with Ivacaftor (VX-770).[2] Their effects on the single-channel kinetics of wild-type CFTR are remarkably similar.[3] Due to this shared mechanism, it is generally not recommended to use both compounds simultaneously in an experiment, as they may compete for the same binding site.
Q3: What are the known off-target effects of this compound that could interfere with electrophysiology recordings?
A3: Based on available preclinical data, this compound has a favorable off-target profile, with no significant inhibition of cytochrome P450 enzymes or the hERG channel reported. Clinical studies have shown it to be generally safe and well-tolerated, with the most common adverse events being headache and tiredness.[4] There is no direct evidence to suggest that this compound has off-target effects on other ion channels that would commonly create artifacts in electrophysiology experiments. Any observed artifacts are more likely to stem from the experimental setup or procedure itself.
Q4: What is the recommended solvent and working concentration for this compound in electrophysiology experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final working concentration in your experimental buffer should be determined based on the specific CFTR mutant you are studying and the desired effect. For reference, the EC50 of this compound is approximately 3 nM for F508del-CFTR and 339 nM for G551D-CFTR.[1] It is crucial to ensure the final DMSO concentration in your recording solution is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: Noisy or Unstable Recordings
Q: My baseline recording is noisy or shows significant drift after applying this compound. What are the possible causes and how can I fix it?
A: Noisy or unstable recordings are common in electrophysiology and can have multiple origins. When encountering this issue with this compound, it is important to systematically troubleshoot to determine if the problem lies with the compound, the recording setup, or the cell preparation.
Troubleshooting Steps:
-
Verify Compound Solution:
-
Solvent Control: Perform a control experiment by applying the vehicle (e.g., DMSO at the same final concentration) without this compound. If the noise or drift is present with the vehicle alone, the issue is likely not with this compound itself.
-
Fresh Preparation: Ensure your this compound solution is freshly prepared from a reliable stock.
-
-
Check Your Grounding:
-
Inspect Your Electrodes:
-
Reference Electrode: A faulty or unstable reference electrode is a common source of drift.[5] Ensure it is properly chlorided and making good contact with the bath solution.
-
Recording Pipette: Debris in the pipette tip can cause noise.[6] Ensure your intracellular solution is filtered and your pipettes are pulled from clean glass capillaries.
-
-
Evaluate Your Perfusion System:
-
Flow Rate: A high perfusion rate can introduce mechanical instability and noise. Try reducing the flow rate.
-
Temperature Stability: Fluctuations in the temperature of your recording solution can cause baseline drift.[5] Ensure your solution is adequately heated and stable.
-
-
Assess Cell Health:
-
Seal Resistance: A deteriorating gigaohm seal will result in a noisy recording. Monitor the seal resistance throughout the experiment. If it drops significantly, the cell may be dying, and the recording should be discarded.
-
Cell Viability: Unhealthy cells can have unstable membrane potentials. Ensure your cell culture or tissue preparation is healthy before starting the experiment.
-
Logical Troubleshooting Workflow for Noisy Recordings
Caption: Troubleshooting workflow for noisy or unstable recordings.
Problem 2: Inconsistent or No Drug Effect
Q: I am not observing the expected potentiation of CFTR currents with this compound, or the effect is highly variable between cells. What could be the issue?
A: A lack of or inconsistent drug effect can be frustrating. This often points to issues with the drug application, the biological preparation, or the experimental conditions.
Troubleshooting Steps:
-
Confirm CFTR Expression and Activity:
-
Positive Control: Before applying this compound, activate CFTR using a known agonist like forskolin (B1673556) (to increase cAMP levels and PKA phosphorylation) and a low concentration of ATP in the intracellular solution. You should observe a baseline CFTR current. If there is no baseline current, there may be an issue with CFTR expression or the activation protocol.
-
Cell Line/Preparation: Ensure that the cells you are using express the specific CFTR mutant of interest and that it is known to be potentiated by this compound.
-
-
Verify Drug Concentration and Application:
-
Concentration-Response: If possible, perform a concentration-response experiment to ensure you are using an effective concentration of this compound for your specific CFTR mutant.
-
Perfusion System: Check for leaks or blockages in your perfusion system that might prevent this compound from reaching the cell.[6] Ensure the solution exchange is rapid and complete.
-
-
Consider State-Dependent Binding:
-
Check Intracellular and Extracellular Solutions:
-
ATP Concentration: CFTR gating is dependent on intracellular ATP. Ensure you have an appropriate concentration of ATP in your pipette solution.
-
Ionic Gradients: Verify the chloride concentrations in your intracellular and extracellular solutions to ensure you have a proper driving force for chloride ions.
-
CFTR Gating and this compound Mechanism of Action
Caption: Simplified diagram of the CFTR gating cycle and the stabilizing effect of this compound on the open state.
Quantitative Data Summary
| Compound | CFTR Mutant | EC50 | Assay Type | Reference |
| This compound | F508del | 3 nM | YFP Halide Assay | [1] |
| This compound | G551D | 339 nM | YFP Halide Assay | [1] |
| This compound | G551D/F508del | 159 nM | TECC | |
| This compound | G178R | Higher potency than VX-770 | YFP Halide Assay | |
| This compound | S549N | Higher potency than VX-770 | YFP Halide Assay | |
| This compound | R117H | Higher potency than VX-770 | YFP Halide Assay |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Effect on CFTR
This protocol is a general guideline and may require optimization for your specific cell type and recording conditions.
1. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with CsOH. For CFTR activation, add 100 U/ml Protein Kinase A (PKA) to the intracellular solution just before use.
2. Cell Preparation:
-
Plate cells expressing the CFTR mutant of interest on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Incubate cells under appropriate conditions to ensure optimal health and expression of the channel.
3. Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of strong suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Recording Protocol:
-
Allow the cell to dialyze with the intracellular solution containing PKA and ATP for 5-10 minutes to allow for CFTR activation.
-
Establish a stable baseline recording of CFTR current.
-
Apply this compound via the perfusion system at the desired concentration.
-
Record the change in holding current, which reflects the potentiation of CFTR activity.
-
To generate I-V curves, apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) before and after this compound application.
-
Wash out the compound with the extracellular solution to observe the reversibility of the effect.
Experimental Workflow for this compound Patch-Clamp Assay
Caption: Step-by-step workflow for a whole-cell patch-clamp experiment to test this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientifica.uk.com [scientifica.uk.com]
optimizing incubation time for GLPG1837 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GLPG1837 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It acts by increasing the channel open probability (Po) of the CFTR channel, thereby enhancing the transport of chloride ions across the cell membrane.[3] This potentiation helps to restore the function of mutated CFTR proteins, such as the G551D and F508del variants, which are associated with Cystic Fibrosis.[1][4] this compound is thought to share a common mechanism of action and potentially a binding site with the well-characterized CFTR potentiator, ivacaftor (B1684365) (VX-770).[5][6]
Q2: Which cell lines are suitable for this compound assays?
A2: Commonly used cell lines for assaying this compound activity include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are readily transfected with plasmids expressing various CFTR mutants (e.g., G551D, F508del).[1][7]
-
CFBE41o- (Cystic Fibrosis Bronchial Epithelial) cells: This cell line, derived from a CF patient, is often used to study the effects of compounds on the F508del-CFTR mutant.[7]
-
Primary Human Bronchial Epithelial (HBE) cells: These cells, derived from CF patients, provide a more physiologically relevant model for studying CFTR function.[8]
Q3: How should I prepare and store this compound?
A3: this compound is typically stored as a stock solution at -20°C or -80°C.[9] For cell-based assays, the stock solution is diluted to the desired concentration in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is compatible with the cells and does not exceed a level that could cause toxicity (typically <0.5%).
Troubleshooting Guide: Optimizing Incubation Time
A critical parameter in any cell-based assay is the incubation time with the test compound. Suboptimal incubation times can lead to variable or misleading results. This guide provides a systematic approach to optimizing the incubation time for this compound.
Issue: Inconsistent or lower-than-expected signal in my this compound potentiation assay.
Possible Cause: The incubation time with this compound may not be optimal for the specific cell type, CFTR mutant, and assay format being used. Prolonged exposure to some CFTR potentiators has been shown to potentially reduce the maximal CFTR-mediated current, suggesting that "more" is not always "better" when it comes to incubation time.
Solution: Perform a time-course experiment to determine the optimal incubation period.
Experimental Protocol: Time-Course Optimization for this compound Incubation
This protocol is designed for a fluorescent-based assay (e.g., YFP-halide quenching assay) but can be adapted for other functional assays like transepithelial clamp circuit (TECC) measurements.
Objective: To determine the incubation time that yields the maximal and most stable potentiation of CFTR activity by this compound.
Materials:
-
Cells expressing the CFTR mutant of interest (e.g., HEK293-G551D-CFTR).
-
Assay plate (e.g., 96-well black, clear bottom for fluorescence measurements).
-
This compound stock solution.
-
Forskolin (B1673556) (or other adenylyl cyclase activator) to activate CFTR.
-
Assay buffer.
Methodology:
-
Cell Plating: Seed the cells at an appropriate density in the assay plate and culture overnight to allow for adherence and formation of a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound at a constant concentration of forskolin (e.g., 10 µM). Include a vehicle control (forskolin only) and a positive control if available.
-
Time-Course Incubation:
-
Add the this compound/forskolin solutions to the wells.
-
Measure the signal (e.g., fluorescence) at multiple time points. Start with early time points and extend to longer durations. A suggested range is: 5, 10, 15, 20, 30, 45, and 60 minutes. For some assays, extending to 2, 4, and 24 hours may be relevant, especially when investigating chronic effects.
-
-
Data Analysis:
-
For each time point, subtract the background signal (wells with no cells or no iodide in the case of YFP assays).
-
Normalize the signal to the vehicle control.
-
Plot the normalized signal as a function of incubation time for each this compound concentration.
-
Data Presentation:
Table 1: Hypothetical Time-Course Data for this compound in a YFP-Halide Quenching Assay
| Incubation Time (minutes) | Normalized Signal (at EC50 concentration of this compound) |
| 5 | 1.2 |
| 10 | 1.8 |
| 15 | 2.5 |
| 20 | 2.6 |
| 30 | 2.4 |
| 45 | 2.1 |
| 60 | 1.9 |
Interpretation of Results:
-
Optimal Incubation Time: The time point at which the signal reaches its maximum and remains stable for a reasonable period. In the hypothetical data above, the optimal incubation time would be around 15-20 minutes.
-
Signal Decline: A decrease in signal at later time points may indicate compound precipitation, cell toxicity, or a negative regulatory effect of prolonged potentiation.
Q4: My results are still variable even after optimizing the incubation time. What else could be the problem?
A4: Other factors that can contribute to variability include:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Compound Stability: this compound stability in aqueous solutions over the course of the experiment should be considered.
-
Assay Conditions: Maintain consistent temperature, pH, and CO2 levels throughout the assay.
Signaling Pathways and Experimental Workflows
CFTR Activation and Potentiation by this compound
The following diagram illustrates the signaling pathway leading to CFTR activation and the mechanism of action of this compound.
Caption: CFTR activation pathway and this compound mechanism of action.
Experimental Workflow for Optimizing this compound Incubation Time
The diagram below outlines the key steps in the experimental workflow for determining the optimal incubation time.
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic for Suboptimal Incubation Time
This diagram provides a logical approach to troubleshooting issues related to incubation time.
Caption: Troubleshooting logic for incubation time optimization.
References
- 1. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 4. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
how to control for GLPG1837-induced cytotoxicity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLPG1837 in in vitro experiments. The information provided is intended to help control for potential compound-induced cytotoxicity and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro cytotoxicity of this compound?
Currently, there is limited publicly available data specifically detailing the in vitro cytotoxicity of this compound across various cell lines. Preclinical safety evaluations and Phase 1 clinical studies have shown it to be generally safe and well-tolerated in humans, with treatment-emergent adverse events being rare.[1] However, the absence of extensive in vitro cytotoxicity data necessitates careful experimental design and validation in your specific cell system.
Q2: At what concentrations is this compound effective, and what is its solubility?
This compound is a potent CFTR potentiator with EC50 values in the nanomolar range for some CFTR mutations (e.g., 3 nM for F508del and 339 nM for G551D CFTR).[2] It has limited aqueous solubility, and stock solutions are typically prepared in DMSO at high concentrations (e.g., 10 mM).[2][3] Considering its limited solubility, dose-response experiments in some studies have been performed with a maximum concentration of 40 µM.[3]
Q3: My cells are showing signs of toxicity after treatment with this compound. What are the potential causes?
Observed cytotoxicity could be due to several factors:
-
Compound Precipitation: Given its limited solubility, this compound may precipitate out of solution at higher concentrations in your culture medium, which can cause mechanical stress to cells and be misinterpreted as cytotoxicity.
-
High DMSO Concentration: The final concentration of the vehicle (DMSO) in your culture medium may be too high, leading to solvent-induced cytotoxicity.
-
Off-Target Effects: While this compound is a CFTR potentiator, high concentrations may lead to off-target effects that could induce cytotoxicity.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or its vehicle.
Q4: How can I differentiate between true cytotoxicity and compound precipitation?
It is crucial to visually inspect your culture wells under a microscope after adding this compound. Look for crystalline structures or a film on the surface of the well or on the cells, which are indicative of precipitation. You can also perform a solubility test of this compound in your specific culture medium prior to your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death at high concentrations of this compound | Compound precipitation | - Visually inspect wells for precipitates. - Perform a solubility test of this compound in your cell culture medium. - Reduce the final concentration of this compound. - Consider using a different formulation or solubilizing agent if compatible with your experimental system. |
| High DMSO concentration | - Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%). - Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments. | |
| On-target or off-target cytotoxicity | - Perform a dose-response curve to determine the cytotoxic IC50. - Use a cell line that does not express CFTR as a negative control to investigate off-target effects. | |
| Inconsistent results between experiments | Variability in stock solution preparation | - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Ensure complete dissolution of the compound. - Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Cell culture conditions | - Maintain consistent cell passage numbers and seeding densities. - Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Quantitative Data Summary
The following table summarizes key in vitro concentrations for this compound from the literature. These values can serve as a guide for designing your experiments.
| Parameter | Cell/Mutant Type | Value | Reference |
| EC50 | F508del CFTR | 3 nM | [2] |
| G551D CFTR | 339 nM | [2] | |
| G551D/F508del primary HBE cells | 159 nM | [4] | |
| Apparent Affinity | Wild-Type CFTR | 0.2 - 2 µM | [2] |
| Maximal Concentration Tested (due to solubility) | - | 40 µM | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general method to assess the concentration-dependent cytotoxicity of this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results and determine the IC50 value.
Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the collected supernatants.
-
Data Analysis: Determine the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Visualizations
References
Validation & Comparative
A Comparative Guide to GLPG1837 and Ivacaftor (VX-770) for Cystic Fibrosis Research
This guide provides a detailed comparison of the efficacy of two CFTR potentiators, GLPG1837 and ivacaftor (B1684365) (VX-770), for researchers, scientists, and drug development professionals. The information is based on available preclinical and clinical trial data.
Mechanism of Action
Both this compound and ivacaftor are CFTR potentiators.[1] They work by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel is open.[2][3] This allows for an increased flow of chloride ions across the cell membrane, helping to restore the normal balance of salt and water on epithelial surfaces.[3] While both drugs target the same protein, some studies suggest that this compound may have a higher efficacy due to its chemical structure, which includes a sulfur molecule that may interact favorably with the CFTR protein's hinge region.[4][5] Research indicates that this compound and ivacaftor likely compete for the same binding site on the CFTR protein.[6]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 5. billingsclinic.com [billingsclinic.com]
- 6. Effect of ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation: patient-reported outcomes in the STRIVE randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of GLPG1837 through Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the mechanism of action of GLPG1837, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The focus is on the application of site-directed mutagenesis to elucidate the binding sites and molecular interactions of this compound with the CFTR channel. This guide also compares this compound with its structural and functional analog, VX-770 (ivacaftor), and other CFTR modulators.
Deciphering the Interaction: How this compound Potentiates CFTR Function
This compound is a CFTR potentiator designed to enhance the channel gating function of the CFTR protein, an anion channel crucial for regulating electrolyte and fluid balance in epithelial tissues.[1] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a genetic disorder characterized by the production of thick, sticky mucus. This compound is particularly effective for Class III and IV CFTR mutations, such as the G551D mutation, which result in defective channel gating.[2]
The primary mechanism of action of this compound involves direct binding to the CFTR protein, which stabilizes the open state of the channel and increases the probability of chloride ion transport.[3] This potentiation of channel activity helps to restore the normal flow of ions and water across cell membranes, thereby addressing the underlying cause of CF in patients with specific mutations.
Research has revealed that this compound shares a common binding site and mechanism of action with another well-characterized CFTR potentiator, VX-770 (ivacaftor).[4][5] This has allowed for a more profound understanding of the specific molecular interactions required for CFTR potentiation.
Unveiling the Binding Hotspots: The Power of Site-Directed Mutagenesis
To pinpoint the precise location of this compound binding on the CFTR protein, researchers have employed a combination of in silico molecular docking and functional assays involving site-directed mutagenesis.[4][6] This powerful technique allows for the targeted mutation of specific amino acid residues within the protein, enabling the assessment of their importance in drug binding and efficacy.
Two principal binding sites for this compound and VX-770 have been identified at the interface of CFTR's two transmembrane domains (TMDs):[4][6]
-
Site I: Comprising residues D924, N1138, and S1141.
-
Site IIN: Involving residues F229, F236, Y304, F312, and F931.
Mutations introduced at these sites have been shown to alter the apparent affinity of this compound for the CFTR channel, providing strong evidence for their role as binding "hotspots."[4][6]
Quantitative Analysis of this compound Binding Affinity
The following tables summarize the quantitative data from site-directed mutagenesis studies, demonstrating the impact of specific mutations on the apparent affinity (EC50) of this compound for the CFTR protein. A lower EC50 value indicates a higher binding affinity.
Table 1: Effect of Mutations at Site I on the Apparent Affinity of this compound [5]
| CFTR Variant | Mutation | EC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type (WT) | - | 0.26 ± 0.04 | 1.0 |
| D924N | Asp924Asn | > 20 | > 77 |
| N1138L/G551D | Asn1138Leu | 0.08 ± 0.02 | 0.3 |
| N1138F/G551D | Asn1138Phe | 0.16 ± 0.05 | 0.6 |
| N1138Y/G551D | Asn1138Tyr | 0.40 ± 0.10 | 1.5 |
| S1141K/G551D | Ser1141Lys | 0.26 ± 0.02 | 1.0 |
| S1141R/G551D | Ser1141Arg | 0.51 ± 0.13 | 2.0 |
| S1141T/G551D | Ser1141Thr | 1.74 ± 0.31 | 6.7 |
Table 2: Effect of Mutations at Site IIN on the Apparent Affinity of this compound [6]
| CFTR Variant | Mutation | EC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type (WT) | - | 0.26 ± 0.04 | 1.0 |
| F229A | Phe229Ala | No significant change | ~1.0 |
| F236A | Phe236Ala | No significant change | ~1.0 |
| Y304A | Tyr304Ala | Decreased affinity | > 1.0 |
| F312A | Phe312Ala | Decreased affinity | > 1.0 |
| F931A | Phe931Ala | Decreased affinity | > 1.0 |
Comparative Analysis with Alternative CFTR Potentiators
The shared binding site of this compound and VX-770 provides a valuable point of comparison. While both compounds act as potentiators, they exhibit differences in their chemical structures and may have subtle variations in their interactions with the CFTR protein.[7]
Table 3: Comparison of this compound and VX-770 (Ivacaftor)
| Feature | This compound | VX-770 (Ivacaftor) |
| Chemical Class | Thienopyran-pyrazole carboxamide | Quinolone derivative |
| Primary Mechanism | CFTR Potentiator | CFTR Potentiator |
| Binding Site | Shared with VX-770 at the TMD interface | Shared with this compound at the TMD interface |
| Key Interacting Residues | D924, N1138, S1141, Y304, F312, F931[4][6] | Y304, S308, F312, F931[3] |
| Reported Efficacy | Higher efficacy than ivacaftor (B1684365) for some mutations[2] | FDA-approved potentiator |
Experimental Protocols
Site-Directed Mutagenesis and CFTR Expression
-
Mutagenesis: Point mutations in the human CFTR cDNA are generated using a site-directed mutagenesis kit according to the manufacturer's protocol. The introduction of the desired mutation is confirmed by DNA sequencing.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding the wild-type or mutant CFTR and a green fluorescent protein (GFP) marker using a suitable transfection reagent. Transfected cells are incubated for 24-48 hours to allow for protein expression.
Electrophysiological Recording (Inside-Out Patch-Clamp)
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution. The pipette solution contains (in mM): 140 NMDG-Cl, 5 MgCl₂, 2 CaCl₂, and 10 TES (pH 7.4).
-
Patch Excision: Transfected HEK293 cells expressing CFTR are identified by GFP fluorescence. A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane. The pipette is then pulled away from the cell to excise an inside-out membrane patch.
-
CFTR Activation and Potentiation: The excised patch is moved to a perfusion chamber containing a bath solution (in mM): 140 NMDG-Cl, 5 MgCl₂, 1.1 EGTA, and 10 TES (pH 7.4). The CFTR channels are activated by the addition of 1 mM MgATP and 75 nM protein kinase A (PKA) to the bath solution.
-
Data Acquisition: Macroscopic currents are recorded at a holding potential of -50 mV. After a stable baseline current is established, various concentrations of this compound are perfused into the chamber to determine the dose-response relationship. The current potentiation is measured as the fold increase over the baseline ATP-activated current.
-
Data Analysis: The dose-response data are fitted with the Hill equation to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Visualizing the Molecular Landscape
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of this compound action on the CFTR channel.
Caption: Experimental workflow for validating binding sites using site-directed mutagenesis.
Caption: Logical framework for validating the role of a specific amino acid residue in this compound binding.
References
- 1. rupress.org [rupress.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GLPG1837: A Comparative Analysis of Potency Across CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of GLPG1837, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, across various CFTR mutations. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Introduction to this compound
This compound (also known as ABBV-974) is a CFTR potentiator developed by Galapagos and AbbVie.[1] Like other potentiators, its primary mechanism of action is to increase the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[2][3] This action is particularly relevant for CFTR mutations where the protein is present at the cell membrane but exhibits defective gating (Class III mutations) or reduced ion flow (Class IV mutations).[2]
Comparative Potency of this compound
In vitro studies have demonstrated that this compound exhibits a higher potency and efficacy on several Class III and IV CFTR mutations when compared to the first-generation potentiator, Ivacaftor (VX-770).[2]
In Vitro Potency and Efficacy
The following tables summarize the in vitro potency (EC50) and efficacy of this compound in comparison to Ivacaftor across different CFTR mutations, as determined by the Yellow Fluorescent Protein (YFP) halide assay and Transepithelial Clamp Circuit (TECC) experiments.
Table 1: Potency (EC50) of this compound vs. Ivacaftor on Various CFTR Mutations
| CFTR Mutation | This compound EC50 (nM) | Ivacaftor (VX-770) EC50 (nM) | Assay Type |
| F508del (low temp corrected) | 3.5 ± 0.2 | 11.1 ± 3.6 | YFP Halide Assay |
| G551D | 339 | Not explicitly stated in direct comparison | YFP Halide Assay |
| G551D/F508del | 159 | Not explicitly stated in direct comparison | TECC |
Data sourced from multiple preclinical studies.[2][4]
Table 2: Efficacy of this compound Relative to Ivacaftor (VX-770)
| CFTR Mutation | This compound Efficacy (% of Ivacaftor) | Assay Type |
| G178R | 154% | YFP Halide Assay |
| S549N | 137% | YFP Halide Assay |
| G551D | 260% | YFP Halide Assay |
| R117H | 120% | YFP Halide Assay |
| G551D/F508del | 173% | TECC |
Efficacy is presented as the maximal activation achieved by this compound relative to the maximal activation by Ivacaftor.[2]
Clinical Trial Data
Clinical trials have also provided evidence of this compound's efficacy in patients with specific CFTR mutations.
Table 3: Clinical Trial Outcomes for this compound (SAPHIRA 1 Study)
| Outcome Measure | Baseline (Post-Ivacaftor Washout) | End of this compound Treatment |
| Mean Sweat Chloride (mmol/L) | 97.7 | 68.7 |
| ppFEV1 | 68.5% | 73.1% (returned to pre-washout levels) |
The SAPHIRA 1 study was an open-label, phase 2a study in adult CF patients with at least one G551D mutation.[5][6][7] These results were reported to be comparable to those of Kalydeco (ivacaftor).[6]
Signaling Pathways and Experimental Workflows
CFTR Channel Activation Pathway
The following diagram illustrates the general signaling pathway for the activation of the CFTR channel, which is the target of potentiators like this compound.
Caption: CFTR channel activation pathway and the role of this compound.
Experimental Workflow: YFP Halide Assay
This diagram outlines the workflow for the YFP halide assay, a common method for measuring CFTR activity in vitro.
Caption: Workflow for the YFP Halide Assay to assess CFTR function.
Experimental Workflow: Transepithelial Clamp Circuit (TECC)
The TECC assay measures ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.
Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.
Experimental Protocols
YFP Halide Assay Protocol
The Yellow Fluorescent Protein (YFP) halide assay is a cell-based fluorescence quenching method used to measure CFTR-mediated halide transport.[8][9][10]
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in 96- or 384-well black, clear-bottom plates.[2]
-
Cells are co-transfected with plasmids encoding the specific CFTR mutant of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[2][4]
-
The cells are incubated for 24-48 hours to allow for expression of the proteins. For temperature-sensitive mutants like F508del, a low-temperature incubation (e.g., 27°C) for the final 24 hours may be used to facilitate protein trafficking to the cell surface.[2]
-
-
Assay Procedure:
-
Cells are washed with a chloride-based buffer (e.g., PBS).
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Cells are then treated with a CFTR activator, typically forskolin, along with varying concentrations of the potentiator being tested (e.g., this compound).[2][4]
-
The chloride-based buffer is rapidly replaced with an iodide-based buffer.
-
The YFP fluorescence is monitored over time. The influx of iodide through open CFTR channels leads to a quenching (decrease) of the YFP fluorescence.[11][12]
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the halide permeability and thus CFTR activity.
-
Dose-response curves are generated by plotting the rate of quenching against the concentration of the potentiator.
-
From these curves, the EC50 (the concentration at which 50% of the maximal effect is observed) and the maximum efficacy can be determined.
-
Transepithelial Clamp Circuit (TECC) / Ussing Chamber Protocol
The TECC, often performed in an Ussing chamber, measures ion transport across a polarized epithelial cell monolayer. This assay provides a measure of net ion movement and is considered a gold standard for assessing CFTR function in a more physiologically relevant context.[13][14]
-
Cell Culture:
-
Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable filter supports (e.g., Transwells) at an air-liquid interface to promote differentiation into a polarized epithelium.[2]
-
-
Ussing Chamber Setup:
-
The permeable support with the confluent cell monolayer is mounted between the two halves of an Ussing chamber.
-
The apical and basolateral sides of the monolayer are bathed in separate physiological solutions.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.[11]
-
-
Measurement of CFTR Activity:
-
A baseline Isc is recorded.
-
To isolate CFTR-mediated chloride secretion, other ion channels may be inhibited (e.g., amiloride (B1667095) to block epithelial sodium channels).
-
CFTR is then activated by adding a cAMP agonist like forskolin to the apical solution.[2]
-
The potentiator (e.g., this compound) is added at various concentrations, and the change in Isc is recorded. An increase in the Isc corresponds to increased chloride secretion through CFTR.[2]
-
-
Data Analysis:
-
The change in Isc (ΔIsc) induced by the potentiator is calculated.
-
Dose-response curves are constructed to determine the EC50 and maximal efficacy of the compound.
-
Conclusion
The available in vitro and clinical data suggest that this compound is a potent CFTR potentiator with enhanced efficacy on several Class III and IV mutations compared to Ivacaftor. Its ability to restore CFTR function to levels comparable to the standard of care in clinical trials for the G551D mutation underscores its potential as a therapeutic agent for cystic fibrosis. The experimental protocols described provide standardized methods for the continued evaluation and comparison of novel CFTR modulators.
References
- 1. rupress.org [rupress.org]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cff.org [cff.org]
- 14. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
A Head-to-Head Comparison of GLPG1837 and Other CFTR Potentiators for Cystic Fibrosis Research
This guide provides a detailed, data-driven comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator GLPG1837 against other key potentiators, primarily ivacaftor (B1684365) (VX-770). It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy, potency, and mechanisms of these compounds.
Introduction to CFTR Potentiators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. CFTR mutations are categorized into different classes based on the defect they cause. Class III and IV mutations result in CFTR proteins that are present at the cell surface but have defective channel gating (Class III) or conductance (Class IV).
CFTR potentiators are a class of drugs that bind to the CFTR protein and increase the probability of the channel being in an open state, thereby augmenting ion flow. The first approved potentiator, ivacaftor (VX-770), marked a significant milestone in CF therapy. This guide focuses on this compound (also known as ABBV-974), a novel potentiator, and compares its performance with established and developmental alternatives based on available clinical and preclinical data.
Mechanism of Action: A Shared Binding Site
Both this compound and ivacaftor (VX-770) are allosteric modulators that function by binding directly to the CFTR protein.[1][2] They act independently of the ATP hydrolysis cycle that normally governs channel gating.[1] Studies, including cryo-electron microscopy, have revealed that despite their distinct chemical structures, this compound and ivacaftor bind to the exact same "hotspot" within the transmembrane domain of the CFTR protein.[3] This site acts as a flexible hinge; by binding to it, the potentiators stabilize the channel's open conformation, thus prolonging ion transport.[3] This shared binding site implies a competitive mechanism of action.[1]
Figure 1: Mechanism of CFTR Potentiation.
Clinical Efficacy: this compound vs. Ivacaftor
The most direct head-to-head clinical data comes from the SAPHIRA 1 Phase 2a study, which evaluated this compound in CF patients with the G551D mutation, most of whom were previously treated with ivacaftor.[4][5][6] The study involved a one-week washout period of ivacaftor before initiating this compound treatment.
Data Summary: SAPHIRA 1 Trial
| Parameter | Screening (On Ivacaftor) | Baseline (Post-Washout) | End of this compound Treatment | Outcome with this compound |
| Mean Sweat Chloride (mmol/L) | 42.5 | 98.5 | 68.8 | Significant reduction from baseline |
| Mean ppFEV1 (%) | 73.3 | 68.5 | 73.1 | Reversal of washout-induced decline |
Data sourced from the SAPHIRA 1 study publications.[5][6]
The results demonstrate that this compound treatment led to a significant, dose-dependent decrease in sweat chloride concentration, a key biomarker of CFTR function.[4] Furthermore, it reversed the decline in lung function (percent predicted forced expiratory volume in 1 second, ppFEV1) that occurred during the ivacaftor washout period, restoring it to the levels observed during prior ivacaftor treatment.[4][5][6] This suggests a comparable clinical efficacy to ivacaftor in this patient population.
In Vitro Potency and Efficacy Comparison
Preclinical studies using various in vitro models provide a more granular comparison of the potency (EC₅₀) and maximal efficacy of different potentiators across various CFTR mutations.
Data Summary: In Vitro Potentiator Performance
| CFTR Mutation | Potentiator | Assay | Potency (EC₅₀) | Efficacy vs. VX-770 |
| G551D | This compound | YFP Halide | 339 nM | ~260% |
| VX-770 | YFP Halide | - | 100% (Reference) | |
| This compound | TECC | 159 nM | 173% | |
| VX-770 | TECC | - | 100% (Reference) | |
| F508del | This compound | Patch Clamp | - | Comparable Po Increase |
| VX-770 | Patch Clamp | - | Comparable Po Increase | |
| GLPG2451 | Patch Clamp | - | Comparable Po Increase | |
| G178R | This compound | YFP Halide | - | 154% |
| VX-770 | YFP Halide | - | 100% (Reference) | |
| S549N | This compound | YFP Halide | - | 137% |
| VX-770 | YFP Halide | - | 100% (Reference) | |
| R117H | This compound | YFP Halide | - | 120% |
| VX-770 | YFP Halide | - | 100% (Reference) |
Data compiled from multiple in vitro studies.[7][8]
In vitro data consistently suggest that this compound exhibits higher maximal efficacy than ivacaftor (VX-770) for several Class III mutations, including G551D.[8] For the G551D mutation, this compound induced a significantly greater increase in CFTR current compared to the maximal effect of VX-770.[1][8] Another potentiator, GLPG2451, showed potency comparable to VX-770 on most gating mutants.[8]
Other CFTR Potentiators of Note
-
Deutivacaftor (VX-561): This is a deuterated form of ivacaftor. Replacing hydrogen atoms with deuterium (B1214612) can slow the rate of drug metabolism, potentially leading to a longer half-life and more stable plasma concentrations.[9][10] This modification was designed to allow for once-daily dosing compared to ivacaftor's twice-daily regimen.[9][11] VX-561 is now primarily being developed as a component of triple-combination therapies.[11]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating comparative data.
A. SAPHIRA 1 Clinical Trial Protocol (Summarized)
-
Study Design: Open-label, single-arm, multicenter Phase 2a study (NCT02707562).[4][5]
-
Patient Population: 26 adult CF patients with at least one G551D mutation, with 25 having been previously treated with ivacaftor.[4][5]
-
Procedure:
-
Screening: Patients on ivacaftor were assessed for baseline sweat chloride and ppFEV1.
-
Washout: A mandatory 7-day washout period where ivacaftor was withheld.[4][5]
-
Treatment: Patients received three sequential, escalating doses of this compound twice daily: 125 mg for 7 days, 250 mg for 7 days, and 500 mg for 14 days.[4]
-
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Change from baseline in sweat chloride concentration and ppFEV1.[4][5]
B. Single-Channel Patch-Clamp Electrophysiology
This technique measures the activity of individual CFTR channels to determine open probability (Po) and channel kinetics.
Figure 2: Workflow for Patch-Clamp Analysis.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently transfected to express the desired CFTR mutant.[8]
-
Patch Excision: A glass micropipette is sealed against the cell membrane. The patch of membrane under the pipette tip is then excised into an "inside-out" configuration, exposing the intracellular face of the CFTR channel to the bath solution.[8]
-
Channel Activation: The excised patch is perfused with a solution containing Protein Kinase A (PKA) and MgATP to phosphorylate and activate the CFTR channels.[8]
-
Data Recording: Baseline channel currents are recorded. Subsequently, the potentiator compound (e.g., this compound, VX-770) is added to the bath solution at various concentrations, and the resulting channel activity is recorded.[1]
-
Analysis: Recordings are analyzed to determine single-channel conductance, open probability (Po), and mean open and closed times, providing a direct measure of the potentiator's effect on channel gating.[8]
C. YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay used for higher-throughput screening of CFTR modulator activity.
-
Cell Lines: HEK293 or CF bronchial epithelial (CFBE41o-) cells are engineered to co-express a CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP).[7]
-
Principle: The fluorescence of this specific YFP variant is quenched by halide ions (like iodide). Increased CFTR channel activity leads to a faster influx of iodide when added to the extracellular medium, resulting in a more rapid quenching of the YFP signal.
-
Procedure:
-
Cells are plated in 96-well plates.
-
Cells are incubated with a potentiator compound at various concentrations.
-
CFTR channels are activated using a stimulant like forskolin.
-
An iodide-containing solution is injected, and the rate of fluorescence quenching is measured over time using a plate reader.
-
-
Analysis: The rate of quenching is proportional to CFTR channel activity. Dose-response curves are generated to calculate the EC₅₀ and maximal efficacy for each compound.[8]
Conclusion
The available evidence indicates that this compound is a potent and effective CFTR potentiator with a mechanism of action that is highly similar to ivacaftor (VX-770), involving a shared binding site on the CFTR protein. Clinical data from the SAPHIRA 1 trial suggest that this compound has a comparable efficacy to ivacaftor in patients with the G551D mutation.[4][5] However, preclinical in vitro studies point to a potentially higher maximal efficacy for this compound across several gating mutations, which may be of interest for future therapeutic development, particularly in the context of combination therapies.[8] The development of additional potentiators like GLPG2451 and deuterated ivacaftor (VX-561) further underscores the ongoing effort to optimize CFTR modulator therapy for all individuals with CF.
References
- 1. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. The revolution of personalized pharmacotherapies for cystic fibrosis: what does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deutivacaftor (VX-561) | CFF Clinical Trials Tool [apps.cff.org]
Confirming GLPG1837 Activity in Primary Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator GLPG1837 with the established therapy, Ivacaftor. The focus is on the activity of these compounds in primary patient-derived cells, which are considered a crucial preclinical model for predicting clinical response. This document summarizes key experimental data, details the methodologies used for assessment, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is an investigational CFTR potentiator developed to treat cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1][2] The CFTR protein is an ion channel responsible for chloride transport across epithelial cell membranes.[1] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the buildup of thick mucus in various organs.[1] this compound, like other potentiators, works by increasing the channel-open probability of the CFTR protein at the cell surface, thereby restoring chloride flow.[3][4] It is particularly effective for CF-causing mutations that result in defective channel gating (Class III) or conductance (Class IV).[1]
Mechanism of Action: A Shared Pathway
This compound is a direct modulator of the CFTR protein. Its mechanism of action involves binding to the CFTR channel to enhance its gating function.[1][5] This leads to a prolonged open state of the channel, facilitating increased chloride ion transport.[1] Research suggests that this compound and Ivacaftor (VX-770) share a common binding site and a similar mechanism of action, acting as allosteric modulators.[6] Their binding is state-dependent, with a higher affinity for the open conformation of the CFTR channel.[6]
Comparative Efficacy in Primary Patient-Derived Cells
Primary patient-derived cells are a cornerstone for in vitro evaluation of CFTR modulators as they closely mimic the patient's specific genetic and cellular context.[4][7] The two primary models used are human bronchial epithelial (HBE) cells grown at an air-liquid interface and intestinal organoids.
Human Bronchial Epithelial (HBE) Cells
HBE cells are considered the gold standard for preclinical assessment of CFTR modulators.[7] They can be cultured to form a polarized epithelium, allowing for the measurement of ion transport using an Ussing chamber.
Table 1: Comparison of this compound and Ivacaftor in G551D/F508del HBE Cells
| Compound | EC50 (nM) | Efficacy (% of Ivacaftor) |
| This compound | 181 | ~200% |
| Ivacaftor | - | 100% |
Data sourced from a trans-epithelial clamp circuit (TECC) experiment.[8]
The data indicate that in primary HBE cells harboring the G551D mutation, this compound is not only more potent but also demonstrates a significantly higher maximal efficacy in restoring chloride channel function compared to Ivacaftor.[8]
Intestinal Organoids
Intestinal organoids are a three-dimensional culture system derived from patient biopsies that recapitulate the in vivo intestinal epithelium.[5][9] Their response to CFTR modulators can be quantified using a forskolin-induced swelling (FIS) assay, where functional CFTR-mediated chloride and fluid secretion leads to an increase in organoid size.[5][9][10]
While specific comparative data for this compound and Ivacaftor in intestinal organoids is not detailed in the provided context, the FIS assay is a well-established method for assessing the efficacy of CFTR potentiators.[5][6][9][10] The degree of swelling directly correlates with the extent of CFTR function restoration.[5]
Experimental Protocols
Ussing Chamber Assay for HBE Cells
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[11][12]
Methodology:
-
Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.[7][11]
-
Ussing Chamber Setup: The cell culture inserts are mounted in an Ussing chamber, separating two hemi-chambers containing physiological buffer.[11]
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.[11]
-
Assay Steps:
-
ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.[13][14]
-
CFTR Activation: Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate CFTR.[13]
-
Potentiator Addition: The CFTR potentiator (this compound or Ivacaftor) is added to assess its effect on the forskolin-stimulated Isc.[13][14]
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.[11][13][14]
-
Forskolin-Induced Swelling (FIS) Assay for Intestinal Organoids
The FIS assay is a robust method to quantify CFTR function in a 3D cell culture model.[5][9][10]
Methodology:
-
Organoid Culture: Intestinal organoids are generated from patient-derived biopsies and cultured in a basement membrane matrix.[9]
-
Plating: Organoids are seeded in 96-well plates.[9] For corrector testing, the corrector compound is typically added 18-24 hours prior to the assay.[6]
-
Staining and Imaging: A live-cell dye is added to visualize the organoids, and baseline images are acquired using a confocal microscope.[9]
-
CFTR Activation and Potentiation: Forskolin and the potentiator (this compound or Ivacaftor) are added to stimulate CFTR-mediated fluid secretion into the organoid lumen.[5][6][13]
-
Time-Lapse Microscopy: The swelling of the organoids is monitored over time through live-cell imaging.[10]
-
Quantification: The change in the cross-sectional area of the organoids is measured, and the area under the curve (AUC) is calculated as a measure of CFTR activity.[10]
Conclusion
The available data from primary patient-derived cell models, particularly HBE cells, suggest that this compound is a potent CFTR potentiator with the potential for greater efficacy than Ivacaftor for certain CFTR mutations. The use of patient-derived cells in standardized assays like the Ussing chamber and forskolin-induced swelling assays provides a robust platform for the preclinical evaluation and comparison of novel CFTR modulators. These in vitro systems are invaluable tools for advancing personalized medicine in cystic fibrosis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (this compound), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Comparing the Effectiveness between Ivacaftor and GLPG 1837" by Saimi Vanessa Reyes, Jordan Nichole Carreras et al. [nsuworks.nova.edu]
- 4. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. huborganoids.nl [huborganoids.nl]
- 11. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 12. cff.org [cff.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Synergistic Potential of GLPG1837 and GLPG2222 in Cystic Fibrosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator GLPG1837 in combination with the CFTR corrector GLPG2222. The development of CFTR modulators has revolutionized the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This document synthesizes preclinical data to evaluate the therapeutic potential of combining these two distinct mechanisms of action to restore CFTR function, particularly in patients with the common F508del mutation.
Understanding the Mechanisms: Potentiators and Correctors
Cystic fibrosis is characterized by the production of thick, sticky mucus due to defective chloride and bicarbonate transport across epithelial cell membranes. This is a direct consequence of a dysfunctional CFTR protein. CFTR modulators are a class of drugs that target the underlying protein defect.
This compound: The Potentiator
This compound is a CFTR potentiator. In many CF-causing mutations, the CFTR protein reaches the cell surface but is unable to open and close effectively, a "gating" defect. Potentiators act like a key to unlock the CFTR channel, increasing the probability that the channel will be open and allowing for the passage of chloride ions. This compound has been shown to be effective for Class III and IV CFTR mutations, which are characterized by gating and conductance defects, respectively[1].
GLPG2222: The Corrector
The most common CF mutation, F508del, is a Class II mutation that causes the CFTR protein to misfold. This misfolded protein is recognized as defective by the cell's quality control system and is prematurely degraded, preventing it from reaching the cell membrane. GLPG2222 (also known as ABBV-2222) is a CFTR corrector. It is designed to bind to the misfolded F508del-CFTR protein, assisting in its proper folding and trafficking to the cell surface[2][3].
The Rationale for Combination Therapy
For patients with the F508del mutation, a corrector alone can increase the number of CFTR channels at the cell surface, but these channels may still have impaired gating. Conversely, a potentiator alone is ineffective if there are no channels at the cell membrane to act upon. Therefore, a combination of a corrector to increase the quantity of CFTR at the cell surface and a potentiator to enhance the function of those channels is a logical and promising therapeutic strategy. Preclinical studies have focused on a triple combination therapy that includes this compound, GLPG2222, and a second-generation corrector, GLPG2665, to achieve maximal restoration of CFTR function[4][5].
Preclinical Efficacy Data
In vitro studies using human bronchial epithelial (HBE) cells from CF patients with the homozygous F508del mutation have demonstrated the synergistic effect of combining a potentiator and correctors. The following table summarizes the key findings from these preclinical investigations, which typically involved a triple combination therapy built upon the this compound and GLPG2222 backbone.
| Treatment | Cell Type | Assay | Endpoint | Result | Reference |
| This compound + GLPG2222 + GLPG2665 | F508del/F508del HBE cells | Transepithelial Clamp Circuit (TECC) | Chloride Transport | Up to 6-fold greater than Orkambi® (lumacaftor/ivacaftor) | [4][5] |
| This compound + GLPG2222 + GLPG2665 | F508del/F508del HBE cells | In vitro assays | CFTR Function Restoration | Restoration to healthy activity levels | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approach to evaluating these compounds, the following diagrams are provided.
Mechanism of CFTR correctors and potentiators.
References
- 1. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. glpg.com [glpg.com]
- 5. Galapagos Advances Triple Combination Therapy in Cystic Fibrosis | Technology Networks [technologynetworks.com]
Revolutionizing CFTR Modulation: A Comparative Analysis of GLPG1837's Synergistic Effects
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective therapies for cystic fibrosis (CF), the scientific community has witnessed a paradigm shift with the advent of CFTR modulators. Among these, the potentiator GLPG1837 has emerged as a significant candidate, particularly for its promising synergistic effects when combined with other modulators. This guide provides a comprehensive comparison of this compound's performance, both as a standalone agent and in combination, supported by experimental data to empower researchers, scientists, and drug development professionals in their quest for a cure for CF.
The core strategy in treating CF caused by the F508del mutation, the most common genetic variant, involves a multi-pronged approach: correcting the misfolded protein's trafficking to the cell surface and potentiating the function of the channels that do reach the membrane. This compound, a potent CFTR potentiator, has demonstrated significant efficacy in enhancing the channel's open probability. However, its true potential is unlocked when used in concert with CFTR correctors.
Quantitative Analysis of Synergistic Efficacy
In vitro studies have consistently demonstrated that triple-combination therapies incorporating this compound with novel correctors lead to a substantial increase in chloride transport, a key measure of CFTR function. Notably, the combination of this compound with the correctors GLPG2222 and GLPG2665 has been reported to restore chloride transport in human bronchial epithelial (HBE) cells from patients with the F508del mutation to levels up to six-fold greater than that observed with Orkambi® (lumacaftor/ivacaftor)[1].
Further investigations into the synergy of this compound with other correctors have yielded impressive results. The addition of the Type 2 corrector, GLPG2737, to a combination of this compound and a Type 1 corrector (GLPG2222), resulted in an eight-fold increase in F508del CFTR activity[2]. The following tables summarize key quantitative data from preclinical studies, offering a clear comparison of this compound's performance with other modulators.
| Compound/Combination | Assay | Cell Type | CFTR Mutation | EC50 / pEC50 | Efficacy (% of VX770 or other control) | Reference |
| This compound | TECC | G551D/F508del HBE | G551D | EC50: 159 nM | 173% of VX770 | [3] |
| This compound | YFP Halide Assay | HEK293 | G551D | - | 260% of VX770 | [3] |
| This compound | YFP Halide Assay | HEK293 | G178R | - | 154% of VX770 | [3] |
| This compound | YFP Halide Assay | HEK293 | S549N | - | 137% of VX770 | [3] |
| This compound | YFP Halide Assay | HEK293 | R117H | - | 120% of VX770 | [3] |
| Ivacaftor (VX-770) | TECC | G551D/F508del HBE | G551D | - | 100% | [3] |
| Triple Combination | Assay | Cell Type | CFTR Mutation | Potentiator Potency (pEC50 of this compound) | Reference |
| This compound + GLPG2222 (0.15 µM) + GLPG2737 (1 µM) | TECC | F508del/F508del HBE | F508del | 7.66 | [4] |
| This compound + GLPG2222 (0.15 µM) | TECC | F508del/F508del HBE | F508del | 6.92 | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.
Transepithelial Chloride Conductance (TECC) Assay
The TECC assay is a functional measurement of CFTR-mediated chloride transport across a polarized epithelial cell monolayer.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del or other specified mutations) are cultured on permeable supports at an air-liquid interface (ALI) for at least 21 days to allow for differentiation into a polarized epithelium.
-
Corrector Incubation: Cells are incubated with corrector compounds (e.g., GLPG2222, GLPG2737) for 24 hours to rescue the trafficking of F508del-CFTR to the cell surface.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral compartments. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Assay Procedure:
-
Initially, the basolateral membrane is permeabilized to chloride by the addition of a basolateral-to-apical chloride gradient.
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is then added to activate CFTR through cAMP-dependent phosphorylation.
-
The potentiator (e.g., this compound) is added to the apical chamber to assess its effect on CFTR channel gating.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) following the addition of the potentiator is calculated as a measure of CFTR activity. Dose-response curves are generated to determine EC50 values.
YFP-Halide Influx Assay
This cell-based fluorescence assay is a high-throughput method for screening CFTR modulators.
-
Cell Line: A stable cell line (e.g., HEK293 or CFBE41o-) is used, which co-expresses the CFTR mutation of interest and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates.
-
Compound Incubation: For corrector testing, cells are incubated with the compounds for 24 hours at 37°C. For potentiator testing, the compounds are added shortly before the assay.
-
Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A halide solution (typically containing iodide) is injected into each well.
-
CFTR is activated with a cAMP agonist (e.g., forskolin).
-
The influx of iodide through activated CFTR channels quenches the YFP fluorescence.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx and is used to quantify CFTR activity.
Patch Clamp Electrophysiology
This technique provides a direct measurement of the activity of individual CFTR channels.
-
Cell Preparation: Cells expressing the CFTR mutation of interest are used.
-
Patch Formation: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane that ideally contains a single CFTR channel (single-channel recording) or a small population of channels (macroscopic recording).
-
Excised Patch Configuration: The patch of membrane is excised from the cell (inside-out configuration) to allow for the controlled application of ATP and PKA to the intracellular side of the channel.
-
Data Recording: The current flowing through the CFTR channel(s) is recorded at a constant membrane potential. The opening and closing of the channel (gating) are observed as discrete changes in the current.
-
Data Analysis: The open probability (Po) of the channel, which is the fraction of time the channel is in the open state, is calculated. The effect of potentiators on Po is a direct measure of their efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Synergistic action of correctors and potentiators on F508del-CFTR.
Caption: Workflow of the Transepithelial Chloride Conductance (TECC) assay.
The presented data underscores the significant potential of this compound, particularly as a component of triple-combination therapies. The synergistic effects observed in preclinical models provide a strong rationale for the continued investigation of these combinations in clinical settings. This guide serves as a valuable resource for the scientific community, offering a clear and concise overview of the comparative efficacy of this compound and the experimental frameworks used to assess its function. The collective efforts in this field bring us closer to the development of highly effective, personalized medicines for individuals with cystic fibrosis.
References
- 1. glpg.com [glpg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GLPG1837 and Other CFTR Modulators on FEV1 in Cystic Fibrosis Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy of GLPG1837, an investigational CFTR potentiator, with established CFTR modulators, focusing on the key respiratory endpoint of Forced Expiratory Volume in one second (FEV1). The data presented is compiled from publicly available clinical trial results to offer an objective overview for researchers and professionals in the field of cystic fibrosis drug development.
Quantitative Comparison of FEV1 Changes
The following table summarizes the key FEV1 outcomes from clinical trials of this compound and its principal comparators.
| Drug/Regimen | Clinical Trial | Patient Population (CFTR Mutation) | Key FEV1 Outcome | Citation(s) |
| This compound | SAPHIRA 1 | G551D | Following a one-week washout of ivacaftor (B1684365) that resulted in a 5.4% mean decrease in absolute percent predicted FEV1 (ppFEV1), treatment with this compound returned ppFEV1 levels to pre-washout levels. At screening, the mean ppFEV1 was 74%. After washout, it declined to 68.5% and returned to 73.1% at the end of treatment. | [1][2][3][4] |
| This compound | SAPHIRA 2 | S1251N | Lung function was regained and stable after this compound treatment. | |
| Ivacaftor (VX-770) | STRIVE | G551D | Mean absolute improvement in ppFEV1 of 10.6 percentage points compared to placebo at 24 weeks. This improvement was sustained through 48 weeks with a 10.5 percentage point difference. | [5][6] |
| Lumacaftor (B1684366)/Ivacaftor | TRAFFIC & TRANSPORT (Pooled) | Homozygous F508del | The difference in the mean absolute change in ppFEV1 from baseline to week 24 between the combined treatment groups and the placebo group was 2.6 to 4.0 percentage points. | [7] |
| Tezacaftor/Ivacaftor | EVOLVE | Homozygous F508del | Mean absolute improvement in ppFEV1 of 4.0 percentage points from baseline compared to placebo at 24 weeks. | |
| Tezacaftor/Ivacaftor | EXPAND | One F508del mutation and one residual function mutation | Mean absolute improvement in ppFEV1 of 6.8 percentage points compared to placebo at the average of week 4 and week 8 measurements. |
Experimental Protocols
SAPHIRA 1 Trial (this compound)
-
Study Design: An open-label, single-arm, phase 2a study.[1]
-
Patient Population: 26 adult patients (≥18 years) with cystic fibrosis and at least one G551D mutation. 25 of these patients were previously on a stable regimen of ivacaftor.[1][2]
-
Treatment Protocol:
-
A one-week washout period where patients discontinued (B1498344) ivacaftor treatment.[1]
-
Patients then received three sequential, escalating doses of this compound orally twice daily:
-
-
Primary Outcome: Safety and tolerability.[3]
-
Secondary Outcomes: Changes in sweat chloride concentration and spirometry outcomes (including FEV1).[1]
STRIVE Trial (Ivacaftor)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 3 study.[8]
-
Patient Population: 161 patients aged 12 years and older with cystic fibrosis and at least one G551D mutation. Patients were required to have a percent predicted FEV1 (ppFEV1) between 40% and 90% at screening.[6]
-
Treatment Protocol: Patients were randomized in a 1:1 ratio to receive either:
-
Primary Endpoint: The mean absolute change from baseline in ppFEV1 through 24 weeks.[6]
Signaling Pathways and Experimental Workflows
Mechanism of Action of CFTR Potentiators
Cystic Fibrosis is caused by mutations in the CFTR gene, which leads to a dysfunctional CFTR protein. This protein is an ion channel responsible for transporting chloride ions across the cell membrane. In certain mutations, such as the G551D gating mutation, the CFTR protein reaches the cell surface but does not open properly, leading to a buildup of thick mucus in the lungs and other organs.[9]
This compound and ivacaftor are CFTR potentiators. They work by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel will open, thereby restoring the flow of chloride ions.[2][4][5] This helps to hydrate (B1144303) the cell surface and thin the mucus, leading to improved lung function.
Caption: CFTR Potentiator Mechanism of Action.
Clinical Trial Workflow for FEV1 Assessment
The following diagram illustrates a typical workflow for a clinical trial assessing the effect of a CFTR modulator on FEV1, drawing on the protocols of the SAPHIRA and STRIVE trials.
Caption: FEV1 Clinical Trial Workflow.
References
- 1. trikaftahcp.com [trikaftahcp.com]
- 2. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 6. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
A Comparative Analysis of GLPG1837 and VX-770 Binding Kinetics to the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding kinetics of two prominent CFTR potentiators, GLPG1837 and VX-770 (ivacaftor). The information presented is curated from publicly available scientific literature and is intended to assist researchers in understanding the molecular interactions of these compounds with their target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Executive Summary
Both this compound and VX-770 are direct-acting potentiators of the CFTR protein, meaning they bind to the channel to increase its open probability and thereby enhance chloride ion flux. Structural and functional studies suggest that these two molecules, despite their chemical differences, share a common or overlapping binding site within the transmembrane domains of the CFTR protein.[1][2][3][4] While extensive quantitative binding data is available for VX-770, direct measurement of the binding kinetics for this compound is less prevalent in the literature. However, competitive binding assays provide a strong indication of its affinity relative to VX-770.
Quantitative Binding Kinetics
| Parameter | This compound | VX-770 (Ivacaftor) | Method |
| Dissociation Constant (Kd) | Not directly measured | 6.6 ± 1.2 nM | Competitive Binding Assay |
| Inhibition Constant (Ki) | 0.30 ± 0.08 µM | Not Applicable | Competitive Binding Assay (displacing VX-770) |
| Apparent Association Time (τon) | Data not available | 6.7 ± 1.2 s | Current Relaxation Analysis |
| Apparent Dissociation Time (τoff) | Data not available | 361 ± 39 s | Current Relaxation Analysis |
Note: The Ki value for this compound suggests a lower affinity compared to the Kd of VX-770. However, it's crucial to consider that Ki is an indirect measure and can be influenced by the experimental conditions of the competition assay.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the comparison of this compound and VX-770 binding kinetics.
Current Relaxation Analysis (for VX-770)
This electrophysiological technique is used to determine the apparent on- and off-rates of a drug's interaction with an ion channel.
-
Cell Preparation: Cells expressing the target CFTR channel (e.g., HEK293 or CHO cells) are cultured on coverslips.
-
Patch-Clamp Recording: Whole-cell or excised inside-out patch-clamp recordings are performed. The cell membrane is voltage-clamped to a specific holding potential.
-
Channel Activation: The CFTR channels are activated by perfusion with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).
-
Drug Application: Once a stable baseline current is established, a solution containing the potentiator (e.g., VX-770) is rapidly perfused onto the patch. The increase in current reflects the binding of the potentiator and the potentiation of channel activity.
-
Drug Washout: After the current reaches a new steady state, the potentiator-containing solution is rapidly replaced with a drug-free solution. The decay in current represents the dissociation of the potentiator from the channel.
-
Data Analysis: The time course of the current increase upon drug application (association) and the current decrease upon washout (dissociation) are fitted with exponential functions to determine the apparent time constants (τon and τoff).
Competitive Binding Assay
This biochemical assay is used to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a labeled ligand (e.g., a radiolabeled or fluorescently tagged version of VX-770) from its target protein.
-
Membrane Preparation: Membranes from cells overexpressing CFTR are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity labeled ligand (the "probe," e.g., radiolabeled VX-770) and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation: The membrane-bound ligand is separated from the unbound ligand, typically by rapid filtration through a filter that retains the membranes.
-
Quantification: The amount of labeled ligand bound to the membranes is quantified (e.g., by scintillation counting for a radiolabeled probe).
-
Data Analysis: The data are plotted as the percentage of specific binding of the labeled ligand versus the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
Visualizations
CFTR Potentiation Signaling Pathway
The binding of potentiators like this compound and VX-770 to the CFTR protein leads to a conformational change that increases the probability of the channel being in an open state, thus facilitating the flow of chloride ions down their electrochemical gradient.
Caption: CFTR channel potentiation by this compound or VX-770.
Experimental Workflow for Binding Kinetics Analysis
The determination of binding kinetics for CFTR modulators typically involves a combination of electrophysiological and biochemical assays.
Caption: Workflow for analyzing CFTR modulator binding kinetics.
References
Independent Verification of GLPG1837's Potentiation of G551D-CFTR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator GLPG1837 and its primary alternative, ivacaftor (B1684365) (VX-770), in the context of the G551D-CFTR mutation. The information presented is collated from independent research studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Comparison of Potentiator Efficacy and Potency
The following tables summarize the key quantitative data from various studies comparing the effects of this compound and ivacaftor on G551D-CFTR function.
Table 1: In Vitro Potentiation of G551D-CFTR
| Compound | Assay Type | Cell Type | Metric | Value | Source |
| This compound | Macroscopic Current Recording | - | Fold Increase in Current | ~20-fold (at 3 µM) | [1] |
| Max Fold Increase | 35.62 ± 5.42-fold (at 20 µM) | [1] | |||
| YFP Halide Assay | HEK293 | Efficacy vs. VX-770 | 260% | [2] | |
| TECC | G551D/F508del HBE | EC50 | 159 nM | [2][3] | |
| TECC | G551D/F508del HBE | Efficacy vs. VX-770 | 173% | [2][3] | |
| YFP Halide Assay | HEK293 | EC50 | 339 nM | [4] | |
| Ivacaftor (VX-770) | Macroscopic Current Recording | - | Fold Increase in Po | ~6-fold to ~10-fold | [1] |
| Macroscopic Current Recording | G551D-CFTR | Fold Increase in Current | 12.8 ± 1.9-fold | [5] | |
| Short-Circuit Current (Isc) | - | EC50 | ~40 nM | [6] |
Table 2: Clinical Trial Data for G551D-CFTR Patients
| Compound | Study | Primary Outcome | Result | Source |
| This compound | SAPHIRA 1 (Phase 2) | Change in Sweat Chloride | Dose-dependent decrease; from 98 mmol/L to 66 mmol/L at 500 mg | [7] |
| SAPHIRA 1 (Phase 2) | Change in ppFEV1 | Returned to pre-washout levels | [7][8] | |
| Ivacaftor (VX-770) | Phase 3 | Change in ppFEV1 | 10.6 percentage point improvement vs. placebo at week 24 | [9] |
| Phase 3 | Change in Sweat Chloride | -48.1 mmol/L difference vs. placebo at week 48 | [9] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Macroscopic Current Recording (Patch-Clamp)
This technique is used to measure the flow of ions through the CFTR channels in the cell membrane.
-
Cell Preparation: Cells expressing G551D-CFTR are cultured on coverslips.
-
Recording: An excised inside-out patch configuration is established. The membrane patch is perfused with a solution containing ATP to activate the CFTR channels.
-
Data Acquisition: The electrical current passing through the channels is recorded using an amplifier.
-
Drug Application: this compound or ivacaftor is added to the perfusion solution at various concentrations to determine the dose-dependent effect on channel activity. The fold-increase in current is calculated relative to the baseline current in the presence of ATP alone.[1]
-
Control: A baseline recording with only the vehicle (e.g., DMSO) is performed to control for any effects of the solvent.
YFP-Halide Assay
This is a cell-based fluorescence assay to measure CFTR channel activity.
-
Cell Seeding: HEK293 cells co-transfected with G551D-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96-well plates.[4]
-
Channel Activation: Cells are treated with a cAMP agonist, such as forskolin, to activate the CFTR channels.[2][4]
-
Potentiator Treatment: The cells are incubated with varying concentrations of this compound or ivacaftor.
-
Fluorescence Measurement: A plate reader is used to measure the initial YFP fluorescence. A solution containing iodide is then added, which quenches the YFP fluorescence as it enters the cell through open CFTR channels.
-
Data Analysis: The rate of fluorescence quench is proportional to the CFTR channel activity. EC50 and maximal efficacy values are determined from the dose-response curves.
Transepithelial Chloride Conductance (TECC)
This assay measures ion transport across a layer of epithelial cells.
-
Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients with the G551D/F508del mutations are cultured on permeable supports to form a polarized monolayer.[2][3]
-
Ussing Chamber Setup: The cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects chloride secretion, is measured.
-
Experimental Procedure: CFTR is activated with forskolin. The potentiator (this compound or ivacaftor) is then added to the apical side, and the change in Isc is recorded.[6]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of G551D-CFTR potentiation by this compound and Ivacaftor.
Studies suggest that both this compound and ivacaftor directly bind to the CFTR protein to potentiate its function.[1][10] Their actions are independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of the CFTR channel.[10] Evidence also suggests that this compound and ivacaftor likely compete for the same or an overlapping binding site on the CFTR protein.[1][10]
Caption: General experimental workflow for evaluating CFTR potentiators.
References
- 1. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Mutation-specific dual potentiators maximize rescue of CFTR gating mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. A CFTR Potentiator in Patients with Cystic Fibrosis and the G551D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GLPG1837 Activity in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GLPG1837, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, across various in vitro and in vivo assay formats. The information herein is supported by experimental data from published studies to aid researchers in selecting appropriate assays for the evaluation of CFTR modulators.
Introduction to this compound
This compound (also known as ABBV-974) is a potent and reversible CFTR potentiator designed to treat cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1][2] The CFTR protein is an ion channel responsible for the transport of chloride ions across epithelial cell membranes.[2][3] Mutations in this protein lead to the production of thick, sticky mucus, primarily affecting the lungs and digestive system.[2] this compound acts by increasing the probability of the CFTR channel being open, thereby enhancing chloride transport in individuals with specific CFTR mutations, such as the G551D gating mutation (a Class III mutation).[2][4] It has been shown to have a higher efficacy than the first-generation potentiator, ivacaftor (B1684365) (VX-770), for certain mutations.[4] Mechanistic studies suggest that this compound and ivacaftor share a common binding site and mechanism of action, acting as allosteric modulators of the CFTR protein.[4][5]
Quantitative Comparison of this compound Activity Across Different Assays
The activity of this compound has been quantified in various assay systems, ranging from cell-based fluorescence assays to electrophysiological recordings and clinical measurements. This section summarizes the key quantitative data for easy comparison.
| Assay Format | CFTR Mutant | Key Parameter | This compound Value | Ivacaftor (VX-770) Value | Reference |
| YFP Halide Assay | F508del | EC50 | 3 nM | - | [1] |
| G551D | EC50 | 339 nM | - | [1] | |
| G551D | Efficacy (% of VX-770) | 260% | 100% | [6] | |
| G178R | Efficacy (% of VX-770) | 154% | 100% | [6] | |
| S549N | Efficacy (% of VX-770) | 137% | 100% | [6] | |
| R117H | Efficacy (% of VX-770) | 120% | 100% | [6] | |
| Patch-Clamp | G551D | Fold Increase in Current | ~20-fold (at 3 µM) | ~10-fold | [4] |
| Wild-Type | EC50 | 0.26 ± 0.04 µM | - | [5] | |
| Trans-epithelial Clamp Circuit (TECC) | G551D/F508del | EC50 | 159 nM | - | [6] |
| G551D/F508del | Efficacy (% of VX-770) | 173% | 100% | [6] | |
| Clinical Trial (SAPHIRA1) | G551D | Change in Sweat Chloride | -29.0 mmol/L (from baseline) | -56.0 mmol/L (change from screening after washout) | [7] |
| G551D | Change in ppFEV1 | +4.6% (from baseline) | -4.8% (during washout) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
YFP Halide Quenching Assay
This cell-based assay is a high-throughput method to measure CFTR channel activity.
-
Cell Lines: HEK293 or CFBE41o- cells are commonly used. Cells are engineered to co-express the specific CFTR mutant of interest and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1][8]
-
Seeding: Cells are seeded in 96-well or 384-well plates. For the F508del-CFTR mutation, cells are often incubated at a lower temperature (e.g., 27°C) for 24 hours to facilitate protein trafficking to the cell membrane.[8]
-
Assay Procedure:
-
Cells are washed with a chloride-containing buffer.
-
Cells are then incubated with a buffer containing the test compound (e.g., this compound) and a CFTR activator, typically forskolin (B1673556) (to increase intracellular cAMP and activate PKA).[1]
-
A high-concentration iodide solution is added to the wells.
-
The influx of iodide through open CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence decay is proportional to the CFTR channel activity.
-
-
Data Analysis: The rate of quenching is measured using a fluorescence plate reader. Dose-response curves are generated to calculate EC50 values.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity at the single-channel or whole-cell level.
-
Cell Preparation: Cells expressing the CFTR mutant of interest are cultured on coverslips.
-
Recording Configuration: The inside-out patch configuration is frequently used to study the effects of compounds on CFTR channel gating.[6]
-
Experimental Solutions:
-
The intracellular (bath) solution typically contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.[5]
-
The extracellular (pipette) solution contains a chloride salt.
-
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The patch of membrane is excised to expose the intracellular side of the channel to the bath solution.
-
Baseline channel activity is recorded in the presence of ATP and PKA.
-
Different concentrations of this compound are perfused into the bath to measure the potentiation of channel activity.[5]
-
-
Data Analysis: The channel open probability (Po) and whole-cell currents are measured to determine the fold-increase in activity and to generate dose-response curves.
Trans-epithelial Clamp Circuit (TECC)
This assay measures ion transport across a polarized epithelial cell monolayer.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.[6]
-
Measurement: The Ussing chamber or a similar device is used to measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.
-
Procedure:
-
The cell monolayer is mounted in the Ussing chamber, and the basolateral and apical sides are bathed in physiological solutions.
-
A chloride gradient is established across the monolayer.
-
Forskolin is added to activate CFTR.
-
The test compound (this compound) is added, and the change in Isc is recorded.
-
-
Data Analysis: The increase in Isc reflects the potentiation of CFTR-mediated chloride secretion.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CFTR potentiator.
Experimental Workflow for YFP Halide Assay
Caption: Workflow of the YFP halide quenching assay.
Logical Relationship of Assay Cross-Validation
Caption: Hierarchy of assays for CFTR modulator validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating GLPG1837's Efficacy in Ivacaftor-Resistant and Less Responsive CFTR Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GLPG1837 and ivacaftor (B1684365), two potentiator molecules designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The focus is on CFTR mutations that exhibit a suboptimal or resistant response to ivacaftor, a cornerstone of CFTR modulator therapy. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation of this compound as a potential alternative for specific patient populations.
Quantitative Comparison of this compound and Ivacaftor Efficacy
The following tables summarize in vitro data comparing the potency (EC50) and efficacy of this compound and ivacaftor on various CFTR mutations. Lower EC50 values indicate higher potency. Efficacy is presented as the maximal effect observed in the respective assays.
| CFTR Mutation | Assay Type | This compound | Ivacaftor (VX-770) | Key Findings |
| G551D | YFP Halide Assay | EC50: Not explicitly stated, but higher potency observed. Efficacy: 260% of ivacaftor's maximal activity. | EC50: Not explicitly stated. Efficacy: Set as 100% for comparison. | This compound demonstrates significantly higher efficacy than ivacaftor in this classic gating mutation.[1] |
| G178R | YFP Halide Assay | EC50: Higher potency than ivacaftor. Efficacy: 154% of ivacaftor's maximal activity. | EC50: Lower potency than this compound. Efficacy: Set as 100% for comparison. | This compound is both more potent and more efficacious on this Class III mutation.[1] |
| S549N | YFP Halide Assay | EC50: Higher potency than ivacaftor. Efficacy: 137% of ivacaftor's maximal activity. | EC50: Lower potency than this compound. Efficacy: Set as 100% for comparison. | This compound shows superior potency and efficacy for this gating mutation.[1] |
| R117H | YFP Halide Assay | EC50: Higher potency than ivacaftor. Efficacy: 120% of ivacaftor's maximal activity. | EC50: Lower potency than this compound. Efficacy: Set as 100% for comparison. | For this Class IV mutation with residual function, this compound is more potent and efficacious.[1] |
| G551D/F508del | Transepithelial Chloride Conductance (TECC) on primary human bronchial epithelial cells | EC50: 159 nM. Efficacy: 173% of ivacaftor's activity. | EC50: Not explicitly stated. Efficacy: Set as 100% for comparison. | In a more physiologically relevant primary cell model, this compound shows enhanced efficacy compared to ivacaftor.[1][2] |
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Influx Assay
This high-throughput screening assay is used to measure the function of the CFTR channel.
Principle: The assay utilizes a halide-sensitive variant of YFP (YFP-H148Q/I152L) expressed in cells that also express the CFTR channel. The fluorescence of this YFP variant is quenched by the influx of iodide ions (I⁻) through open CFTR channels. The rate of fluorescence quenching is proportional to the CFTR channel activity.
Methodology:
-
Cell Culture and Transfection: Fischer Rat Thyroid (FRT) cells are co-transfected with plasmids encoding the specific CFTR mutant and the halide-sensitive YFP.
-
Assay Preparation: Cells are seeded in 384-well plates. For temperature-sensitive mutations like F508del, cells may be incubated at a lower temperature (e.g., 27°C) for 24 hours to promote CFTR trafficking to the cell surface.
-
Compound Incubation: Cells are incubated with varying concentrations of the potentiator compound (this compound or ivacaftor) for a short period (e.g., 10 minutes) in the presence of a cAMP agonist like forskolin (B1673556) to activate CFTR.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
-
Iodide Addition: A solution containing iodide is added to the wells.
-
Data Acquisition: The decrease in YFP fluorescence is monitored over time. The initial rate of fluorescence quenching is calculated to determine CFTR channel activity.
-
Data Analysis: Dose-response curves are generated by plotting the rate of fluorescence quenching against the compound concentration to determine the EC50 (potency) and maximal efficacy.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity, including the opening and closing of individual channels.
Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane, electrically isolating a small patch of the membrane. This allows for the measurement of the current flowing through the ion channels within that patch.
Methodology:
-
Cell Preparation: Cells expressing the CFTR mutation of interest are grown on coverslips.
-
Pipette Preparation: The micropipette is filled with a specific electrolyte solution and connected to an amplifier.
-
Seal Formation: The pipette tip is brought into contact with the cell membrane, and suction is applied to form a "giga-seal" (a seal with a resistance of over a gigaohm).
-
Recording Configuration:
-
Whole-cell configuration: The membrane patch is ruptured, allowing for the measurement of the total current from all ion channels in the cell.
-
Excised-patch configuration (inside-out or outside-out): The membrane patch is detached from the cell, allowing for the study of single-channel activity with precise control of the solutions on either side of the membrane.
-
-
CFTR Activation: The CFTR channels are activated by adding ATP and the catalytic subunit of protein kinase A (PKA) to the intracellular solution.
-
Compound Application: The potentiator compound is added to the bath solution, and the resulting change in current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the channel's open probability (Po), conductance, and gating kinetics. This data provides detailed insights into the mechanism of action of the potentiator.
Visualizations
Caption: Experimental workflow for evaluating and comparing CFTR potentiators.
Caption: Simplified signaling pathway of CFTR channel potentiation.
References
Preclinical Validation of GLPG1837 for Triple Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data supporting the use of GLPG1837 in a triple combination therapy for cystic fibrosis (CF). It objectively assesses its performance against other therapeutic alternatives, supported by available experimental data.
Introduction to this compound Triple Combination Therapy
This compound is a potent CFTR potentiator designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In preclinical studies, this compound has been evaluated as part of a triple combination therapy with two corrector molecules, GLPG2222 (a C1 corrector) and GLPG2665 (a C2 corrector). This combination aims to address the underlying molecular defects of the most common CF-causing mutation, F508del, by improving the processing, trafficking, and gating of the CFTR protein.
The rationale for this triple combination is based on the distinct and complementary mechanisms of its components:
-
GLPG2222 (C1 Corrector): Helps to correct the misfolded F508del-CFTR protein during its synthesis, facilitating its proper folding.[1]
-
GLPG2665 (C2 Corrector): Acts via a different mechanism to further aid in the correction and trafficking of the CFTR protein to the cell surface.[2][3]
-
This compound (Potentiator): Once the corrected CFTR protein is at the cell surface, this compound works to increase the channel's opening probability, thereby enhancing chloride ion transport.[4]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potential of the this compound-based triple combination therapy in rescuing F508del-CFTR function. A key finding is its superior efficacy in restoring chloride transport compared to the dual-combination therapy, Orkambi® (lumacaftor/ivacaftor).
Data Summary
| Parameter | This compound Triple Combination (this compound/GLPG2222/GLPG2665) | Orkambi® (lumacaftor/ivacaftor) | Reference |
| Chloride Transport Restoration (in F508del homozygous HBE cells) | Up to six-fold greater than Orkambi® | Baseline for comparison | [2][3] |
| F508del-CFTR Function Restoration (in vitro) | Consistently shown to restore healthy activity levels in HBE cells | - | [3][5] |
HBE: Human Bronchial Epithelial
Head-to-Head Comparison with Other Modulators
| Compound | Mechanism | Potency (EC50) | Efficacy | Key Findings | Reference |
| This compound | CFTR Potentiator | Varies by mutation | Higher than ivacaftor (B1684365) for some mutations (e.g., G551D) | Shares a common binding site with VX-770 and demonstrates a state-dependent binding mechanism. | [4][6] |
| Ivacaftor (VX-770) | CFTR Potentiator | Varies by mutation | Potent potentiator | First-in-class potentiator, effective for gating mutations. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
YFP-Based Halide Assay
This high-throughput screening assay is used to measure CFTR-mediated halide transport in cells.
-
Cell Lines: HEK293 or Fischer Rat Thyroid (FRT) cells co-transfected with the CFTR mutant of interest and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Principle: The YFP fluorescence is quenched by iodide ions. The rate of fluorescence quenching upon addition of an iodide-containing solution is proportional to the halide transport through the CFTR channels at the cell surface.
-
Protocol:
-
Seed transfected cells in 96-well plates.
-
Wash cells with a buffer containing chloride.
-
Add a solution containing a CFTR agonist (e.g., forskolin) to activate the channels.
-
Replace the chloride buffer with a buffer containing iodide.
-
Measure the rate of YFP fluorescence quenching over time using a fluorescence plate reader.
-
The initial rate of quenching is used to determine CFTR channel activity.
-
Ussing Chamber Assay (Transepithelial Clamp Circuit - TECC)
This electrophysiological technique measures ion transport across epithelial cell monolayers.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form polarized monolayers.
-
Principle: The Ussing chamber allows for the measurement of short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.
-
Protocol:
-
Mount the HBE cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both sides with identical physiological solutions.
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
-
Add a CFTR agonist (e.g., forskolin) to the basolateral side to stimulate CFTR-mediated chloride secretion.
-
Add the CFTR modulator(s) (e.g., this compound and correctors) to the appropriate chamber.
-
Measure the change in Isc, which reflects the activity of the CFTR channels.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
Single-Channel Patch Clamp
This technique allows for the direct measurement of the activity of individual CFTR ion channels.
-
Cell Preparation: Cells expressing the CFTR channel of interest are used.
-
Principle: A glass micropipette is used to form a high-resistance seal with a small patch of the cell membrane containing a single CFTR channel. The current flowing through the channel is then recorded.
-
Protocol:
-
Form a gigaseal between the patch pipette and the cell membrane.
-
Excise the patch of membrane to create an inside-out or outside-out configuration.
-
Apply a defined voltage across the membrane patch.
-
Add ATP and the catalytic subunit of protein kinase A (PKA) to the intracellular side to activate the CFTR channel.
-
Record the single-channel currents in the absence and presence of the potentiator (this compound).
-
Analyze the recordings to determine the channel's open probability (Po), conductance, and gating kinetics.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Synergistic action of this compound, GLPG2222, and GLPG2665 on F508del-CFTR.
Experimental Workflow: Ussing Chamber Assay
Caption: Step-by-step workflow for the Ussing chamber assay.
Conclusion
The preclinical data for this compound as part of a triple combination therapy with GLPG2222 and GLPG2665 are promising. The synergistic action of a potentiator and two distinct correctors leads to a significant rescue of F508del-CFTR function, surpassing the efficacy of older dual-combination therapies in in-vitro models. Further preclinical and clinical investigations are necessary to fully elucidate its therapeutic potential in comparison to newer triple-combination therapies. The experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers in the field of CF drug discovery and development.
References
validating the reversal of ivacaftor washout effects by GLPG1837
For researchers in the field of cystic fibrosis (CF) drug development, understanding the efficacy and mechanism of new CFTR potentiators is paramount. This guide provides a comparative analysis of GLPG1837, a novel CFTR potentiator, focusing on its ability to reverse the effects of ivacaftor (B1684365) washout. The data presented herein is compiled from preclinical and clinical studies to aid in the objective evaluation of this compound against the established potentiator, ivacaftor.
In Vitro Efficacy: this compound vs. Ivacaftor
This compound has demonstrated greater potency and efficacy compared to ivacaftor in preclinical studies across various CFTR gating mutations. The following table summarizes the comparative efficacy of the two compounds on different CFTR mutations as measured by in vitro assays.
| CFTR Mutation | Assay Type | This compound Efficacy | Ivacaftor (VX-770) Efficacy | Reference |
| G551D | Patch Clamp | ~20 to 35.6-fold increase in current | ~6 to 10-fold increase in current | [1] |
| G178R | YFP Halide Assay | 154% of maximal VX770 response | 100% (Reference) | |
| S549N | YFP Halide Assay | 137% of maximal VX770 response | 100% (Reference) | |
| R117H | YFP Halide Assay | 120% of maximal VX770 response | 100% (Reference) |
Clinical Validation: The SAPHIRA1 Trial
The SAPHIRA1 Phase 2a, open-label, single-arm study provided clinical evidence for the reversal of ivacaftor washout effects by this compound in adult CF patients with at least one G551D mutation.[1][2] Following a one-week ivacaftor washout period, patients were treated with escalating doses of this compound. The study demonstrated that this compound treatment led to a significant recovery in lung function and a reduction in sweat chloride concentration, effectively reversing the negative effects of ivacaftor withdrawal.[1][2]
| Parameter | Screening (On Ivacaftor) | After 1-Week Ivacaftor Washout | End of this compound Treatment |
| Mean Sweat Chloride (mmol/L) | 42.5 | 98.5 | 68.8 |
| Mean Percent Predicted FEV1 (%) | 73.3 | 68.5 | 73.1 |
Data from the SAPHIRA1 study.[1][2]
Signaling Pathway and Mechanism of Action
Ivacaftor and this compound are both CFTR potentiators that act as allosteric modulators of the CFTR protein.[3] They bind to a site on the CFTR protein, distinct from the ATP-binding site, and increase the channel's open probability, thereby enhancing chloride ion transport.[3] The washout of ivacaftor leads to a decrease in CFTR channel activity, resulting in a return of CF symptoms. This compound, by binding to a similar site, can restore and even enhance the channel's function.[3]
Experimental Protocols
Patch-Clamp Electrophysiology for CFTR Potentiator Evaluation
This protocol is designed to measure the effect of CFTR potentiators on ion channel activity at the single-channel or whole-cell level.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Transiently transfect cells with a plasmid encoding the desired CFTR mutant and a fluorescent marker (e.g., GFP) for identification of transfected cells.
-
Plate cells on glass coverslips for recording.
2. Electrophysiological Recording:
-
Use an EPC-9 or similar patch-clamp amplifier.
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.
-
Pipette (intracellular) solution: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 5 mM EGTA, 10 mM TES, and 1 mM ATP, pH 7.2.
-
Bath (extracellular) solution: 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, and 1 mM CaCl2, pH 7.4.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
For whole-cell recordings, rupture the cell membrane to gain electrical access to the cell interior.
3. Data Acquisition and Analysis:
-
Hold the membrane potential at -50 mV.
-
Perfuse the cell with bath solution containing a CFTR activator cocktail (e.g., 10 µM Forskolin (B1673556) and 100 µM IBMX) to activate PKA-dependent phosphorylation of CFTR.
-
Once a stable baseline current is established, perfuse with the test compound (e.g., this compound or ivacaftor) at various concentrations.
-
Record the change in current in response to the compound.
-
To simulate washout, perfuse with a compound-free solution.
-
Analyze the data using software such as pCLAMP or PatchMaster to determine the fold increase in current and generate dose-response curves.[4][5][6][7]
Ussing Chamber Assay for Transepithelial Ion Transport
This assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant model of CFTR function.
1. Cell Culture:
-
Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwell inserts).
-
Maintain the cultures at an air-liquid interface to promote differentiation into a polarized epithelium.
2. Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Use a voltage-clamp amplifier to measure the short-circuit current (Isc), which is a measure of net ion transport.
3. Measurement of CFTR Activity:
-
After a stable baseline Isc is recorded, add amiloride (B1667095) to the apical solution to block the epithelial sodium channel (ENaC).
-
Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the basolateral solution to activate CFTR.
-
Once the Isc reaches a plateau, add the test potentiator (this compound or ivacaftor) to the apical side.
-
To simulate a washout, replace the potentiator-containing solution with fresh solution. To test the reversal, add the second compound after the washout of the first.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
4. Data Analysis:
-
The change in Isc (ΔIsc) following the addition of the potentiator is a measure of its efficacy.
-
Compare the ΔIsc values for this compound and ivacaftor.[8][9][10][11]
Experimental Workflow for Validating Washout Reversal
The following diagram outlines the logical workflow for an experiment designed to validate the reversal of ivacaftor washout effects by this compound using the Ussing chamber assay.
Conclusion
The available in vitro and clinical data suggest that this compound is a potent CFTR potentiator with the potential to offer an effective alternative to ivacaftor, particularly in scenarios requiring the reversal of washout effects. The SAPHIRA1 trial provides compelling evidence of this compound's ability to restore lung function and reduce sweat chloride levels in patients who have discontinued (B1498344) ivacaftor.[1][2] The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound and other novel CFTR modulators.
References
- 1. This compound, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying the molecular target sites for CFTR potentiators this compound and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of GLPG1837
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance in the Handling and Disposal of Investigational Compounds.
This document provides crucial safety and logistical information for the proper disposal of GLPG1837, an investigational cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound is a potent bioactive compound with limited publicly available environmental impact data, it must be handled and disposed of as hazardous chemical waste.
I. Quantitative Data Summary
For optimal stability and efficacy, this compound should be stored under specific conditions. The following table summarizes the recommended storage temperatures and durations for this compound in both its solid form and when in solvent.
| Form | Storage Temperature | Storage Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
II. Experimental Protocols: Disposal of this compound
The following detailed methodology outlines the step-by-step process for the safe disposal of this compound and contaminated materials. This protocol is designed to minimize exposure and prevent environmental contamination.
A. Waste Categorization and Segregation:
-
Identify all this compound waste streams: This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, flasks, gloves, bench paper).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Segregate waste at the point of generation: Use dedicated, clearly labeled hazardous waste containers. Never mix this compound waste with non-hazardous or biological waste.
B. Personal Protective Equipment (PPE) Requirements:
-
Wear appropriate PPE at all times when handling this compound and its associated waste. This includes:
-
A standard laboratory coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Two pairs of nitrile gloves.
-
C. Disposal of Solid this compound:
-
Small quantities: For trace amounts of solid this compound, carefully wipe the area with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate the surface. Dispose of the cloth as hazardous chemical waste.
-
Bulk quantities: Unused or expired bulk solid this compound should be placed in a sealed, labeled container and disposed of through a licensed hazardous waste disposal service. Do not attempt to dispose of solid this compound down the drain or in regular trash.
D. Disposal of Liquid Waste Containing this compound:
-
Aqueous solutions: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Organic solvent solutions: Collect all organic solvent waste containing this compound in a separate, designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.
-
Never dispose of liquid waste containing this compound down the sink.
E. Disposal of Contaminated Labware and Consumables:
-
Sharps: All sharps (e.g., needles, glass vials) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
Non-sharps: All non-sharp consumables (e.g., pipette tips, plastic vials, gloves, bench paper) contaminated with this compound should be collected in a durable, leak-proof bag or container clearly labeled as hazardous chemical waste.
F. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable laboratory detergent followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous chemical waste.
G. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Ensure all waste containers are properly sealed and labeled with the contents and hazard warnings before collection.
III. Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Protocol for work surface decontamination.
Safeguarding Researchers: A Comprehensive Guide to Handling GLPG1837
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like GLPG1837. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to offer procedural, step-by-step guidance for the secure handling of this potent CFTR potentiator. Adherence to these guidelines is critical for protecting laboratory personnel from potential exposure.
While specific handling protocols are contingent on the compound's full safety profile, which should be detailed in the manufacturer's Safety Data Sheet (SDS), the following recommendations are based on general best practices for handling potent, small molecule compounds in a research setting.
Personal Protective Equipment (PPE) Specifications
The primary defense against chemical exposure is the correct selection and use of Personal Protective Equipment. For a compound like this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Nitrile gloves provide good chemical resistance. Double-gloving offers an additional layer of protection against potential breaches in the outer glove. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects the eyes from splashes or aerosols of this compound, which could cause serious eye damage. |
| Respiratory Protection | A NIOSH-approved N95, N100, or P100 respirator. | Required when there is a risk of generating airborne particles or aerosols, such as when handling the powdered form of the compound. |
| Body Protection | A disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated. |
| Foot Protection | Disposable shoe covers. | Protects shoes from contamination in the event of a spill. |
Experimental Workflow for Safe Handling
A structured workflow is crucial to minimize the risk of exposure and ensure procedural consistency. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Operational Plans
1. Preparation:
-
Consult the SDS: Before any handling, thoroughly review the manufacturer-provided Safety Data Sheet for this compound to understand its specific hazards and handling requirements.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, gown, respirator, eye protection, and then two pairs of gloves. Ensure the outer gloves cuff over the gown sleeves.
-
Work Area Setup: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
2. Handling and Use:
-
Weighing: When weighing the powdered compound, use a dedicated, contained balance or perform the weighing within the ventilated hood to prevent the generation of airborne particles.
-
Reconstitution: To reconstitute the compound, slowly add the solvent to the vial to prevent splashing. Utilize Luer-lock syringes and needles to avoid accidental disconnection and leakage.
-
Labeling: All containers holding this compound solutions must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings (e.g., "Potent Compound," "Cytotoxic").
3. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove shoe covers.
-
Remove the inner pair of gloves.
-
Dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plans
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), vials, and other contaminated materials should be placed in a clearly labeled, sealed hazardous waste container designated for "Potent Pharmaceutical Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a yellow, puncture-proof sharps container labeled "Chemotherapy Sharps" or "Hazardous Sharps."
-
Waste Management: All hazardous waste must be managed in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By implementing these comprehensive safety and handling procedures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing critical drug development research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
